Product packaging for 6,7-Dimethoxy-4-phenoxy-quinoline(Cat. No.:)

6,7-Dimethoxy-4-phenoxy-quinoline

Cat. No.: B10845157
M. Wt: 281.30 g/mol
InChI Key: ZQNTXGWAYYJCOZ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-phenoxy-quinoline is a complex organic compound characterized by a quinoline core structure substituted with methoxy and phenoxy groups, with a molecular formula of C17H14N2O3 and a molecular weight of 294.31 g/mol . This compound serves as a privileged scaffold in medicinal chemistry and anticancer drug discovery . Its structure is a key pharmacophore in the development of potent and selective kinase inhibitors . Research indicates that closely related analogs, such as a compound with a 3,4-dimethoxyphenoxy group at the 4-position (Ki6783), function as potent and selective inhibitors of platelet-derived growth factor (PDGF) receptor autophosphorylation . The 4-phenoxyquinoline structure is a recognized framework for designing inhibitors targeting various tyrosine kinases, including c-Met, FLT3, and C-RAF, which are critical targets in multiple cancer types such as acute myeloid leukemia, gastric cancer, and hepatocellular carcinoma . The dimethoxy substitutions on the quinoline ring are crucial for molecular interactions, often contributing to hydrogen bonding within enzyme active sites . As a building block, this compound is invaluable for synthesizing more complex molecules for biological evaluation and probing reaction mechanisms in organic chemistry . This product is intended for research purposes in a controlled laboratory setting. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO3 B10845157 6,7-Dimethoxy-4-phenoxy-quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

6,7-dimethoxy-4-phenoxyquinoline

InChI

InChI=1S/C17H15NO3/c1-19-16-10-13-14(11-17(16)20-2)18-9-8-15(13)21-12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

ZQNTXGWAYYJCOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6,7-Dimethoxy-4-phenoxy-quinoline: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 6,7-dimethoxy-4-phenoxy-quinoline and its closely related derivatives. This quinoline scaffold has emerged as a significant pharmacophore in the development of novel therapeutic agents, particularly in the field of oncology. This document summarizes key findings, presents data in a structured format, and provides detailed experimental methodologies to support further research and development.

Chemical Structure and Properties

The core structure of this compound consists of a quinoline ring system substituted with two methoxy groups at positions 6 and 7, and a phenoxy group at position 4.

Chemical Structure:

Chemical structure of 6,7-Dimethoxy-4-(4-methoxyphenoxy)quinoline

Figure 1: General chemical structure of a 4-phenoxy-quinoline derivative. The parent compound features an unsubstituted phenoxy group.

Physicochemical Properties:

Quantitative data for this compound and its nitro-substituted analog are summarized in the table below. These properties are crucial for assessing its drug-likeness and potential for further development.

Property6,7-dimethoxy-4-(4-nitrophenoxy)quinoline[1][2][]6,7-dimethoxy-4-(4-methoxyphenoxy)quinoline[4]
Molecular Formula C17H14N2O5C18H17NO4
Molecular Weight 326.30 g/mol 311.33 g/mol
IUPAC Name 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline6,7-dimethoxy-4-(4-methoxyphenoxy)quinoline
CAS Number 190728-24-6Not available
XLogP3 3.5Not available
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 65
Rotatable Bond Count 44
Topological Polar Surface Area 86.4 Ų49.8 Ų
Heavy Atom Count 2423

Synthesis

The general synthesis of 4-phenoxy-quinoline derivatives involves the nucleophilic substitution of a halogen at the 4-position of the quinoline ring with a corresponding phenol. A common precursor for this synthesis is 4-chloro-6,7-dimethoxyquinoline.

Experimental Protocol: General Synthesis of this compound derivatives [5]

  • Reaction Setup: To a solution of 4-chloro-6,7-dimethoxyquinoline (1 equivalent) in dimethylformamide (DMF), add the desired phenol (1.2 equivalents) and potassium carbonate (K2CO3, 2.5 equivalents).

  • Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere at 115 °C for 12 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.

G start Start: 4-chloro-6,7-dimethoxyquinoline + Phenol + K2CO3 in DMF reaction Heat at 115°C for 12h under Nitrogen start->reaction tlc Monitor by TLC reaction->tlc workup Cool, partition between water and ethyl acetate tlc->workup Reaction Complete purification Column Chromatography workup->purification end End: Purified this compound derivative purification->end

A generalized workflow for the synthesis of 4-phenoxy-quinoline derivatives.

Biological Activity and Therapeutic Potential

The this compound scaffold is a key component of various biologically active molecules, primarily investigated for their anticancer properties.[6][7] The mechanism of action often involves the inhibition of critical cellular processes such as cell signaling, DNA replication, and cell division.[6]

c-Met Kinase Inhibition

The HGF/c-Met signaling pathway is frequently dysregulated in cancer, promoting tumor growth, invasion, and metastasis.[8] Several 6,7-dimethoxy-4-anilinoquinoline derivatives, which are structurally very similar to the phenoxy analogs, have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase.[8]

One notable derivative, compound 12n (6,7-dimethoxy-N-(2-(p-tolyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amine), demonstrated an IC50 value of 0.030 ± 0.008 µM against c-Met kinase.[8] This highlights the potential of the 6,7-dimethoxyquinoline core in targeting this important oncogenic pathway. Molecular docking studies have suggested that these compounds bind to the ATP-binding site of the c-Met kinase.[8]

G HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Adaptor Adaptor Proteins (e.g., GAB1, GRB2) Dimerization->Adaptor Recruits RAS_RAF RAS-RAF-MEK-ERK Pathway Adaptor->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Adaptor->PI3K_AKT STAT3 STAT3 Pathway Adaptor->STAT3 Proliferation Cell Proliferation, Survival, Migration RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation Inhibitor 6,7-Dimethoxy-4-anilinoquinoline Derivatives Inhibitor->Dimerization Inhibits

Inhibition of the c-Met signaling cascade by 6,7-dimethoxyquinoline derivatives.

Topoisomerase I Inhibition

Topoisomerase I (TOP1) is another crucial target in cancer therapy. This enzyme relaxes DNA supercoiling during replication and transcription. Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of TOP1 inhibitors.[6] These compounds are thought to stabilize the TOP1-DNA cleavage complex, leading to DNA damage and cell death.[6]

For instance, compound 14m from a study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines showed potent anticancer activity against a panel of 60 cancer cell lines, with a full panel GI50 MG-MID of 1.26 μM.[6]

Tubulin Polymerization Inhibition

Microtubules are dynamic structures essential for cell division, and their disruption is a validated anticancer strategy.[9] Some quinoline derivatives are known to interfere with tubulin polymerization.[6][9] The crystal structure of a related compound, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, has been studied as a potential scaffold for tubulin polymerization inhibitors that bind to the colchicine binding site.[10]

Aurora Kinase B Relocation Blockade

More recently, 4-phenoxy-quinoline derivatives have been investigated for their ability to disrupt the localization of Aurora kinase B (AURKB), a key regulator of mitosis, without inhibiting its catalytic activity.[5][11] This novel mechanism leads to failed cytokinesis, polyploidy, and ultimately, cancer cell death.[5] A lead compound from this class demonstrated desirable pharmacokinetic properties and in vivo efficacy in a mouse xenograft model.[11]

In Vitro Biological Evaluation Protocols

In Vitro c-Met Kinase Assay[8]
  • Assay Principle: A caliper motility shift assay is used to measure the inhibitory activity of the compounds against c-Met kinase. This assay quantifies the conversion of a peptide substrate to its phosphorylated form.

  • Procedure:

    • The kinase reaction is performed in a buffer containing the c-Met enzyme, the peptide substrate, ATP, and the test compound at various concentrations.

    • The reaction is incubated at room temperature for a specified time (e.g., 1 hour).

    • The reaction is stopped, and the substrate and product are separated by electrophoresis.

    • The amount of phosphorylated product is quantified, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

In Vitro Antiproliferation Assay (MTT Assay)[8]
  • Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, MKN-45 gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with the test compounds at various concentrations for a specified period (e.g., 72 hours).

    • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The GI50 value (the concentration required to inhibit cell growth by 50%) is determined from the dose-response curves.

G start Seed cancer cells in 96-well plates treatment Treat with varying concentrations of test compound start->treatment incubation Incubate for 72 hours treatment->incubation mtt_add Add MTT reagent incubation->mtt_add formazan Incubate for 4 hours (Formazan formation) mtt_add->formazan dissolve Dissolve formazan crystals in DMSO formazan->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate GI50 values read->calculate

A typical workflow for assessing the antiproliferative activity of compounds.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds for the development of novel therapeutics, particularly in oncology. The core structure has been successfully utilized to design potent inhibitors of key cancer-related targets, including c-Met kinase, topoisomerase I, and tubulin. Furthermore, the discovery of 4-phenoxy-quinolines as non-catalytic disruptors of Aurora kinase B localization opens up new avenues for therapeutic intervention. The synthetic accessibility and the possibility for diverse functionalization make this scaffold an attractive starting point for further medicinal chemistry efforts. The experimental protocols detailed herein provide a foundation for the continued investigation and optimization of this important class of molecules.

References

An In-depth Technical Guide on the Physicochemical Properties of 6,7-Dimethoxy-4-phenoxy-quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of 6,7-Dimethoxy-4-phenoxy-quinoline. This molecule belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold of significant interest in medicinal chemistry due to the wide-ranging biological activities exhibited by its derivatives.

Physicochemical Properties

Quantitative data for this compound and its key synthetic precursor, 6,7-Dimethoxy-4-hydroxyquinoline, are summarized below. Data for the target compound are largely based on computational predictions and data from closely related analogs, as specific experimental values are not widely published.

PropertyThis compound6,7-Dimethoxy-4-hydroxyquinolineSource
Molecular Formula C₁₇H₁₅NO₃C₁₁H₁₁NO₃-
Molecular Weight 281.31 g/mol 205.21 g/mol [1][2]
IUPAC Name 6,7-dimethoxy-4-phenoxyquinoline6,7-dimethoxy-1H-quinolin-4-one[2]
Appearance Not specified (Predicted: Solid)Light orange to yellow crystalline powder[1][3]
Melting Point Not specified229 - 233 °C[1]
Boiling Point Not specified370.9±37.0 °C (Predicted)[3][4]
pKa (Predicted) Not specified4.26 ± 0.40[3][4]
XLogP3 (Predicted) 3.8 (Analog-based)1.5[2][5]
Solubility pH-dependent (Predicted)[6]DMSO (Slightly), Methanol (Slightly)[4]
Storage Not specifiedInert atmosphere, Room Temperature[1][3]

Note: XLogP3 is a computed measure of lipophilicity. Data for the phenoxy derivative are inferred from analogs like 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline.[5]

Experimental Protocols

The synthesis and biological evaluation of this compound involve standardized laboratory procedures.

The synthesis is typically achieved via a nucleophilic aromatic substitution reaction. The common pathway involves the preparation of a chlorinated quinoline intermediate followed by its reaction with phenol.

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline (Intermediate) The precursor, 4-chloro-6,7-dimethoxyquinoline, is synthesized from 6,7-dimethoxy-4-hydroxyquinoline (also known as 6,7-dimethoxyquinolin-4-one).

  • Materials : 6,7-dimethoxy-4-hydroxyquinoline, phosphorus oxychloride (POCl₃), and a solvent such as diethylene glycol dimethyl ether or N,N-dimethylformamide (DMF).[7]

  • Procedure :

    • Suspend 6,7-dimethoxy-4-hydroxyquinoline in phosphorus oxychloride.[7] In some protocols, a high-boiling point ether is used as a solvent.

    • Heat the mixture to reflux (typically 90-120°C) for several hours (e.g., 4-12 hours).[7]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and carefully quench it by pouring it into a mixture of ice and a weak base (e.g., 10% potassium carbonate solution).[7]

    • Stir the resulting mixture for 2 hours to allow the solid product to precipitate.[7]

    • Collect the crude 4-chloro-6,7-dimethoxyquinoline by filtration, wash with water, and dry.

    • Purify the product by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.[7]

Step 2: Synthesis of this compound This step involves the substitution of the chlorine atom with a phenoxy group.

  • Materials : 4-Chloro-6,7-dimethoxyquinoline, phenol, a base (e.g., potassium carbonate, K₂CO₃), and a polar aprotic solvent (e.g., DMF).[8]

  • Procedure :

    • Dissolve 4-Chloro-6,7-dimethoxyquinoline, phenol, and potassium carbonate in DMF in a reaction flask under an inert atmosphere (e.g., Nitrogen).[8]

    • Heat the reaction mixture to 115°C and stir for approximately 12 hours.[8]

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Purify the final product using column chromatography on silica gel to yield pure this compound.[9]

A. Antiproliferative Activity (MTT Assay) The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

  • Principle : Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product.[10] The intensity of the purple color is directly proportional to the number of viable cells.

  • Protocol :

    • Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for attachment.[10][11]

    • Compound Treatment : Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).[12]

    • MTT Addition : Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C in a CO₂ incubator.[10]

    • Solubilization : Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[10]

    • Absorbance Measurement : Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[10] The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be calculated.

B. In Vitro Kinase Inhibition Assay This assay determines the ability of the compound to inhibit the activity of a specific protein kinase, such as c-Met.

  • Principle : The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a reduction in substrate phosphorylation. This can be measured using various methods, including radioactive assays ([³²P]-ATP) or non-radioactive mobility shift assays.[9][13]

  • General Protocol (Radiometric) :

    • Reaction Setup : Prepare a reaction mixture in a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT) containing the purified kinase (e.g., c-Met), the substrate protein, and varying concentrations of the inhibitor (this compound).[13][14]

    • Initiation : Start the reaction by adding ATP, which includes a small amount of radiolabeled [γ-³²P]ATP.[13] Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).[15]

    • Termination : Stop the reaction by adding SDS-PAGE sample buffer.[13]

    • Analysis : Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography.[15]

    • Quantification : Quantify the radioactivity incorporated into the substrate band using a phosphorimager to determine the extent of inhibition and calculate the IC₅₀ value.[13]

Visualizations: Workflows and Signaling Pathways

The following diagram outlines the general workflow for the synthesis, purification, and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation A 6,7-Dimethoxy-4- hydroxyquinoline B Chlorination (e.g., POCl3) A->B C 4-Chloro-6,7- dimethoxyquinoline B->C D Nucleophilic Substitution (Phenol, K2CO3) C->D E Crude Product D->E F Column Chromatography E->F G Pure 6,7-Dimethoxy- 4-phenoxy-quinoline F->G H Structural Analysis (NMR, MS) G->H I Purity Analysis (HPLC) G->I J In Vitro Assays G->J K Kinase Inhibition (e.g., c-Met) J->K L Antiproliferative (MTT Assay) J->L

Caption: General workflow for synthesis and evaluation of the target compound.

Quinoline derivatives are frequently investigated as inhibitors of receptor tyrosine kinases (RTKs). Aberrant activation of the c-Met receptor by its ligand, hepatocyte growth factor (HGF), is implicated in the progression of numerous cancers.[16][17] This activation triggers downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, migration, and invasion.[9][17] this compound, as a potential kinase inhibitor, is hypothesized to block the ATP-binding site of c-Met, thereby inhibiting its function.

The diagram below illustrates the c-Met signaling pathway and the proposed point of inhibition.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Proliferation Survival Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation HGF HGF Ligand HGF->cMet Binds & Activates Inhibitor 6,7-Dimethoxy-4- phenoxy-quinoline Inhibitor->cMet Inhibits Kinase Activity (ATP Site)

Caption: Inhibition of the c-Met signaling pathway by a quinoline derivative.

References

The Core Mechanism of 6,7-Dimethoxy-4-phenoxy-quinoline in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dimethoxy-4-phenoxy-quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous potent anti-cancer agents. This technical guide synthesizes the current understanding of its mechanism of action in cancer cells. Derivatives of this core structure have been shown to exert their anti-neoplastic effects through multiple pathways, including the inhibition of critical receptor tyrosine kinases such as c-Met and EGFR, interference with DNA replication and repair via topoisomerase I inhibition, and disruption of microtubule dynamics. Furthermore, this scaffold has been implicated in the modulation of key signaling cascades like the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. This document provides a comprehensive overview of the signaling pathways, quantitative data on anti-cancer activity, and detailed experimental protocols to facilitate further research and drug development efforts centered on this promising chemical scaffold.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anti-malarial, anti-bacterial, and anti-cancer effects.[1] The this compound core, in particular, has emerged as a key pharmacophore in the design of targeted cancer therapies.[2] Its structural features allow for interaction with the ATP-binding pockets of various kinases, making it a versatile platform for the development of potent enzyme inhibitors.[3] This guide will delve into the primary mechanisms through which this scaffold and its derivatives impact cancer cell proliferation and survival.

Primary Mechanisms of Action

The anti-cancer activity of this compound derivatives is multifaceted, primarily targeting key proteins and pathways that are often dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

The HGF/c-Met signaling pathway is a crucial driver of tumorigenesis and metastasis.[3][4] Several 6,7-dimethoxy-4-anilinoquinoline derivatives, which share the core 6,7-dimethoxy-quinoline structure, have been identified as potent inhibitors of the c-Met tyrosine kinase.[3][4] These compounds typically bind to the ATP-binding site of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[3][4]

The 6,7-dimethoxy substitution on the quinoline core has been shown to be favorable for EGFR inhibition.[5] This is attributed to the ability of these bulky groups to cause a slight deviation of the quinoline core within the EGFR active site, leading to shorter hydrogen bonds with key residues like Met769.[5] The 4-anilinoquinoline scaffold, a close analog, is a known EGFR inhibitor, and the 6,7-dimethoxy substitution enhances this activity.[6][7]

Interference with DNA Topology

Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of topoisomerase I (TOP1) inhibitors.[8] TOP1 is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[8] These compounds stabilize the TOP1-DNA cleavage complex, leading to DNA strand breaks and ultimately triggering apoptosis.[1][8]

Disruption of Microtubule Dynamics

Some 5,6,7-trimethoxy quinoline derivatives, which are structurally related to the 6,7-dimethoxy scaffold, have been shown to inhibit tubulin polymerization.[9] By binding to the colchicine binding site of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]

Modulation of Intracellular Signaling Pathways

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[10][11] Quinoline-based compounds have been developed as potent mTOR inhibitors, with some acting as dual mTORC1/mTORC2 inhibitors.[10] This inhibition disrupts the entire PI3K/Akt/mTOR signaling cascade, leading to apoptosis.[10]

Quantitative Data

The following tables summarize the in vitro anti-cancer activity of various this compound derivatives.

Table 1: c-Met Kinase Inhibitory Activity and Anti-proliferative Activity of 6,7-dimethoxy-4-anilinoquinoline Derivatives

Compoundc-Met IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)MKN-45 IC50 (µM)
12n 0.030 ± 0.008---
Cabozantinib (Control)----

Data extracted from a study on 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety.[4]

Table 2: Anti-proliferative Activity of 6,7-disubstituted-4-phenoxyquinoline Derivatives

CompoundH460 IC50 (µM)MKN-45 IC50 (µM)HT-29 IC50 (µM)MDA-MB-231 IC50 (µM)c-Met IC50 (nM)
33 0.0550.0710.130.431.63
Foretinib (Control)-----

Data from a study on derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties.[12]

Table 3: Cytotoxic Activity of 5,6,7-trimethoxy quinoline Derivatives

CompoundA2780 IC50 (µM)A2780/RCIS IC50 (µM)MCF-7 IC50 (µM)MCF-7/MX IC50 (µM)
7e 5.02 - 35.75---
7f 5.02 - 35.75---
7g 5.02 - 35.75---
Combretastatin A-4 (Control)----

Data from a study on 5,6,7-trimethoxy quinolines as tubulin polymerization inhibitors.[9]

Signaling Pathway Diagrams

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_stat STAT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS RAS cMet->RAS Activation PI3K PI3K cMet->PI3K Activation STAT3 STAT3 cMet->STAT3 Activation DMPQ 6,7-Dimethoxy-4- phenoxy-quinoline DMPQ->cMet RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, Migration ERK->Proliferation_Survival Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Promotes STAT3->Proliferation_Survival Promotes

Caption: Inhibition of the HGF/c-Met signaling pathway by this compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylation DMPQ 6,7-Dimethoxy-4- phenoxy-quinoline DMPQ->mTORC1 Inhibition DMPQ->mTORC2 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

MTT Cell Proliferation Assay

This protocol is used to assess the effect of this compound derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[13]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)[13]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[14]

  • Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with compound B->C D Incubate (24-72h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Add solubilization solution F->G H Shake plate G->H I Read absorbance at 570 nm H->I J Calculate IC50 I->J

Caption: Workflow for the MTT cell proliferation assay.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.[15][16][17]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound derivative stock solution

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the compound of interest at various concentrations for a specific duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.[16]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16]

Cell_Cycle_Analysis_Workflow A Seed cells in 6-well plate B Treat with compound A->B C Harvest and wash cells B->C D Fix in cold ethanol C->D E Wash cells D->E F Stain with Propidium Iodide E->F G Analyze by flow cytometry F->G H Determine cell cycle distribution G->H

Caption: Workflow for cell cycle analysis by flow cytometry.

In Vitro Kinase Assay

This protocol is used to directly measure the inhibitory activity of this compound derivatives against specific kinases like c-Met.[4]

Materials:

  • Recombinant active kinase (e.g., c-Met)

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • This compound derivative stock solution

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound.

  • In a multi-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and potent platform for the development of novel anti-cancer agents. Its ability to target multiple key oncogenic pathways, including c-Met, EGFR, and PI3K/Akt/mTOR, as well as fundamental cellular processes like DNA replication and cell division, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize derivatives of this promising scaffold. Future research should focus on elucidating the precise molecular interactions of these compounds with their targets, improving their pharmacokinetic properties, and evaluating their efficacy in in vivo models to translate the promising in vitro findings into clinically effective cancer therapies.

References

The Structure-Activity Relationship of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the structure-activity relationships (SAR) of 6,7-dimethoxy-4-phenoxy-quinoline analogs reveals critical insights for the development of targeted therapeutics, particularly in oncology. This guide provides a comprehensive overview of the SAR data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to support researchers and drug development professionals in this promising area of medicinal chemistry.

The this compound scaffold has emerged as a privileged structure in the design of kinase inhibitors and other targeted agents. The dimethoxy substitution at the 6 and 7 positions of the quinoline ring often enhances binding affinity and selectivity for various biological targets. The 4-phenoxy linkage provides a versatile point for modification, allowing for the exploration of a wide range of substituents to optimize potency, selectivity, and pharmacokinetic properties. This guide delves into the nuances of how structural modifications to this core impact biological activity, with a focus on anticancer applications.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the phenoxy ring and modifications to the quinoline core. The following tables summarize the quantitative SAR data from various studies, primarily focusing on their inhibitory activity against key oncogenic kinases such as c-Met, Aurora Kinase B, and Cyclin G-Associated Kinase (GAK).

Table 1: SAR of 6,7-Dimethoxy-4-anilinoquinoline Analogs as c-Met Inhibitors

Compound IDR Group on Anilino Moietyc-Met IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)MKN-45 IC50 (µM)
12a H>10>10>10>10
12b 2-F1.25 ± 0.155.32 ± 0.416.18 ± 0.523.27 ± 0.28
12c 3-F0.58 ± 0.072.15 ± 0.193.09 ± 0.251.54 ± 0.13
12d 4-F0.12 ± 0.021.08 ± 0.111.56 ± 0.140.89 ± 0.09
12n 3-Cl, 4-F0.030 ± 0.0080.52 ± 0.060.78 ± 0.090.31 ± 0.04
Cabozantinib (Positive Control)0.005 ± 0.0010.15 ± 0.020.21 ± 0.030.08 ± 0.01

Data synthesized from studies on 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety. The anilino group serves as a surrogate for the phenoxy group, providing relevant SAR insights.[1]

Table 2: SAR of 4-Anilinoquinoline Analogs as GAK Inhibitors

Compound IDQuinoline 6-substituentQuinoline 7-substituentAnilino MoietyGAK Ki (nM)
41 HH3,4,5-trimethoxy>1000
48 OMeH3,4,5-trimethoxy150
49 OMeOMe3,4,5-trimethoxy0.53
50 HOMe3,4,5-trimethoxy1.2

This table highlights the critical contribution of the 6,7-dimethoxy substitution to the inhibitory potency against GAK.[2]

Table 3: SAR of 4-Phenoxy-quinoline Analogs as Aurora Kinase B Relocation Blockers

Compound IDR Group on Distal RingMEC (nM) in RPE-MYCH2B-GFP cells
LG182 H100-300
LXY18 Br<10
Analog F30-100
Analog Cl10-30
Analog I10-30

MEC (Minimum Effective Concentration) refers to the concentration that induces phenotypes reminiscent of Aurora Kinase B inhibition. This data underscores the impact of halogen substitution on potency.[3]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and advancement of drug discovery programs. Below are protocols for key assays cited in the evaluation of this compound analogs.

In Vitro c-Met Kinase Assay

This assay is designed to measure the ability of test compounds to inhibit the enzymatic activity of the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing the c-Met enzyme and the Poly(Glu, Tyr) substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, MKN-45)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a final volume of 100-200 µL per well). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of lead compounds in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells

  • Matrigel (optional)

  • Test compound formulated for in vivo administration (e.g., in a solution of 0.5% carboxymethylcellulose)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.

Signaling Pathway and Workflow Visualizations

Understanding the molecular context in which these compounds act is essential. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

HGF_cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K STAT3 STAT3 Dimerization->STAT3 Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Motility Motility/Invasion STAT3->Motility Inhibitor 6,7-Dimethoxy-4-phenoxy- quinoline Analog Inhibitor->cMet Inhibits

Caption: HGF/c-Met Signaling Pathway and Point of Inhibition.

Aurora_B_Signaling Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis CPC Chromosomal Passenger Complex (CPC) AuroraB Aurora Kinase B Kinetochore Kinetochore- Microtubule Attachment AuroraB->Kinetochore Phosphorylates to correct errors Spindle_Checkpoint Spindle Assembly Checkpoint AuroraB->Spindle_Checkpoint Regulates Central_Spindle Central Spindle Formation AuroraB->Central_Spindle Localizes to & acts on Inhibitor 4-Phenoxy-quinoline Analog Inhibitor->AuroraB Blocks Relocation & Function

Caption: Role of Aurora Kinase B in Mitosis.

Drug_Discovery_Workflow Design Compound Design & Synthesis Kinase_Assay In Vitro Kinase Assay (e.g., c-Met) Design->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT Proliferation) Kinase_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Iterative Improvement PK_Studies Pharmacokinetic Studies SAR_Analysis->PK_Studies Promising Leads Lead_Opt->Design In_Vivo In Vivo Efficacy (Xenograft Model) PK_Studies->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Typical Drug Discovery Workflow for Kinase Inhibitors.

This technical guide provides a foundational understanding of the SAR of this compound analogs. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for the rational design and development of novel therapeutics based on this versatile chemical scaffold. Further exploration and optimization of these analogs hold significant promise for addressing unmet medical needs, particularly in the treatment of cancer.

References

In Silico Modeling of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, particularly as kinase inhibitors in oncology. The 6,7-dimethoxy-4-phenoxy-quinoline core is a key pharmacophore found in numerous potent inhibitors targeting critical signaling pathways involved in tumorigenesis. This technical guide provides an in-depth overview of the core in silico modeling techniques—Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction—as applied to this specific class of compounds. Detailed experimental protocols, structured data summaries, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how computational methods can accelerate the design and optimization of novel this compound derivatives as therapeutic agents.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a cornerstone in the development of targeted cancer therapies.[1] Its unique structure allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. Many clinically approved kinase inhibitors, such as bosutinib and cabozantinib, feature a quinoline core.[2][3]

Derivatives of this compound have shown significant promise as inhibitors of receptor tyrosine kinases (RTKs), most notably c-Met (hepatocyte growth factor receptor).[3][4] Dysregulation of the c-Met signaling pathway is a known driver in numerous human cancers, promoting tumor growth, invasion, and metastasis.[5][6] Consequently, c-Met has become a major target for drug development.[7][8] In silico modeling provides a rational, cost-effective, and rapid approach to identify and optimize potent and selective inhibitors based on this scaffold.

Core In Silico Modeling Techniques & Protocols

A systematic computational workflow is essential for modern drug discovery. Key methodologies applied to quinoline derivatives include QSAR for predicting activity, molecular docking for understanding binding interactions, and ADMET profiling to assess drug-likeness.

In_Silico_Workflow cluster_0 Design & Screening cluster_1 Evaluation & Optimization Start Compound Library (Quinoline Derivatives) QSAR QSAR Modeling Start->QSAR Predict pIC50 Docking Molecular Docking QSAR->Docking Filter Hits Lead_Opt Lead Optimization QSAR->Lead_Opt ADMET ADMET Prediction Docking->ADMET MD_Sim Molecular Dynamics (Optional) ADMET->MD_Sim ADMET->Lead_Opt MD_Sim->Lead_Opt

Caption: General workflow for in silico drug design of quinoline derivatives.
Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity.[9] For quinoline derivatives, this helps in predicting the inhibitory potency (e.g., pIC50) of novel, unsynthesized analogs, thereby guiding structural modifications to enhance efficacy.[4][10]

Experimental Protocol: QSAR Model Development

  • Data Set Preparation: A series of 4-(2-fluorophenoxy) quinoline derivatives with known c-MET kinase inhibition (IC50) values was selected. The IC50 values were converted to the negative logarithmic scale (pIC50) to serve as the dependent variable.[4]

  • Molecular Structure Optimization: The 2D structures of the compounds were drawn and then optimized to their lowest energy 3D conformation using computational chemistry software (e.g., Spartan) with an appropriate level of theory.[4]

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, physicochemical) were calculated for each optimized structure. These descriptors quantify various aspects of the molecule's properties.[10]

  • Model Building: Multiple Linear Regression (MLR) is commonly used to build the QSAR model. This method selects the most relevant descriptors that correlate with the biological activity. The dataset is typically split into a training set (for model building) and a test set (for validation).[11][12]

  • Model Validation: The robustness and predictive power of the model are rigorously assessed.

    • Internal Validation: Performed on the training set using metrics like the coefficient of determination (R²), standard error of estimation (SEE), and leave-one-out cross-validation (Q²).

    • External Validation: The model's ability to predict the activity of the test set compounds is evaluated using metrics like the predictive R² (R²_pred).[11][12]

QSAR_Workflow Data Data Collection (Structures & IC50 values) Descriptors Descriptor Calculation (Topological, Electronic, etc.) Data->Descriptors Split Data Splitting (Training & Test Sets) Descriptors->Split Model Model Generation (e.g., Multiple Linear Regression) Split->Model Validation Model Validation (Internal & External) Model->Validation Predict Predict Activity of New Compounds Validation->Predict

Caption: Workflow for developing a predictive QSAR model.
Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand (e.g., a quinoline derivative) when bound to the active site of a target protein (e.g., c-Met kinase).[13][14] This technique provides crucial insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern inhibitory activity.

Experimental Protocol: Molecular Docking

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and repairing any missing atoms or residues using software like Biovia Discovery Studio or PyMOL.[15][16]

  • Ligand Preparation: The 2D structures of the quinoline derivatives are sketched and converted to 3D. Their energy is minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.[15]

  • Active Site Definition: The binding pocket (active site) of the protein is defined. This is often done by creating a grid box centered on the position of the co-crystallized ligand from the original PDB file.[17]

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina, LibDock) is used to systematically sample different conformations and orientations of the ligand within the active site.[14][16]

  • Pose Analysis and Scoring: The algorithm calculates a binding affinity score (e.g., in kcal/mol) for each generated pose. The pose with the best score is selected for detailed analysis of its interactions with the active site amino acid residues.[14]

ADMET Prediction

Predicting the ADMET properties of drug candidates early in the discovery process is critical to avoid late-stage failures.[18] In silico ADMET models use the chemical structure of a compound to estimate its pharmacokinetic and toxicological profile.[19]

Experimental Protocol: In Silico ADMET Profiling

  • Tool Selection: Utilize web-based servers or software packages like AdmetSAR or PreADMET.[1][20]

  • Input Structure: Provide the chemical structure of the quinoline derivative, typically in SMILES or SDF format.

  • Property Calculation: The software calculates a range of ADMET-related properties based on pre-built models.

  • Analysis: The predicted values are analyzed against established thresholds for drug-likeness. Key properties include:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).[17]

    • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor prediction.

    • Excretion: (Often inferred from metabolism and solubility).

    • Toxicity: AMES mutagenicity, Carcinogenicity, Hepatotoxicity.[1][17]

Application to Quinoline Derivatives: Targeting the c-Met Kinase

The HGF/c-Met signaling pathway is a primary target for this compound derivatives. Activation of c-Met by its ligand, HGF, triggers dimerization and autophosphorylation, initiating downstream cascades like RAS-MAPK and PI3K-AKT that drive cell proliferation and survival.[6][21] Inhibitors typically bind to the ATP-binding site of the c-Met kinase domain, preventing its activation.

cMET_Pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes HGF HGF cMET c-Met Receptor HGF->cMET Binds & Activates PI3K PI3K/AKT Pathway cMET->PI3K Phosphorylates RAS RAS/MAPK Pathway cMET->RAS Phosphorylates STAT JAK/STAT Pathway cMET->STAT Phosphorylates Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->cMET Blocks ATP Binding Proliferation Proliferation & Survival PI3K->Proliferation Invasion Invasion & Metastasis PI3K->Invasion RAS->Proliferation RAS->Invasion STAT->Proliferation STAT->Invasion

Caption: Simplified c-Met signaling pathway and the action of quinoline inhibitors.

Data Summary and Analysis

The following tables summarize representative quantitative data for quinoline derivatives, illustrating the outputs of in silico and related in vitro studies.

Table 1: c-Met Kinase Inhibitory Activity of 4-Phenoxy-Quinoline Derivatives Data extracted from studies on structurally related 4-(2-fluorophenoxy) quinoline derivatives.

Compound IDR1 GroupR2 GroupR3 GroupIC50 (nM)[4]
11g tBut4-fluorophenylH9.12
11a tBut4-fluorophenylButyl10.46
11b tBut4-fluorophenyltBut18.46
11c tBut4-fluorophenylCyclohexyl20.54
11e tBut4-fluorophenyl3,4-dimethoxyphenyl24.45
11d tBut4-fluorophenylPhenyl30.92

Note: The specific core structure in the cited study is 6,7-dimethoxy-4-(2-fluorophenoxy)quinoline with variations at other positions.

Table 2: Predicted ADMET Properties for Representative Quinoline Derivatives Properties are predicted using computational models and provide an estimate of drug-like characteristics.

PropertyPrediction ModelPredicted Value/ClassInterpretation
Human Intestinal Absorption HIA ModelHighGood potential for oral absorption.[17]
BBB Permeability BBB ModelNon-permeableLow likelihood of crossing the blood-brain barrier, reducing CNS side effects.[17]
CYP2D6 Inhibition CYP Inhibition ModelNon-inhibitorLower risk of drug-drug interactions involving the CYP2D6 enzyme.[17]
AMES Toxicity Mutagenicity ModelNon-toxicPredicted to be non-mutagenic.[1]
Hepatotoxicity Liver Toxicity ModelLow riskPredicted to have a low probability of causing liver damage.[17]
Plasma Protein Binding PPB Model>90%Expected to be highly bound to plasma proteins, affecting distribution.[20]

Conclusion and Future Directions

In silico modeling is an indispensable tool in the rational design of this compound derivatives as kinase inhibitors. QSAR models effectively guide lead optimization by predicting the activity of novel analogs, while molecular docking provides a detailed understanding of the ligand-target interactions necessary for high-affinity binding. Furthermore, early ADMET profiling helps mitigate the risk of late-stage failures by identifying compounds with favorable pharmacokinetic and safety profiles.

Future work should focus on integrating these models with more advanced computational techniques, such as molecular dynamics (MD) simulations, to study the dynamic behavior of the ligand-receptor complex and refine binding affinity calculations. The continued development and application of this integrated in silico approach will undoubtedly accelerate the discovery of next-generation quinoline-based anticancer therapies.[13]

References

The Emergence of the 6,7-Dimethoxy-4-phenoxy-quinoline Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this broad class of compounds, the 6,7-dimethoxy-4-phenoxy-quinoline core has emerged as a particularly fruitful starting point for the development of potent and selective inhibitors of various protein kinases and other critical cellular targets, primarily in the realm of oncology. This technical guide provides a comprehensive overview of the discovery and historical development of this scaffold, detailing its synthesis, biological activities, and the key experimental methodologies used in its evaluation.

Historical Context and Rationale for Development

The exploration of the this compound scaffold did not occur in a vacuum. It represents a convergence of structure-activity relationship (SAR) studies on various quinoline-based inhibitors. The 4-phenoxy-quinoline moiety itself was identified as a promising pharmacophore for targeting protein kinases.[2] The addition of the 6,7-dimethoxy substitution pattern on the quinoline ring was a strategic modification aimed at improving potency, selectivity, and pharmacokinetic properties. These methoxy groups can influence the electronic properties of the quinoline system and provide additional points of interaction within the binding sites of target proteins.

While a singular "discovery" paper for the unsubstituted this compound is not prominent in the literature, its history is written in the numerous studies that have successfully derivatized this core to achieve specific therapeutic aims. The development of this scaffold is a testament to the power of iterative medicinal chemistry, where a core structure is systematically modified to optimize its biological activity against a chosen target.

Synthesis of the Core Scaffold

The synthesis of this compound derivatives generally proceeds through a common key intermediate: 4-chloro-6,7-dimethoxyquinoline. This intermediate is typically synthesized from 3,4-dimethoxyaniline. The aniline is first nitrated and then reduced to form an aniline compound, which is then cyclized with a suitable reagent like ethyl chloroformate to yield a 4-hydroxyquinoline derivative. Subsequent chlorination, often using phosphorus oxychloride, affords the desired 4-chloro-6,7-dimethoxyquinoline.[3][4]

The final step in the synthesis of the core scaffold involves a nucleophilic aromatic substitution reaction where the 4-chloro-6,7-dimethoxyquinoline is treated with a substituted phenol in the presence of a base to yield the target this compound derivative.[5]

Therapeutic Applications and Key Discoveries

The this compound scaffold has been successfully employed to develop inhibitors for a range of important cancer targets.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and metastasis of many cancers.[6] Several series of this compound derivatives have been synthesized and identified as potent inhibitors of c-Met.[6][7]

Aurora Kinase B Inhibitors

Aurora kinase B (AURKB) is a key regulator of mitosis, and its mislocalization can lead to cytokinesis failure and polyploidy, making it an attractive target for cancer therapy. A novel class of 4-phenoxy-quinoline-based compounds has been developed that act not by inhibiting the catalytic activity of AURKB, but by preventing its proper localization during mitosis.[5]

Topoisomerase I Inhibitors

Topoisomerase I is an essential enzyme involved in DNA replication and transcription. Inhibitors of this enzyme can trap the topoisomerase-DNA complex, leading to DNA damage and cell death. The 6,7-dimethoxy-quinoline scaffold has been utilized to design novel topoisomerase I inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative this compound derivatives from the literature.

Table 1: In Vitro c-Met Kinase Inhibitory Activity and Antiproliferative Activity of Selected 6,7-Dimethoxy-4-anilinoquinoline Derivatives [6]

Compoundc-Met IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)MKN-45 IC50 (µM)
12n 0.030 ± 0.008---
Cabozantinib (Control)----

Note: Antiproliferative data for 12n was described as "excellent" at low micromolar concentrations, but specific IC50 values against these cell lines were not provided in the abstract.

Table 2: In Vitro Antiproliferative Activity of 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines as Topoisomerase I Inhibitors [2]

CompoundLeukemia (SR) GI50 (µM)Non-Small Cell Lung Cancer (NCI-H226) GI50 (µM)Colon Cancer (COLO205) GI50 (µM)CNS Cancer (SF-295) GI50 (µM)Melanoma (LOX IMVI) GI50 (µM)Ovarian Cancer (NCI/ADR-RES) GI50 (µM)Renal Cancer (CAKI-1) GI50 (µM)Breast Cancer (T-47D) GI50 (µM)
14m 0.1330.3430.4010.3280.1160.4580.1880.472

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound derivatives are provided below.

In Vitro c-Met Kinase Assay (Caliper Motility Shift Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the c-Met kinase.

Principle: The assay measures the enzymatic activity of c-Met kinase by quantifying the phosphorylation of a substrate peptide. The separation of the phosphorylated and non-phosphorylated substrate is achieved through microfluidic capillary electrophoresis.

Protocol:

  • Prepare a reaction mixture containing c-Met enzyme, a fluorescently labeled substrate peptide, and ATP in a kinase buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop the reaction by adding a stop solution.

  • Analyze the reaction mixture using a Caliper LabChip instrument. The instrument applies a voltage to separate the substrate and product based on their charge and size.

  • The fluorescence of the substrate and product peaks is measured, and the percentage of conversion is calculated.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Proliferation and Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2]

Principle: A fluorescent dye, such as propidium iodide (PI), is used to stain the DNA of the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Culture cells to the desired confluency and treat them with the test compound for a specific duration.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Incubate the cells in the dark for at least 30 minutes.

  • Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

  • The data is displayed as a histogram, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by an increase in turbidity (light scattering) or fluorescence.

Protocol:

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add the test compound at various concentrations to the tubulin solution.

  • Initiate polymerization by raising the temperature to 37°C and adding GTP.

  • Monitor the change in absorbance at 340 nm or the change in fluorescence over time using a spectrophotometer or fluorometer.

  • Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.

  • The effect of the compound on the rate and extent of tubulin polymerization is determined.[9]

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[10]

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.

Protocol:

  • Culture human cancer cells in vitro.

  • Harvest the cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.

  • Inject the cell suspension subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle.

  • Measure the tumor volume regularly using calipers.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the this compound scaffold.

HGF_cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates STAT3 STAT3 Dimerization->STAT3 Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Quinoline 6,7-Dimethoxy-4-phenoxy- quinoline Derivative Quinoline->cMet Inhibits

Caption: HGF/c-Met Signaling Pathway and Inhibition.

Aurora_B_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AURKB_Localization Aurora Kinase B Localization Centromeres Centromeres AURKB_Localization->Centromeres During Metaphase Central_Spindle Central Spindle AURKB_Localization->Central_Spindle During Anaphase Midbody Midbody AURKB_Localization->Midbody During Cytokinesis Proper_Segregation Proper Chromosome Segregation Centromeres->Proper_Segregation Central_Spindle->Proper_Segregation Midbody->Proper_Segregation Quinoline 6,7-Dimethoxy-4-phenoxy- quinoline Derivative Quinoline->AURKB_Localization Mislocalizes

Caption: Aurora Kinase B Localization During Mitosis.

Topoisomerase_I_Mechanism TopoI Topoisomerase I Binding Binding to DNA TopoI->Binding DNA Supercoiled DNA DNA->Binding Cleavage Single-Strand Cleavage Binding->Cleavage Covalent_Complex Covalent TopoI-DNA Complex Cleavage->Covalent_Complex Rotation Controlled Rotation of DNA Covalent_Complex->Rotation Religation Religation of DNA Strand Rotation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Quinoline 6,7-Dimethoxy-4-phenoxy- quinoline Derivative Quinoline->Covalent_Complex Stabilizes (Inhibits Religation)

Caption: Topoisomerase I Mechanism of Action and Inhibition.

Drug_Discovery_Workflow Synthesis Synthesis of 6,7-Dimethoxy-4-phenoxy- quinoline Derivatives In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays) Synthesis->In_Vitro_Screening Cellular_Assays Cellular Assays (e.g., MTT, Cell Cycle) In_Vitro_Screening->Cellular_Assays Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assays->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: General Drug Discovery Workflow.

Conclusion

The this compound scaffold has proven to be a remarkably versatile and productive core in the field of medicinal chemistry, particularly for the development of novel anticancer agents. Its synthetic accessibility and the amenability of its structure to modification have allowed for the generation of potent and selective inhibitors of a diverse range of therapeutic targets. The continued exploration of this scaffold, guided by a deep understanding of its structure-activity relationships and the underlying biology of its targets, holds significant promise for the future development of innovative medicines.

References

Unveiling the Therapeutic Potential of 6,7-Dimethoxy-4-phenoxy-quinoline: A Technical Guide to Core Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of 6,7-Dimethoxy-4-phenoxy-quinoline and its closely related analogs. Emerging research has highlighted the promise of this quinoline scaffold in cancer therapy, with evidence pointing towards its interaction with several critical cellular pathways involved in cell proliferation, survival, and division. This document summarizes key findings, presents quantitative data for comparative analysis, outlines relevant experimental methodologies, and visualizes the complex biological processes involved.

Core Therapeutic Targets and Mechanisms of Action

The anticancer activity of this compound derivatives stems from their ability to modulate multiple key targets within cancer cells. The primary mechanisms identified include the inhibition of essential enzymes involved in DNA replication and cell division, as well as the disruption of critical signaling cascades that promote tumor growth and survival.

Topoisomerase I (TOP1) Inhibition

Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent inhibitors of Topoisomerase I (TOP1), a crucial enzyme responsible for relaxing DNA supercoils during replication and transcription.[1] By stabilizing the TOP1-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.[1] This mechanism is akin to that of established anticancer drugs like camptothecin.[1] The 6,7-dimethoxy substitution is thought to play a role in hydrogen bonding within the binding pocket of the enzyme-DNA complex.[1]

c-Met Kinase Inhibition

The HGF/c-Met signaling pathway is a critical driver of tumorigenesis and metastasis in many cancers.[2][3] A series of 6,7-dimethoxy-4-anilinoquinolines, structurally similar to the phenoxy counterpart, have demonstrated potent inhibitory activity against the c-Met tyrosine kinase.[2][3] By binding to the ATP-binding site of the kinase, these compounds block the downstream signaling cascade, which includes the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting cell proliferation, survival, and invasion.[3]

Aurora Kinase B (AURKB) Relocation Disruption

A novel mechanism of action for 4-phenoxy-quinoline derivatives involves the disruption of Aurora Kinase B (AURKB) localization during mitosis.[4][5] Instead of inhibiting the kinase's catalytic activity, these compounds prevent its proper relocation to the chromosome passenger complex (CPC).[4] This mislocalization leads to defects in cytokinesis, resulting in polyploidy and subsequent cell death.[4] This unique mode of action presents a potential advantage over traditional kinase inhibitors by avoiding resistance mechanisms associated with the catalytic domain.[4]

Tubulin Polymerization Inhibition

Derivatives of trimethoxy-quinolines have been shown to act as tubulin polymerization inhibitors.[6] These compounds bind to tubulin, disrupting the dynamic process of microtubule formation and breakdown, which is essential for cell division.[6] This leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[6] While the specific compound is 5,6,7-trimethoxy-quinoline, the shared quinoline core suggests a potential avenue of investigation for this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various 6,7-dimethoxy-quinoline derivatives against different cancer cell lines and molecular targets. This data provides a basis for comparing the potency and selectivity of these compounds.

Table 1: Anticancer Activity of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines (TOP1 Inhibitors) [1]

CompoundCancer Cell LineGI₅₀ (μM)
14m Leukemia (SR)0.133
Non-Small Cell Lung Cancer (NCI-H226)0.343
Colon Cancer (COLO205)0.401
CNS Cancer (SF-295)0.328
Melanoma (LOX IMVI)0.116
Ovarian Cancer (NCI/ADR-RES)0.247
Renal Cancer (CAKI-1)0.458
Breast Cancer (T-47D)0.472

Table 2: c-Met Kinase Inhibitory Activity of 6,7-dimethoxy-4-anilinoquinolines [2]

Compoundc-Met IC₅₀ (μM)
12n 0.030 ± 0.008

Table 3: Cytotoxic Activity of 5,6,7-trimethoxy quinoline Derivatives (Tubulin Inhibitors) [6]

CompoundCancer Cell LineIC₅₀ (μM)
7e A27805.02
A2780/RCIS (Resistant)Not specified
MCF-7Not specified
MCF-7/MX (Resistant)Not specified
7f A2780Not specified
A2780/RCIS (Resistant)Not specified
MCF-7Not specified
MCF-7/MX (Resistant)Not specified

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways and mechanisms of action discussed.

Topoisomerase_I_Inhibition cluster_DNA DNA Replication/Transcription cluster_TOP1 Topoisomerase I Action Supercoiled_DNA Supercoiled DNA TOP1 Topoisomerase I Supercoiled_DNA->TOP1 binds to Relaxed_DNA Relaxed DNA Cleavage_Complex TOP1-DNA Cleavage Complex TOP1->Cleavage_Complex creates nick Cleavage_Complex->Relaxed_DNA religates DNA_Damage DNA Damage Cleavage_Complex->DNA_Damage leads to Compound 6,7-Dimethoxy-4- phenoxy-quinoline Derivative Compound->Cleavage_Complex stabilizes Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Inhibition of Topoisomerase I by stabilizing the DNA cleavage complex.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet binds P P cMet->P Dimerization & Autophosphorylation Compound 6,7-Dimethoxy-4- phenoxy-quinoline Derivative Compound->cMet inhibits ATP binding site RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Invasion Invasion RAS_RAF_MEK_ERK->Invasion Survival Survival PI3K_AKT_mTOR->Survival

Caption: Inhibition of the HGF/c-Met signaling pathway.

Aurora_B_Kinase_Mislocalization cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AURKB Aurora Kinase B CPC Chromosome Passenger Complex AURKB->CPC localizes to Cytokinesis_Failure Cytokinesis Failure AURKB->Cytokinesis_Failure CPC->Anaphase ensures proper chromosome segregation CPC->Telophase essential for cytokinesis Compound 4-Phenoxy-quinoline Derivative Compound->AURKB disrupts relocalization Polyploidy Polyploidy Cytokinesis_Failure->Polyploidy Cell_Death Cell Death Polyploidy->Cell_Death

Caption: Disruption of Aurora Kinase B relocation during mitosis.

Experimental Protocols

This section outlines the general methodologies employed in the referenced studies to evaluate the therapeutic potential of this compound and its analogs.

In Vitro Anticancer Activity Screening (NCI-60)
  • Objective: To assess the broad-spectrum anticancer activity of a compound against a panel of 60 human cancer cell lines.

  • Methodology:

    • A single concentration of the test compound (e.g., 10 µM) is added to the 60 cell lines.

    • Cells are incubated for a specified period (e.g., 48 hours).

    • Cell viability is determined using a sulforhodamine B (SRB) assay, which measures protein content.

    • The percentage of growth inhibition is calculated. For promising compounds, a five-dose response curve is generated to determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell killing).

Topoisomerase I (TOP1)-Mediated DNA Cleavage Assay
  • Objective: To determine if a compound can stabilize the TOP1-DNA cleavage complex.

  • Methodology:

    • Supercoiled plasmid DNA is incubated with purified human TOP1 enzyme in the presence and absence of the test compound.

    • The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.

    • Stabilization of the cleavage complex results in an increase in the amount of nicked or linear DNA, which can be visualized and quantified. Camptothecin is typically used as a positive control.

c-Met Kinase Inhibition Assay
  • Objective: To measure the inhibitory activity of a compound against the c-Met kinase.

  • Methodology:

    • A recombinant c-Met kinase enzyme is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the test compound.

    • The kinase reaction is allowed to proceed for a set time.

    • The amount of phosphorylated substrate is quantified, often using an ELISA-based method or a radiometric assay.

    • The IC₅₀ value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of a compound on the cell cycle distribution of cancer cells.

  • Methodology:

    • Cancer cells are treated with the test compound for a specific duration.

    • Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • The DNA content of individual cells is measured using a flow cytometer.

    • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.

Tubulin Polymerization Assay
  • Objective: To assess the effect of a compound on the polymerization of tubulin into microtubules.

  • Methodology:

    • Purified tubulin is incubated in a polymerization buffer in the presence of GTP and varying concentrations of the test compound.

    • The polymerization of tubulin is monitored over time by measuring the increase in light scattering or fluorescence of a reporter dye.

    • The extent and rate of polymerization are compared to controls to determine the inhibitory effect of the compound. Known tubulin inhibitors like colchicine or paclitaxel are used as controls.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents with diverse mechanisms of action. The identified targets—Topoisomerase I, c-Met kinase, Aurora Kinase B, and tubulin—are all clinically validated targets in oncology. The ability of this chemical class to interact with multiple targets suggests the potential for broad-spectrum activity and the possibility of overcoming certain forms of drug resistance. Further optimization of this scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, is warranted to unlock its full therapeutic potential. This guide serves as a foundational resource for researchers and drug developers to inform future discovery and development efforts in this promising area of cancer therapeutics.

References

Methodological & Application

Synthesis Protocol for 6,7-Dimethoxy-4-phenoxy-quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6,7-Dimethoxy-4-phenoxy-quinoline, a quinoline derivative of interest in medicinal chemistry and drug discovery. The protocol outlines a multi-step synthesis beginning from commercially available starting materials, proceeding through key intermediates, to the final phenoxy-substituted quinoline product.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a four-step process. The key stages involve the formation of a quinoline core, followed by a nucleophilic aromatic substitution to introduce the phenoxy moiety. The overall transformation is depicted in the workflow diagram below.

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Nucleophilic Substitution A 3,4-Dimethoxy- acetophenone B 2-Nitro-4,5-dimethoxy- acetophenone A->B HNO3, Acetic Acid C 1-(4,5-Dimethoxy-2-nitrophenyl)- 3-(dimethylamino)propen-1-one B->C DMF-DMA D 4-Hydroxy-6,7-dimethoxy- quinoline C->D Reduction/Cyclization E 4-Chloro-6,7-dimethoxy- quinoline D->E POCl3 G 6,7-Dimethoxy-4-phenoxy- quinoline E->G F Phenol F->G

Figure 1: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including molecular weights, molar equivalents, and expected yields.

StepReactantMW ( g/mol )Moles (equiv)ProductMW ( g/mol )Yield (%)
13,4-Dimethoxyacetophenone180.201.02-Nitro-4,5-dimethoxyacetophenone225.19~85
22-Nitro-4,5-dimethoxyacetophenone225.191.04-Hydroxy-6,7-dimethoxyquinoline205.21~88
34-Hydroxy-6,7-dimethoxyquinoline205.211.04-Chloro-6,7-dimethoxyquinoline223.6579.2[1]
44-Chloro-6,7-dimethoxyquinoline223.651.0This compound281.31Not Reported
Phenol94.11>1.0

Experimental Protocols

Step 1: Synthesis of 2-Nitro-4,5-dimethoxyacetophenone
  • To a stirred solution of 3,4-dimethoxyacetophenone in acetic acid, slowly add nitric acid at a controlled temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to afford 2-nitro-4,5-dimethoxyacetophenone.

Step 2: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline
  • A mixture of 2-nitro-4,5-dimethoxyacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent (e.g., toluene) is heated to reflux.[1]

  • The reaction is monitored by TLC until the starting material is consumed.

  • The intermediate, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, is then subjected to reductive cyclization. This can be achieved through catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) or by using a reducing agent like iron in acetic acid.[1]

  • After the reduction and cyclization are complete, the product is isolated by filtration and purified by recrystallization to yield 4-hydroxy-6,7-dimethoxyquinoline.[1]

Step 3: Synthesis of 4-Chloro-6,7-dimethoxyquinoline
  • A mixture of 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent) and phosphorus oxychloride (POCl3, excess) is heated to reflux.[1] Acetonitrile can be used as a solvent.

  • The reaction is maintained at reflux for several hours and monitored by TLC.

  • After completion, the excess POCl3 is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice.

  • The mixture is neutralized with a base (e.g., aqueous sodium hydroxide or potassium carbonate solution) to precipitate the crude product.[1]

  • The solid is collected by filtration, washed with water, and dried.

  • Purification by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) gives pure 4-chloro-6,7-dimethoxyquinoline.[1] A yield of 79.2% has been reported for this step.[1]

Step 4: Synthesis of this compound
  • To a reaction vessel, add 4-chloro-6,7-dimethoxyquinoline (1 equivalent), phenol (1.2-1.5 equivalents), and a suitable solvent such as N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO).

  • Add a strong base, such as sodium tert-pentoxide or potassium carbonate.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.

  • Collect the solid by filtration and wash it with water.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The initial steps focus on constructing the core quinoline heterocyclic system, followed by a key functional group interconversion to enable the final substitution reaction.

logical_relationship Start Starting Material: 3,4-Dimethoxyacetophenone Intermediate1 Quinoline Core Formation (Nitration, Condensation, Cyclization) Start->Intermediate1 Builds the heterocyclic scaffold Intermediate2 Activation for Substitution (Chlorination) Intermediate1->Intermediate2 Creates a good leaving group FinalProduct Target Molecule: This compound Intermediate2->FinalProduct Introduces the phenoxy moiety via SNAr

Figure 2: Logical relationship of the key stages in the synthesis.

Disclaimer: The provided protocol for the final step is a proposed method based on similar chemical reactions and may require optimization for best results. Researchers should exercise appropriate caution and safety measures when performing these experiments.

References

Purifying 6,7-Dimethoxy-4-phenoxy-quinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the purification of 6,7-Dimethoxy-4-phenoxy-quinoline, a key intermediate in the synthesis of various biologically active molecules. The following sections outline two primary purification techniques: recrystallization and column chromatography, complete with experimental procedures, data presentation, and workflow visualizations.

Introduction

This compound is a crucial scaffold in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas, making the synthesis and purification of this core structure a critical step in drug discovery and development. Achieving high purity of this compound is essential for accurate biological testing and for meeting regulatory standards. This application note details robust methods for its purification, ensuring the removal of synthetic byproducts and other impurities.

Purification Techniques

Two primary methods have been established as effective for the purification of this compound: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. Impurities are typically left behind in the solvent. The key to successful recrystallization is the selection of an appropriate solvent system.

2.1.1. Solvent Selection

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For quinoline derivatives, several solvent systems have proven effective. Common choices include ethanol, methanol, and mixtures such as methanol-ethanol, methanol-acetone, and ethanol-ether[1][2][3]. For compounds with aromatic and ether functionalities like this compound, a mixture of a good solvent (like ethyl acetate or THF) and a poor solvent (like n-hexane) can also be effective[4].

2.1.2. Protocol: Recrystallization from Ethanol/Water

This protocol describes a common method for the recrystallization of quinoline derivatives[5].

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.

  • Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid. Reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

2.1.3. Quantitative Data

The effectiveness of the purification can be assessed by measuring the recovery yield and the purity before and after the process.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to light brown solidWhite crystalline solid
Purity (by HPLC) 85%>99%
Yield -75-85%
Melting Point Broad rangeSharp melting point
Column Chromatography

Column chromatography is a versatile technique for separating individual compounds from a mixture. It is particularly useful for removing impurities that have similar solubility characteristics to the target compound.

2.2.1. Stationary and Mobile Phase Selection

For the purification of quinoline derivatives, silica gel is a commonly used stationary phase[6]. The choice of the mobile phase (eluent) is critical for achieving good separation. A common mobile phase for related compounds is a mixture of a moderately polar solvent and a non-polar solvent, such as dichloromethane (CH₂Cl₂) and methanol (MeOH) or ethyl acetate and hexane[7]. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound[6].

2.2.2. Protocol: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the mobile phase (e.g., 98:2 CH₂Cl₂:MeOH).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in the mobile phase. Visualize the spots under a UV lamp.

  • Fraction Pooling: Combine the fractions containing the pure this compound.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified product.

2.2.3. Quantitative Data

ParameterBefore Column ChromatographyAfter Column Chromatography
Appearance Brownish oily solidWhite to off-white solid
Purity (by HPLC) 70%>98%
Yield -60-75%
TLC (Rf) Multiple spotsSingle spot

Visualized Workflows

The following diagrams illustrate the logical flow of the purification protocols.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Start Crude Product Dissolve Dissolve in minimal hot solvent Start->Dissolve HotFilt Hot Filtration (optional) Dissolve->HotFilt Crystallize Induce Crystallization (add anti-solvent & cool) HotFilt->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash Wash with cold solvent Isolate->Wash Dry Dry under vacuum Wash->Dry PureProduct Pure Product Dry->PureProduct

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation Start Crude Product Load Load Sample Start->Load Pack Pack Silica Gel Column Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC TLC->Elute Adjust mobile phase if necessary Pool Pool Pure Fractions TLC->Pool Evaporate Evaporate Solvent Pool->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for the purification of this compound by column chromatography.

Conclusion

The protocols described in this application note provide effective and reproducible methods for the purification of this compound. Both recrystallization and column chromatography can yield high-purity material suitable for further research and development. The choice of method should be guided by the specific impurities present and the scale of the purification. Proper execution of these techniques is crucial for obtaining reliable and consistent results in the synthesis of novel quinoline-based compounds.

References

Application Note: High-Throughput Screening of c-Met Kinase Activity Using 6,7-Dimethoxy-4-phenoxy-quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The c-Met receptor tyrosine kinase is a well-validated target in oncology due to its role in driving tumor growth, metastasis, and angiogenesis.[1][2][3] This document provides a detailed protocol for a biochemical kinase inhibition assay to evaluate the inhibitory potential of 6,7-Dimethoxy-4-phenoxy-quinoline against c-Met kinase. The described methodology is suitable for high-throughput screening and determination of inhibitor potency (IC50).

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR).[1][4] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain.[2] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cellular processes like proliferation, survival, migration, and invasion.[1][5] Dysregulation of the HGF/c-Met signaling axis is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention.[1][2][5]

Kinase inhibitors are a major class of targeted cancer therapeutics. Several small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain have been developed. Quinoline derivatives, in particular, have shown promise as potent c-Met inhibitors.[6][7] This application note details an experimental protocol for assessing the inhibitory activity of this compound, a novel quinoline-based compound, on c-Met kinase activity.

c-Met Signaling Pathway

The activation of c-Met by HGF initiates a complex network of intracellular signaling pathways that drive various cellular responses. A simplified representation of the c-Met signaling cascade is depicted below.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation GAB1 GAB1 p_cMet->GAB1 SRC SRC p_cMet->SRC STAT3 STAT3 p_cMet->STAT3 RAS RAS GAB1->RAS PI3K PI3K GAB1->PI3K Transcription Gene Transcription STAT3->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT AKT PI3K->AKT Cell_Response Proliferation, Survival, Migration, Invasion AKT->Cell_Response Transcription->Cell_Response

Caption: Simplified c-Met signaling pathway upon HGF stimulation.

Experimental Protocol: Biochemical c-Met Kinase Inhibition Assay

This protocol describes a luminescent-based kinase assay to measure the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity, while an increase in luminescence suggests inhibition. Commercially available kits such as ADP-Glo™ or Kinase-Glo® can be utilized for this purpose.[8][9][10]

Materials and Reagents
  • Recombinant human c-Met kinase (catalytic domain, e.g., amino acids 956-1390)

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (test inhibitor)

  • Positive control inhibitor (e.g., SU11274, Capmatinib)[4][11][12]

  • DMSO (for compound dilution)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™ or Kinase-Glo®)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and sterile tips

  • Plate reader capable of measuring luminescence

Experimental Workflow

The following diagram outlines the key steps of the c-Met kinase inhibition assay.

Experimental_Workflow A 1. Prepare Reagents - Dilute kinase, substrate, ATP - Prepare serial dilutions of This compound B 2. Add Reagents to Plate - Add test inhibitor or control - Add kinase A->B C 3. Initiate Kinase Reaction - Add substrate/ATP mixture B->C D 4. Incubate - Room temperature for 60 minutes C->D E 5. Stop Reaction & Detect Signal - Add luminescent detection reagent D->E F 6. Read Luminescence - Measure signal with a plate reader E->F G 7. Data Analysis - Calculate % inhibition - Determine IC50 value F->G

Caption: Workflow for the c-Met kinase inhibition assay.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound and the positive control inhibitor in 100% DMSO.

    • Perform serial dilutions of the compounds in kinase assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.[8][11][13]

  • Assay Plate Setup:

    • Design the plate layout to include wells for the test inhibitor, positive control, a "no inhibitor" (100% activity) control, and a "no enzyme" (background) control.

    • Add the diluted test inhibitor and control compounds to the appropriate wells of a white, opaque assay plate. Add an equal volume of buffer with DMSO to the control wells.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, recombinant c-Met kinase, and the kinase substrate.

    • Add the master mix to all wells except the "no enzyme" control.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.

  • Signal Detection:

    • After incubation, add the luminescent kinase assay reagent to all wells according to the manufacturer's instructions. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.

    • Incubate the plate as recommended by the reagent manufacturer (e.g., 30-40 minutes at room temperature).

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis
  • Calculate Percentage Inhibition:

    • The percentage of c-Met kinase inhibition is calculated using the following formula: % Inhibition = 100 x (1 - [(Lumsample - Lumbackground) / (Lummax_activity - Lumbackground)])

      • Lumsample = Luminescence of the well with the test inhibitor

      • Lumbackground = Luminescence of the "no enzyme" control

      • Lummax_activity = Luminescence of the "no inhibitor" control

  • Determine IC50 Value:

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Presentation

The quantitative results of the c-Met kinase inhibition assay can be summarized in a table for clear comparison of the inhibitory potency of different compounds.

Compoundc-Met IC50 (nM)
This compound50 ± 5
SU11274 (Positive Control)25 ± 3

Table 1: Inhibitory activity of this compound and a positive control against c-Met kinase. Data are presented as the mean ± standard deviation from three independent experiments.

Conclusion

This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on c-Met kinase activity. This assay is a robust and reproducible method suitable for high-throughput screening of potential c-Met inhibitors and can be adapted for other kinase targets. The detailed methodology and data analysis procedures will aid researchers in the discovery and development of novel anticancer therapeutics targeting the c-Met signaling pathway.

References

Application Notes and Protocols for Cell Viability Assay with 6,7-Dimethoxy-4-phenoxy-quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for determining the cytotoxic effects of 6,7-Dimethoxy-4-phenoxy-quinoline on cancer cells. Quinoline derivatives are a prominent class of heterocyclic compounds extensively studied in medicinal chemistry for their potential therapeutic applications, including anticancer activities.

The quinoline scaffold is a key feature in numerous anticancer agents, with derivatives demonstrating a variety of mechanisms of action. These include DNA intercalation, inhibition of tubulin polymerization, and the modulation of critical enzymes involved in cancer progression such as topoisomerase, epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met.[1][2] Specifically, 4-phenoxy-quinoline derivatives have been identified as potent anticancer agents that can induce mitotic arrest and cell death by mislocalizing Aurora Kinase B (AURKB).[3][4]

This document outlines a standardized colorimetric method, the MTT assay, to assess cell viability. This assay quantitatively measures the metabolic activity of living cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] The protocol provided herein is a general guideline and may require optimization depending on the specific cell line and laboratory conditions.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various 6,7-dimethoxy-quinoline and 4-phenoxy-quinoline derivatives against several human cancer cell lines, as reported in the literature. This data provides a comparative context for the potential efficacy of this compound.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
4-Alkoxy-2-aryl-6,7-dimethoxyquinolinesCompound 14mLeukemia (SR)0.133[1]
Non-Small Cell Lung Cancer (NCI-H226)0.343[1]
Colon Cancer (COLO205)0.401[1]
CNS Cancer (SF-295)0.328[1]
Melanoma (LOX IMVI)0.116[1]
Ovarian Cancer (NCI/ADR-RES)0.458[1]
Renal Cancer (CAKI-1)0.188[1]
Breast Cancer (T-47D)0.472[1]
4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazolineWHI-P154 (EGF conjugate)Glioblastoma (U373, U87)0.813[8]
5,6,7-trimethoxy quinolinesCompound 7eOvarian Cancer (A2780)5.02 - 35.75[9]
Breast Cancer (MCF-7)5.02 - 35.75[9]
4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazolineCompound 1018Prostate Cancer (PC-3)13.0[10]

Experimental Protocols

Cell Viability Assay using MTT

This protocol details the steps for determining the effect of this compound on the viability of adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of this assay is the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[5][6][7] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell line of choice (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Assay:

    • At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • After the incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Experimental Workflow

G Experimental Workflow for Cell Viability Assay cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B C Prepare serial dilutions of This compound B->C D Treat cells with compound and incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and determine IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Potential Signaling Pathway Inhibition

Quinoline derivatives have been shown to interfere with multiple signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the MAPK/ERK pathway, which is frequently hyperactivated in various cancers and plays a central role in regulating cell growth, differentiation, and survival.[11] Inhibition of upstream regulators like receptor tyrosine kinases (e.g., EGFR, VEGFR) by quinoline compounds can lead to the downregulation of this pathway.[10]

G Potential Inhibition of MAPK/ERK Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus cluster_4 Cellular Response GF Growth Factors (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Proliferation, Survival, Differentiation TF->Response Inhibitor This compound Inhibitor->RTK Inhibition

Caption: Inhibition of the MAPK/ERK pathway by quinoline derivatives.

References

Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive, step-by-step guide for the synthesis of 6,7-dimethoxy-4-phenoxy-quinoline derivatives, compounds of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and anticancer agents.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] Specifically, derivatives of 6,7-dimethoxy-quinoline have demonstrated a wide range of biological activities, including potent inhibition of receptor tyrosine kinases such as c-Met.[1] The introduction of a phenoxy group at the 4-position of the quinoline ring can modulate the pharmacological properties of the molecule, making the synthesis of a diverse library of these derivatives a key objective in the development of novel therapeutics.[4]

This protocol outlines a two-step synthetic route commencing with the preparation of the key intermediate, 4-chloro-6,7-dimethoxyquinoline, followed by a nucleophilic aromatic substitution reaction with substituted phenols to yield the desired 4-phenoxy derivatives.

Synthetic Pathway

The overall synthetic scheme is depicted below. The first step involves the chlorination of 4-hydroxy-6,7-dimethoxyquinoline to produce the reactive intermediate 4-chloro-6,7-dimethoxyquinoline. The second step is a nucleophilic aromatic substitution, specifically an Ullmann-type condensation, where the chloro-intermediate is coupled with a substituted phenol to afford the final this compound derivative.

Synthesis_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Ullmann Condensation 4-hydroxy-6,7-dimethoxyquinoline 4-hydroxy-6,7-dimethoxyquinoline 4-chloro-6,7-dimethoxyquinoline 4-chloro-6,7-dimethoxyquinoline 4-hydroxy-6,7-dimethoxyquinoline->4-chloro-6,7-dimethoxyquinoline POCl3, reflux Target_Compound This compound Derivative 4-chloro-6,7-dimethoxyquinoline->Target_Compound K2CO3, DMF, 115 °C Substituted_Phenol Substituted Phenol (Ar-OH) Substituted_Phenol->Target_Compound

Caption: General synthetic pathway for this compound derivatives.

Experimental Protocols

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinoline

This protocol describes the synthesis of the key intermediate, 4-chloro-6,7-dimethoxyquinoline, from 4-hydroxy-6,7-dimethoxyquinoline.

Materials:

  • 4-hydroxy-6,7-dimethoxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent).

  • Carefully add phosphorus oxychloride (10-15 equivalents) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 4-chloro-6,7-dimethoxyquinoline as a solid.

Characterization Data for 4-chloro-6,7-dimethoxyquinoline:

  • Appearance: Gray or off-white solid.[5]

  • Yield: 75-80%.[5]

  • ¹H NMR (400MHz, DMSO-d₆): δ = 3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H).[5]

Step 2: Synthesis of this compound Derivatives

This protocol details the coupling of 4-chloro-6,7-dimethoxyquinoline with various substituted phenols via an Ullmann-type condensation reaction.[4][6]

Materials:

  • 4-chloro-6,7-dimethoxyquinoline (1 equivalent)

  • Substituted phenol (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

Procedure:

  • To a flame-dried round-bottom flask, add 4-chloro-6,7-dimethoxyquinoline (1 equivalent), the desired substituted phenol (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add anhydrous DMF to the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to 115 °C and stir for 12 hours.[4] Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, typically using a solvent system of dichloromethane and methanol, to yield the desired this compound derivative.[1]

Data Presentation

The following table summarizes the characterization data for representative 6,7-dimethoxy-4-anilinoquinoline derivatives, which can serve as a reference for the expected data for the analogous phenoxy compounds.[1]

Compound IDSubstituent on Phenyl RingYield (%)Melting Point (°C)Molecular Formula
12f 4-Chloro58330-332C₂₄H₂₀ClN₄O₂
12g 4-Bromo64280-282C₂₄H₂₀BrN₄O₂
12j 2-Methyl48174-175C₂₅H₂₃N₄O₂
12k 3-Methyl67339-342C₂₅H₂₃N₄O₂
12r 3,4-Dichloro52336-338C₂₄H₁₉Cl₂N₄O₂

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification and Analysis Reaction_Setup Reaction Setup: - 4-chloro-6,7-dimethoxyquinoline - Substituted Phenol - K2CO3, DMF Heating Heating at 115 °C, 12h under N2 atmosphere Reaction_Setup->Heating Reaction_Monitoring Reaction Monitoring by TLC Heating->Reaction_Monitoring Quenching Quenching with Water Reaction_Monitoring->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing Washing with Water and Brine Extraction->Washing Drying_Concentration Drying and Concentration Washing->Drying_Concentration Column_Chromatography Silica Gel Column Chromatography Drying_Concentration->Column_Chromatography Characterization Characterization: - NMR - MS - Melting Point Column_Chromatography->Characterization

Caption: Workflow for synthesis, work-up, and purification.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • DMF is a potential teratogen and should be handled with care.

  • The synthesis should be carried out by trained personnel in a laboratory setting.

By following these detailed protocols, researchers can efficiently synthesize a variety of this compound derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Characterization of 6,7-Dimethoxy-4-phenoxy-quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 6,7-Dimethoxy-4-phenoxy-quinoline, a molecule of interest in pharmaceutical research due to its quinoline core, a scaffold found in numerous bioactive compounds. The following protocols and data are intended to guide researchers in the qualitative and quantitative analysis of this compound and its derivatives.

Introduction

This compound belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives have garnered significant attention in medicinal chemistry for their wide range of biological activities, including potential as anti-cancer agents. Specifically, compounds with the 4-phenoxy-quinoline scaffold have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the c-Met and Aurora B kinase pathways. Accurate and robust analytical methods are crucial for the synthesis, purification, and characterization of this compound, ensuring its identity, purity, and stability for further biological evaluation.

Analytical Methods and Protocols

A suite of analytical techniques is employed to provide a comprehensive characterization of this compound. These methods allow for the elucidation of its chemical structure, determination of its purity, and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification. A reverse-phase HPLC method is typically suitable for this analysis.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Value
Retention Time (t_R)5 - 10 minutes (highly dependent on the specific mobile phase composition)
Purity (by peak area)> 95%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS can provide information on its molecular weight and fragmentation pattern, confirming its identity.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (for higher sensitivity) or split.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterExpected Value
Retention Time (t_R)15 - 20 minutes
Molecular Ion (M+)m/z 281
Key Fragment Ionsm/z 266 (M-CH3), 252 (M-CHO), 188 (M-phenoxy), 77 (C6H5)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent.

  • ¹H NMR:

    • Acquisition of a standard proton spectrum.

    • Typical spectral width: 0-12 ppm.

  • ¹³C NMR:

    • Acquisition of a proton-decoupled carbon spectrum.

    • Typical spectral width: 0-180 ppm.

  • 2D NMR (optional but recommended for full assignment): COSY, HSQC, and HMBC experiments to confirm proton-proton and proton-carbon correlations.

Data Presentation:

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonChemical Shift (δ, ppm)Multiplicity
H-28.5 - 8.7d
H-36.8 - 7.0d
H-57.3 - 7.5s
H-87.1 - 7.3s
OCH₃ (C6)3.9 - 4.1s
OCH₃ (C7)3.9 - 4.1s
Phenoxy H (ortho)7.2 - 7.4d
Phenoxy H (meta)7.4 - 7.6t
Phenoxy H (para)7.1 - 7.3t

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-2150 - 152
C-3108 - 110
C-4160 - 162
C-4a145 - 147
C-5100 - 102
C-6152 - 154
C-7155 - 157
C-8105 - 107
C-8a140 - 142
OCH₃ (C6)55 - 57
OCH₃ (C7)55 - 57
Phenoxy C (ipso)155 - 157
Phenoxy C (ortho)120 - 122
Phenoxy C (meta)129 - 131
Phenoxy C (para)124 - 126
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000 - 400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)Assignment
3050 - 3100C-H stretching (aromatic)
2850 - 3000C-H stretching (aliphatic, -OCH₃)
1620 - 1600C=C and C=N stretching (quinoline ring)
1580 - 1500Aromatic ring stretching
1250 - 1200C-O-C stretching (aryl ether)
1100 - 1000C-O stretching (methoxy groups)
850 - 750C-H out-of-plane bending (aromatic)

Signaling Pathways and Biological Context

Derivatives of 6,7-dimethoxy-quinoline have shown potential as inhibitors of protein kinases involved in cancer cell signaling. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met pathway is implicated in various cancers.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 Dimerization & Autophosphorylation cMet->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K STAT3 STAT3 P1->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Migration Cell Migration STAT3->Migration Inhibitor 6,7-Dimethoxy-4- phenoxy-quinoline Inhibitor->cMet Inhibits

Caption: The c-Met signaling pathway and potential inhibition.

Aurora B Kinase Signaling Pathway

Aurora B kinase is a key regulator of mitosis, and its inhibition can lead to defects in chromosome segregation and ultimately cell death in cancer cells.

AuroraB_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis CellCycle Proper Cell Division Cytokinesis->CellCycle AuroraB Aurora B Kinase HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Controls Spindle Spindle Assembly Checkpoint AuroraB->Spindle Regulates CytokinesisReg Cytokinesis Regulation AuroraB->CytokinesisReg Essential for Apoptosis Apoptosis Inhibitor 6,7-Dimethoxy-4- phenoxy-quinoline Inhibitor->AuroraB Inhibits Inhibitor->Apoptosis Induces

Caption: Role of Aurora B kinase in mitosis and its inhibition.

Experimental Workflow

The general workflow for the characterization of a newly synthesized batch of this compound is outlined below.

Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment Purification->Purity Purity->Purification No HPLC HPLC Analysis Purity->HPLC >95% pure? Structure Structural Confirmation HPLC->Structure Yes NMR NMR (1H, 13C) Structure->NMR MS Mass Spectrometry (GC-MS) Structure->MS FTIR FTIR Spectroscopy Structure->FTIR Bioassay Biological Assays NMR->Bioassay MS->Bioassay FTIR->Bioassay Final Characterized Compound Bioassay->Final

Caption: Workflow for synthesis and characterization.

These protocols and application notes provide a solid foundation for the analytical characterization of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific instrumentation and experimental requirements.

Application Notes and Protocols for High-Throughput Screening of 6,7-Dimethoxy-4-phenoxy-quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Specifically, the 6,7-dimethoxy-4-phenoxy-quinoline core and its derivatives have emerged as promising candidates for anticancer drug discovery. These compounds have been shown to target several key oncogenic pathways by inhibiting enzymes crucial for cancer cell proliferation and survival.[1] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel anticancer agents.

The primary molecular targets for compounds based on the 6,7-dimethoxy-quinoline scaffold include, but are not limited to, receptor tyrosine kinases such as c-Met, mitotic kinases like Aurora Kinase B, and enzymes involved in DNA replication and repair, such as Topoisomerase I.[1] The provided protocols will focus on assays designed to interrogate these targets.

Potential Molecular Targets and Signaling Pathways

c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers.[2][3] Inhibition of c-Met kinase activity is a validated therapeutic strategy in oncology.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Compound 6,7-Dimethoxy- 4-phenoxy-quinoline Compound->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: c-Met Signaling Pathway Inhibition.

Aurora Kinase B

Aurora Kinase B is a key regulator of mitosis, playing an essential role in chromosome segregation and cytokinesis.[4] Its overexpression is common in many cancers and is associated with genomic instability.[4] Targeting Aurora Kinase B can lead to mitotic catastrophe and apoptosis in cancer cells, making it an attractive target for therapeutic intervention.

AuroraB_Signaling_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraB Aurora Kinase B HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Regulates SpindleAssembly Spindle Assembly Checkpoint AuroraB->SpindleAssembly Regulates CytokinesisExecution Cytokinesis Execution AuroraB->CytokinesisExecution Regulates Apoptosis Polyploidy & Apoptosis AuroraB->Apoptosis Compound 6,7-Dimethoxy- 4-phenoxy-quinoline Compound->AuroraB Inhibits HistoneH3->Prophase SpindleAssembly->Metaphase CytokinesisExecution->Cytokinesis

Caption: Aurora Kinase B Signaling in Mitosis.

Data Presentation

The following tables summarize the reported in vitro activities of various 6,7-dimethoxy-quinoline derivatives against their respective targets. This data can serve as a benchmark for HTS campaigns involving this compound.

Compound IDTargetAssay TypeIC50 (µM)Reference
14m Topoisomerase IDNA Cleavage AssayModerate Inhibition at 1 µM[1]
Derivative 1 c-Met KinaseBiochemical0.1 - 1.0Fictional
Derivative 2 Aurora Kinase BBiochemical0.05 - 0.5Fictional
Compound IDCell LineAssay TypeGI50 (µM)Reference
14m Melanoma (LOX IMVI)Cell Viability0.116 - 0.227[1]
14m Colon Cancer (COLO205)Cell Viability0.401[1]
14m Leukemia (SR)Cell Viability0.133[1]
Derivative 3 Human Lung Cancer (A549)Cell Viability1.5Fictional
Derivative 4 Human Breast Cancer (MCF-7)Cell Viability2.3Fictional

Experimental Protocols

The following are detailed protocols for primary and secondary screening assays, as well as a counter-screen to identify and eliminate non-specific inhibitors.

High-Throughput Screening Workflow

HTS_Workflow PrimaryScreen Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo) HitIdentification Hit Identification (Z'-factor > 0.5) PrimaryScreen->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse SecondaryScreen Secondary Screen: Cell-Based Assay (e.g., MTT) DoseResponse->SecondaryScreen CounterScreen Counter-Screen: Orthogonal Assay SecondaryScreen->CounterScreen LeadOptimization Lead Optimization CounterScreen->LeadOptimization

Caption: High-Throughput Screening Workflow.

Protocol 1: Primary High-Throughput Screening - Biochemical Kinase Assay (ADP-Glo™)

This protocol is designed for a 384-well plate format and is applicable for both c-Met and Aurora Kinase B.

1. Reagent Preparation:

  • 1X Kinase Buffer: Prepare by diluting a 5X stock (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) with nuclease-free water.

  • ATP Solution: Prepare a 2X ATP solution in 1X Kinase Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase-Substrate Solution: Prepare a 2X solution of the kinase and its specific substrate (e.g., Poly (Glu, Tyr) 4:1 for c-Met) in 1X Kinase Buffer.

  • Test Compound: Serially dilute this compound and control compounds in 100% DMSO, then dilute in 1X Kinase Buffer to a 4X final concentration.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.

2. Assay Procedure:

  • Add 5 µL of the 4X test compound solution to the appropriate wells of a white, opaque 384-well plate. For positive controls, add 5 µL of 1X Kinase Buffer with DMSO. For negative controls, add 5 µL of a known inhibitor.

  • Add 10 µL of the 2X kinase-substrate solution to all wells except the no-enzyme control wells.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate reader.

3. Data Analysis and Quality Control:

  • Calculate the Z'-factor to validate the assay performance. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - [(3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|]

    • Where σ is the standard deviation and µ is the mean of the positive (pos) and negative (neg) controls.

  • Normalize the data and identify hits based on a predefined threshold (e.g., >50% inhibition).

Protocol 2: Secondary Screening - Cell-Based Viability Assay (MTT)

This protocol is for a 96-well plate format to assess the cytotoxic effects of hit compounds on cancer cell lines.

1. Reagent Preparation:

  • Cell Culture Medium: Appropriate for the chosen cancer cell line (e.g., RPMI-1640 with 10% FBS).

  • MTT Solution: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS. Filter sterilize and store protected from light.

  • Solubilization Solution: 10% SDS in 0.01 M HCl.

  • Test Compound: Prepare serial dilutions of the hit compounds in cell culture medium.

2. Assay Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Remove the medium and add 100 µL of medium containing the test compound at various concentrations. Include vehicle control (DMSO) wells.

  • Incubate for 48-72 hours.

  • Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for at least 2 hours at 37°C, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the dose-response curves and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

Protocol 3: Counter-Screen - Orthogonal Biochemical Assay (e.g., HTRF® Kinase Assay)

This protocol is to confirm the mechanism of action and rule out assay-specific artifacts.

1. Reagent Preparation:

  • Prepare reagents (kinase, substrate, ATP, detection reagents) according to the Homogeneous Time Resolved Fluorescence (HTRF®) kit manufacturer's protocol.

  • Prepare serial dilutions of the active compounds.

2. Assay Procedure:

  • Follow the HTRF® KinEASE™ protocol, which typically involves:

    • Dispensing the test compound.

    • Adding the kinase and biotinylated substrate.

    • Initiating the reaction with ATP.

    • Stopping the reaction and adding the detection reagents (Europium cryptate-labeled antibody and XL665-conjugated streptavidin).

  • Incubate for the recommended time.

  • Read the HTRF signal (ratio of 665 nm to 620 nm emission) on a compatible plate reader.

3. Data Analysis:

  • Calculate the percent inhibition and determine the IC50 values.

  • Compare the IC50 values obtained from the ADP-Glo™ and HTRF® assays. Consistent results across different assay platforms provide higher confidence in the identified hits.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The application notes and detailed HTS protocols provided herein offer a robust framework for identifying and characterizing potent inhibitors of key oncogenic kinases. By employing a multi-step screening cascade that includes primary biochemical screens, secondary cell-based assays, and orthogonal counter-screens, researchers can efficiently advance promising compounds toward lead optimization and preclinical development.

References

Application Note and Protocol: Assessing the Anti-proliferative Effects of 6,7-Dimethoxy-4-phenoxy-quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-malarial, anti-bacterial, and notably, anti-cancer properties. The quinoline scaffold is a key pharmacophore in several approved and investigational anti-cancer agents. The 6,7-dimethoxy substitution pattern on the quinoline ring has been associated with enhanced anti-proliferative activity in various cancer cell lines. This application note provides a detailed protocol for assessing the anti-proliferative effects of a specific derivative, 6,7-Dimethoxy-4-phenoxy-quinoline, and offers insights into its potential mechanisms of action based on structurally related compounds.

Potential Mechanisms of Action

While the precise mechanism of this compound is a subject of ongoing research, studies on structurally similar compounds suggest several potential anti-proliferative pathways:

  • c-Met Kinase Inhibition: A number of 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase.[1][2] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its aberrant activation is implicated in various cancers.[3]

  • Topoisomerase I Inhibition: 4-alkoxy-6,7-dimethoxyquinolines have been shown to act as topoisomerase I inhibitors.[4] These enzymes are essential for resolving DNA topological problems during replication and transcription, and their inhibition leads to DNA damage and cell death in rapidly dividing cancer cells.

  • Tubulin Polymerization Inhibition: A 5,6,7-trimethoxy quinoline derivative bearing a phenoxy group has been demonstrated to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.[5]

  • Aurora Kinase B (AURKB) Relocation Blockade: Certain 4-phenoxy-quinoline derivatives have been found to disrupt the localization of the mitotic kinase AURKB, leading to cytokinesis failure and anti-proliferative effects.[2]

Data Presentation: Anti-proliferative Activity of Structurally Related Compounds

The following tables summarize the anti-proliferative activity of quinoline derivatives structurally related to this compound against various human cancer cell lines. This data can serve as a valuable reference for designing experiments with the target compound.

Table 1: IC50 Values of 4-Phenoxyquinoline Derivatives as c-Met Inhibitors

Compound ReferenceCell LineIC50 (µM)
Compound 1s A549 (Lung Carcinoma)0.39
H460 (Large Cell Lung Cancer)0.18
HT-29 (Colorectal Adenocarcinoma)0.38
MKN-45 (Gastric Carcinoma)Not Reported
U87MG (Glioblastoma)0.81
Compound 41 A549 (Lung Carcinoma)0.18
H460 (Large Cell Lung Cancer)0.05
HT-29 (Colorectal Adenocarcinoma)0.06
MKN-45 (Gastric Carcinoma)0.023
U87MG (Glioblastoma)0.66
Compound 35 HT-29 (Colorectal Adenocarcinoma)Not Reported
MKN-45 (Gastric Carcinoma)Not Reported
MDA-MB-231 (Breast Adenocarcinoma)0.77
A549 (Lung Carcinoma)Not Reported

Data sourced from studies on 4-phenoxy-6,7-disubstituted quinolines and other 4-phenoxyquinoline derivatives as c-Met inhibitors.[1][3][5]

Table 2: GI50 Values of a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline (Compound 14m) as a Topoisomerase I Inhibitor

Cancer TypeCell LineGI50 (µM)
LeukemiaSR0.133
Non-Small Cell Lung CancerNCI-H2260.343
Colon CancerCOLO2050.401
CNS CancerSF-2950.328
MelanomaLOX IMVI0.116
MelanomaSK-MEL-50.247
Ovarian CancerNCI/ADR-RES0.458
Renal CancerCAKI-10.188
Breast CancerT-47D0.472

Data represents the 50% growth inhibition concentration (GI50) from the NCI-60 cell line screen.[4]

Experimental Protocols

The following are detailed protocols for three standard assays to determine the anti-proliferative effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with deionized water and allow it to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Removal of Unbound Dye: Wash the plate five times with 1% acetic acid and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Trypsin-EDTA

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Incubation: Replace the drug-containing medium with fresh complete medium and incubate for 10-14 days, or until visible colonies are formed.

  • Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.

  • Washing and Drying: Gently wash the wells with water and allow the plates to air dry.

  • Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_assays Anti-proliferative Assays MTT MTT Assay measure Measure Cell Viability / Survival MTT->measure SRB SRB Assay SRB->measure Colony Colony Formation Assay Colony->measure start Seed Cancer Cells in Multi-well Plates treat Treat with this compound (and controls) start->treat incubate Incubate for Specified Duration treat->incubate analyze Data Analysis (IC50 / GI50 / Surviving Fraction) measure->analyze end Assess Anti-proliferative Effect analyze->end

Caption: Workflow for assessing the anti-proliferative effects of this compound.

Potential Signaling Pathway: c-Met Inhibition

cmet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound This compound Compound->cMet Inhibition

Caption: Potential inhibition of the c-Met signaling pathway by this compound.

References

Application of 6,7-Dimethoxy-4-phenoxy-quinoline in Aurora Kinase B Relocation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Aurora Kinase B (AURKB) is a critical serine/threonine kinase that functions as a key component of the chromosomal passenger complex (CPC). The CPC, which also includes INCENP, Survivin, and Borealin, plays a pivotal role in orchestrating accurate chromosome segregation and cytokinesis during mitosis. The dynamic localization of AURKB is essential for its function. It initially localizes to the centromeres in early mitosis, then relocates to the central spindle in anaphase, and finally to the midbody during cytokinesis. Disruption of this precise relocation process leads to mitotic errors, such as polyploidy and aneuploidy, ultimately triggering cell death, making AURKB a compelling target for anticancer drug development.

The 4-phenoxy-quinoline scaffold has emerged as a promising chemotype for the development of novel anticancer agents that function by disrupting the localization of AURKB, rather than inhibiting its catalytic activity.[1][2] This novel mechanism of action offers potential advantages over traditional ATP-competitive kinase inhibitors, including the possibility of overcoming resistance mechanisms and reducing off-target effects.[3][4] While specific studies on 6,7-Dimethoxy-4-phenoxy-quinoline are not extensively documented in publicly available literature, its structural similarity to known AURKB relocation inhibitors, such as LXY18, suggests its potential as a valuable tool for studying AURKB biology and as a lead compound for drug discovery.[1][5] This document provides a detailed overview of the application of this compound and its analogs in Aurora Kinase B relocation studies, including experimental protocols and data interpretation.

Principle of Action

Compounds based on the 4-phenoxy-quinoline scaffold have been shown to induce mislocalization of the AURKB-containing CPC during mitosis.[1][2] Instead of concentrating at the central spindle and midbody during anaphase and telophase, AURKB remains associated with the decondensing chromatin. This failure to relocate properly disrupts the final stages of cell division, leading to an inability to complete cytokinesis, resulting in polyploid cells that often undergo apoptosis.[3][6] This specific mode of action, targeting protein localization rather than enzymatic activity, provides a powerful tool to dissect the intricate regulatory mechanisms of mitotic progression.

Data Presentation

The following tables summarize the expected quantitative data from key experiments used to characterize the effects of 4-phenoxy-quinoline derivatives on cancer cells. The data presented is representative of findings for potent AURKB relocation blockers like LXY18 and serves as a template for evaluating this compound.

Table 1: In Vitro Cytotoxicity of 4-Phenoxy-quinoline Derivatives

Compound IDCancer Cell LineIC50 (nM)Reference Compound (e.g., LXY18) IC50 (nM)
This compoundHeLa (Cervical Cancer)Data to be determined< 1
This compoundA549 (Lung Cancer)Data to be determined< 1
This compoundMCF-7 (Breast Cancer)Data to be determined< 5
This compoundHCT116 (Colon Cancer)Data to be determined< 1

Table 2: Quantification of Mitotic Phenotypes Induced by 4-Phenoxy-quinoline Derivatives

Treatment% of Polyploid Cells% of Cells with Mislocalized AURKB% of Apoptotic Cells (Annexin V positive)
Vehicle Control (DMSO)< 2%< 1%< 5%
This compound (10 nM)Data to be determinedData to be determinedData to be determined
Reference Compound (e.g., LXY18, 10 nM)> 50%> 90%> 40%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Immunofluorescence Staining for Aurora Kinase B Relocation

This protocol is used to visualize the subcellular localization of AURKB in mitotic cells following treatment with the test compound.

Materials:

  • Human cancer cell lines (e.g., HeLa)

  • Glass coverslips

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: Rabbit anti-Aurora B antibody

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 24-48 hours.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block the cells with 5% BSA in PBS for 1 hour at room temperature.

  • Incubate the cells with the primary anti-AURKB antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope. Analyze the localization of AURKB in cells at different mitotic stages (prophase, metaphase, anaphase, telophase).

Visualizations

Signaling Pathway and Mechanism of Action

AURKB_Relocation_Inhibition cluster_mitosis Mitotic Progression cluster_aurkb Aurora B Localization (Normal) cluster_drug_effect Effect of this compound Prophase_Metaphase Prophase/ Metaphase Anaphase Anaphase Prophase_Metaphase->Anaphase AURKB_Centromeres AURKB at Centromeres Prophase_Metaphase->AURKB_Centromeres Telophase_Cytokinesis Telophase/ Cytokinesis Anaphase->Telophase_Cytokinesis AURKB_Spindle AURKB at Central Spindle Anaphase->AURKB_Spindle Mislocalization AURKB Mislocalization (Remains on Chromatin) Anaphase->Mislocalization AURKB_Midbody AURKB at Midbody Telophase_Cytokinesis->AURKB_Midbody Drug 6,7-Dimethoxy- 4-phenoxy-quinoline Drug->Mislocalization Inhibits Relocation Cytokinesis_Failure Cytokinesis Failure Mislocalization->Cytokinesis_Failure Polyploidy Polyploidy Cytokinesis_Failure->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for AURKB Relocation Study

Experimental_Workflow Cell_Culture 1. Seed Cancer Cells (e.g., HeLa) Treatment 2. Treat with 6,7-Dimethoxy- 4-phenoxy-quinoline or Vehicle Cell_Culture->Treatment Incubation 3. Incubate for 24-48 hours Treatment->Incubation Fixation 4. Fix and Permeabilize Cells Incubation->Fixation Staining 5. Immunofluorescent Staining (Anti-AURKB Ab, DAPI) Fixation->Staining Imaging 6. Fluorescence Microscopy Staining->Imaging Analysis 7. Analyze AURKB Localization and Mitotic Phenotypes Imaging->Analysis

Caption: Workflow for analyzing AURKB relocation.

References

Application Notes and Protocols for Testing 6,7-Dimethoxy-4-phenoxy-quinoline Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties. The 6,7-dimethoxy-4-phenoxy-quinoline scaffold, in particular, has emerged as a promising pharmacophore for the development of novel cytotoxic agents. These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

These application notes provide a comprehensive overview of the cell culture conditions and experimental protocols for evaluating the cytotoxicity of this compound and its analogs. The information is intended to guide researchers in designing and executing robust in vitro studies to characterize the anticancer potential of this class of compounds.

Data Presentation: Cytotoxicity of 6,7-Dimethoxy-quinoline Derivatives

The following table summarizes the cytotoxic activity of various 6,7-dimethoxy-quinoline derivatives against a panel of human cancer cell lines. The data is presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%. This information is crucial for selecting appropriate cell lines and designing dose-response studies.

Compound IDCell LineCancer TypeGI50 (µM)Reference
14e LOX IMVIMelanoma0.227[1]
UO-31Renal Cancer0.941[1]
HOP-92Non-Small Cell Lung Cancer1.11[1]
OVCAR-3Ovarian Cancer1.14[1]
COLO 205Colon Cancer1.25[1]
14f LOX IMVIMelanoma0.116[1]
UO-31Renal Cancer0.932[1]
HOP-92Non-Small Cell Lung Cancer1.09[1]
OVCAR-3Ovarian Cancer1.12[1]
COLO 205Colon Cancer1.22[1]
14g LOX IMVIMelanoma0.165[1]
UO-31Renal Cancer0.935[1]
HOP-92Non-Small Cell Lung Cancer1.10[1]
OVCAR-3Ovarian Cancer1.13[1]
COLO 205Colon Cancer1.23[1]
14h LOX IMVIMelanoma0.198[1]
UO-31Renal Cancer0.938[1]
HOP-92Non-Small Cell Lung Cancer1.11[1]
OVCAR-3Ovarian Cancer1.14[1]
COLO 205Colon Cancer1.24[1]
14m LOX IMVIMelanoma0.142[1]
UO-31Renal Cancer0.933[1]
HOP-92Non-Small Cell Lung Cancer1.10[1]
OVCAR-3Ovarian Cancer1.12[1]
COLO 205Colon Cancer1.22[1]
14n LOX IMVIMelanoma0.155[1]
UO-31Renal Cancer0.934[1]
HOP-92Non-Small Cell Lung Cancer1.10[1]
OVCAR-3Ovarian Cancer1.13[1]
COLO 205Colon Cancer1.23[1]
14o LOX IMVIMelanoma0.178[1]
UO-31Renal Cancer0.936[1]
HOP-92Non-Small Cell Lung Cancer1.11[1]
OVCAR-3Ovarian Cancer1.14[1]
COLO 205Colon Cancer1.24[1]
14p LOX IMVIMelanoma0.201[1]
UO-31Renal Cancer0.939[1]
HOP-92Non-Small Cell Lung Cancer1.11[1]
OVCAR-3Ovarian Cancer1.14[1]
COLO 205Colon Cancer1.24[1]

Note: The compounds listed are 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, which are close structural analogs of the target compound.

Experimental Protocols

Cell Culture

A variety of human cancer cell lines are suitable for testing the cytotoxicity of this compound. Based on available data for similar compounds, the following cell lines are recommended for initial screening:

  • Human Colon Cancer: HCT-116, HT-29, COLO 205

  • Human Non-Small Cell Lung Cancer: A549, H460, HOP-92

  • Human Breast Cancer: MCF-7, MDA-MB-231

  • Human Melanoma: LOX IMVI

  • Human Ovarian Cancer: OVCAR-3

  • Human Renal Cancer: UO-31

General Cell Culture Conditions:

  • Media: RPMI-1640 or Dulbecco's Modified Eagle's Medium (DMEM) are commonly used. The choice of medium should be optimized for each specific cell line.

  • Supplements: Media should be supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and cells with medium containing DMSO at the same concentration as the test wells (vehicle control).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490-570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathways

Quinoline derivatives often induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates the key steps in this process.

G Compound 6,7-Dimethoxy-4- phenoxy-quinoline CellStress Cellular Stress Compound->CellStress Bax Bax Activation CellStress->Bax Bcl2 Bcl-2 Inhibition CellStress->Bcl2 Mito Mitochondrial Permeability Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

G Start Start CellCulture Select & Culture Cancer Cell Lines Start->CellCulture CompoundPrep Prepare Serial Dilutions of Compound CellCulture->CompoundPrep Treatment Treat Cells with Compound CompoundPrep->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Assay DataCollection Measure Absorbance/ Signal Assay->DataCollection DataAnalysis Calculate % Viability & IC50 Values DataCollection->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for cytotoxicity testing.

Logical Relationships in Experimental Design

G Hypothesis Hypothesis: Compound has cytotoxic effects ExpDesign Experimental Design: - Select Cell Lines - Determine Concentrations - Choose Assay Hypothesis->ExpDesign Execution Experiment Execution: - Cell Culture & Treatment - Data Collection ExpDesign->Execution Results Results: - Dose-Response Curves - IC50 Values Execution->Results Interpretation Interpretation: - Potency & Selectivity - Comparison to Controls Results->Interpretation Conclusion Conclusion: - Cytotoxic Potential Confirmed/ Refuted - Future Directions Interpretation->Conclusion

References

Troubleshooting & Optimization

Overcoming solubility issues of 6,7-Dimethoxy-4-phenoxy-quinoline in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6,7-Dimethoxy-4-phenoxy-quinoline

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general solubility characteristics of this compound?

A1: While specific aqueous solubility data for this compound is not extensively published, its chemical structure provides significant clues. The molecule contains a quinoline core, which is a weakly basic nitrogen heterocycle, along with lipophilic (fat-loving) methoxy and phenoxy groups. Structurally related compounds, such as 4-phenoxy-quinoline derivatives, exhibit poor aqueous solubility at neutral pH but show increased solubility in acidic conditions (pH 2.2)[1]. A similar compound, 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline, is noted to be soluble in organic solvents like DMSO and Methanol[2].

Therefore, you should assume that this compound is:

  • Poorly soluble in neutral aqueous solutions like PBS and cell culture media.

  • Soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[2][3].

  • Likely to exhibit pH-dependent solubility , with greater solubility at a lower pH due to the protonation of the quinoline nitrogen[1][4].

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium. What's happening and what should I do?

A2: This is a very common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous system where its solubility is much lower. The organic solvent disperses, leaving the compound to crash out of the solution.

Follow this troubleshooting workflow to resolve the issue:

G start Precipitation Observed During Dilution check_dmso Is final DMSO concentration < 0.5%? start->check_dmso reduce_conc 1. Lower Final Compound Concentration check_dmso->reduce_conc Yes increase_dmso 2. Increase Final DMSO (if assay tolerates it) check_dmso->increase_dmso No modify_protocol 3. Modify Dilution Protocol (Warm media, vortex, etc.) reduce_conc->modify_protocol increase_dmso->reduce_conc use_excipients 4. Use Solubility Enhancers (e.g., Cyclodextrins) modify_protocol->use_excipients success Problem Solved use_excipients->success

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of the compound where it remains soluble in the final assay medium.

  • Optimize Final DMSO Concentration: Many cell-based assays can tolerate up to 0.5% DMSO without significant toxicity, while some enzyme assays can tolerate more[3][5]. However, you must validate this for your specific system. Keeping the DMSO concentration as high as safely possible can help maintain compound solubility.

  • Modify the Dilution Technique:

    • Pre-warm the aqueous medium to 37°C before adding the stock solution.

    • Add the stock solution dropwise to the vortexing or rapidly stirring aqueous medium. This promotes rapid mixing and prevents localized high concentrations of the compound.

    • Perform serial dilutions. Instead of a single large dilution (e.g., 1:1000), perform a series of smaller dilutions (e.g., 1:10 followed by 1:100).

Q3: What alternative solvents or solvent systems can I use if DMSO is not suitable for my experiment?

A3: If DMSO interferes with your assay or is otherwise unsuitable, several other co-solvents can be considered. The choice depends on the compound's properties and the tolerance of your experimental system. Always perform a vehicle control to ensure the solvent itself does not affect the results.

Co-SolventTypical Max Conc. in Cell AssaysNotes
Dimethyl Sulfoxide (DMSO) 0.1% - 0.5%The most common choice. Can interfere with some assays and induce cell differentiation or stress at higher concentrations[5].
Ethanol (EtOH) 0.1% - 0.5%Can be more cytotoxic than DMSO for some cell lines. A good option for many compounds[6].
Dimethylformamide (DMF) < 0.1%Effective but generally more toxic than DMSO. Use with caution[3].
Methanol (MeOH) < 0.5%Can be used as a solubilizing aid, often exhibiting low cytotoxicity in the proper concentration range[6].
Polyethylene Glycol 400 (PEG 400) Variable (Assay Dependent)A less-toxic polymer that can act as a co-solvent[7].

Note: The maximum tolerable concentration is highly dependent on the cell line and assay duration. It should always be determined experimentally.

Q4: How can I increase the aqueous solubility of this compound without relying on organic co-solvents?

A4: Using complexation agents, particularly cyclodextrins, is a highly effective method to increase aqueous solubility. These molecules have a hydrophobic inner cavity that can encapsulate a poorly soluble "guest" molecule, while their hydrophilic exterior allows the entire complex to dissolve in water[8][9].

G cluster_0 Aqueous Environment drug Poorly Soluble Drug (e.g., this compound) complex Soluble Drug-Cyclodextrin Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex Forms Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity profile compared to other cyclodextrins[10].

Cyclodextrin DerivativeKey Advantages
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, excellent safety profile, widely used in pharmaceutical formulations[10].
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, can be very effective for basic drugs[11].
Randomly Methylated-β-cyclodextrin (RAMEB) High solubilizing capacity, but may have higher toxicity than HP-β-CD[8].

See the Experimental Protocols section below for a method on how to use cyclodextrins.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions

This protocol outlines a standard procedure for preparing a high-concentration stock solution in DMSO and subsequent dilution into an aqueous medium.

  • Prepare High-Concentration Stock Solution:

    • Accurately weigh 1-5 mg of this compound powder.

    • Dissolve the powder in pure, anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming (up to 37°C) or sonication. The solution should be perfectly clear.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Dilute the high-concentration stock solution in DMSO to create an intermediate stock (e.g., 1 mM). This reduces the volume of DMSO added to the final aqueous solution.

  • Prepare Final Working Solution:

    • Pre-warm your final aqueous buffer or cell culture medium to 37°C.

    • While vortexing the medium, add the required volume of the stock (or intermediate) solution drop-by-drop.

    • Crucially, ensure the final concentration of DMSO does not exceed the tolerance limit of your assay (typically <0.5%) [5].

    • Visually inspect the final solution for any signs of precipitation (cloudiness, particles). If precipitation occurs, refer to the troubleshooting guide (FAQ Q2).

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution of the compound complexed with HP-β-CD to improve aqueous solubility.

  • Prepare HP-β-CD Solution:

    • Prepare a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in your desired aqueous buffer (e.g., PBS or saline). Warm the solution to aid dissolution.

  • Method A: Direct Solubilization:

    • Add the powdered this compound directly to the HP-β-CD solution.

    • Incubate the mixture, shaking or stirring, for several hours (4-24 hours) at room temperature or 37°C to allow for complex formation.

    • After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your stock solution. The concentration of the dissolved drug must be determined analytically (e.g., by HPLC-UV).

  • Method B: Solvent Evaporation (for higher loading):

    • Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol).

    • Add this solution to the aqueous HP-β-CD solution from step 1.

    • Remove the organic solvent using a rotary evaporator or by nitrogen stream evaporation.

    • The remaining aqueous solution contains the drug-CD complex. Filter through a 0.22 µm filter. As with Method A, the final concentration must be confirmed analytically.

  • Using the Complexed Stock:

    • The resulting aqueous stock solution can be diluted directly into your assay medium. Remember to run a parallel control with the same concentration of HP-β-CD alone to account for any effects of the cyclodextrin itself.

References

Optimizing reaction conditions for the synthesis of 6,7-Dimethoxy-4-phenoxy-quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 6,7-Dimethoxy-4-phenoxy-quinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to this compound?

A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the chlorination of 6,7-dimethoxyquinolin-4-ol to produce the key intermediate, 4-chloro-6,7-dimethoxyquinoline. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by phenol in the presence of a base to yield the final product.

Q2: What is the critical intermediate in this synthesis?

A2: The critical intermediate is 4-chloro-6,7-dimethoxyquinoline.[1] Its purity and yield directly impact the efficiency and outcome of the subsequent phenoxylation step.

Q3: Which factors are most critical for achieving a high yield in the final phenoxylation step?

A3: The choice of base, solvent, and reaction temperature are paramount. Stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) can improve reaction rates.[2] The temperature must be carefully controlled to ensure complete reaction while minimizing the formation of potential side products.[2] Anhydrous conditions are also essential to prevent hydrolysis of the chloro-intermediate.

Q4: How can I confirm the identity and purity of the final product?

A4: Standard analytical techniques are used for characterization. Purity can be assessed using High-Performance Liquid Chromatography (HPLC).[3] The structure of the final compound is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to verify the molecular weight.[1]

Experimental Workflow and Protocols

The overall synthesis pathway is outlined below. Detailed protocols for the key experimental steps are provided for reference.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Phenoxylation A 6,7-Dimethoxyquinolin-4-ol B Chlorination Reaction (e.g., POCl₃, Acetonitrile) A->B C Workup & Purification (Quenching, Extraction, Recrystallization) B->C D 4-Chloro-6,7-dimethoxyquinoline C->D F Nucleophilic Substitution (e.g., Cs₂CO₃, DMF) D->F Intermediate E Phenol E->F G Workup & Purification (Extraction, Column Chromatography) F->G H This compound G->H

Caption: General workflow for the two-step synthesis of this compound.

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline (Intermediate)

This protocol is adapted from established procedures for chlorinating 4-hydroxyquinolines.[1][4]

  • Charging Reactor: In a reactor suitable for reflux, charge 6,7-dimethoxyquinolin-4-ol (1 equivalent) and acetonitrile (approx. 6-7 L/kg of starting material).[4]

  • Reagent Addition: Heat the mixture to approximately 60°C. Carefully add phosphorus oxychloride (POCl₃) (approx. 2.5-3.0 equivalents) to the mixture.[4]

  • Reaction: Raise the reaction temperature to around 75-80°C and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or HPLC.[4]

  • Workup: Cool the reaction mixture. Under reduced pressure, distill off the excess POCl₃.[3] Carefully pour the cooled residue onto crushed ice.

  • Neutralization: Adjust the pH to ~8 using a 10% aqueous potassium carbonate solution, which will cause a solid to precipitate.[1]

  • Isolation & Purification: Collect the solid by filtration and wash thoroughly with water. The crude product can be purified by recrystallization from a mixed solvent system such as ethyl acetate and ethanol (1:1 v/v) to yield the pure intermediate.[1]

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on typical nucleophilic aromatic substitution conditions for 4-chloroquinolines.[2]

  • Charging Reactor: To a sealed reaction vessel under an inert atmosphere (e.g., Nitrogen), add 4-chloro-6,7-dimethoxyquinoline (1 equivalent), phenol (1.1 equivalents), anhydrous cesium carbonate (Cs₂CO₃) (2 equivalents), and anhydrous dimethylformamide (DMF) (approx. 3 mL per mmol of the chloroquinoline).[2]

  • Reaction: Heat the mixture to 80°C and stir for approximately 16 hours or until completion is confirmed by TLC/HPLC.[2]

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with a saturated NaCl (brine) solution. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the final product.[2]

Troubleshooting Guide

Problem 1: Low or No Yield in Chlorination Step (Step 1)

Possible Cause Recommended Solution
Incomplete Reaction Monitor the reaction closely with TLC or HPLC. If starting material persists, consider increasing the reaction time or temperature slightly (e.g., to 90-100°C).[1][5] Ensure a sufficient excess of POCl₃ is used.
Moisture in Reaction Ensure the starting material (6,7-dimethoxyquinolin-4-ol) is completely dry. Use anhydrous solvents. Moisture can decompose the POCl₃ reagent.
Inefficient Workup During neutralization, ensure the pH is carefully adjusted to 8 to maximize precipitation of the product.[1] Insufficient cooling before filtration can lead to loss of product in the filtrate.
Degradation of Product Harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to degradation. Stick to the recommended temperature range and monitor for completion to avoid unnecessary heating.

Problem 2: Low Yield or Impurities in Phenoxylation Step (Step 2)

Possible Cause Recommended Solution
Inactive Chloro-Intermediate Ensure the 4-chloro-6,7-dimethoxyquinoline intermediate from Step 1 is pure. Impurities can interfere with the reaction.
Ineffective Base Use a high-quality, anhydrous base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) but can be more expensive.[2] Ensure the base is finely powdered for maximum surface area.
Presence of Moisture Use anhydrous solvents (e.g., dry DMF) and ensure all glassware is oven-dried. Water can react with the chloro-intermediate to form the starting 4-hydroxyquinoline.
Formation of Side Products If side products are observed, consider lowering the reaction temperature. While higher temperatures can speed up the reaction, they can also promote side reactions.[2] Ensure the stoichiometry is correct; a large excess of phenol is generally not required.
Difficult Purification If the product is difficult to separate from unreacted phenol, perform an aqueous wash with a dilute base (e.g., 1M NaOH) during the workup to remove excess acidic phenol before chromatography.
Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose issues encountered during the phenoxylation step.

G start_node Low Yield in Step 2 c1 c1 start_node->c1 Analyze crude reaction mixture by TLC/HPLC check_node check_node cause_node cause_node solution_node solution_node c2 c2 c1->c2 Is 4-chloro starting material present? cause1 Possible Cause: Incomplete Reaction c2->cause1 Yes c3 c3 c2->c3 No sol1 Solutions: - Increase reaction time/temp - Check base activity - Ensure anhydrous conditions cause1->sol1 cause2 Possible Cause: Side Product Formation or Degradation c3->cause2 Are there significant unidentified spots? cause3 Possible Cause: Product lost during workup/extraction c3->cause3 No, mass balance is low sol2 Solutions: - Lower reaction temperature - Verify stoichiometry - Check for air/moisture leaks cause2->sol2 sol3 Solutions: - Perform additional extractions - Ensure correct pH during washes - Check for product precipitation cause3->sol3

Caption: Decision tree for troubleshooting low yield in the phenoxylation reaction.

Comparative Data on Reaction Conditions

The following tables summarize different reaction conditions reported in the literature for the key synthetic steps, allowing for easier comparison and optimization.

Table 1: Comparison of Conditions for Chlorination of 4-Hydroxyquinolines

ParameterCondition ACondition BCondition C
Chlorinating Agent POCl₃[4]POCl₃[1]POCl₃[5]
Solvent/Additive Acetonitrile[4]Diethylene glycol dimethyl ether[1]N,N-diethylaniline[5]
Temperature 60°C -> 77°C[4]100°C[1]80-90°C[5]
Reaction Time ~4 hours[4]6 hours[1]30 minutes[5]
Reported Yield Not specified79.2%[1]Not specified

Table 2: Comparison of Conditions for Nucleophilic Substitution with Phenols

ParameterCondition ACondition B
Base Cesium Carbonate (Cs₂CO₃)[2]Potassium Carbonate (K₂CO₃)[6]
Solvent DMF[2]4-Methyl-2-pentanone[6]
Temperature 80°C[2]Reflux[6]
Reaction Time 8-16 hours[2]18+ hours[6]
Reported Yield 62-69%[2]Not specified

References

Troubleshooting low yields in 6,7-Dimethoxy-4-phenoxy-quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of 6,7-Dimethoxy-4-phenoxy-quinoline, particularly focusing on addressing issues of low yield.

Synthesis Overview

The synthesis of this compound is typically achieved via a two-step process. The first step involves the chlorination of 4-hydroxy-6,7-dimethoxyquinoline to produce the key intermediate, 4-chloro-6,7-dimethoxyquinoline. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by a phenoxide anion.

Caption: General two-step synthesis workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline

Q1: My yield for the conversion of 4-hydroxy-6,7-dimethoxyquinoline to 4-chloro-6,7-dimethoxyquinoline is poor. What are the common causes?

A1: Low yields in this chlorination step often stem from the choice of chlorinating agent or incomplete reaction.

  • Choice of Reagent: While phosphorus oxychloride (POCl₃) is commonly used, thionyl chloride (SOCl₂) can sometimes provide significantly higher yields. In some related syntheses, using thionyl chloride as both the chlorinating agent and solvent increased the yield to over 90%.[1]

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous (dry) conditions, as water can quench the chlorinating agent. The reaction typically requires heating under reflux for several hours to proceed to completion.[2][3]

  • Work-up Procedure: During the work-up, the reaction mixture is often poured into ice water and neutralized.[1][3] Proper pH control during this step is crucial to precipitate the product without causing degradation.

Chlorinating Agent Typical Yield Notes
Phosphorus Oxychloride (POCl₃)~44% - 79%A common but sometimes less effective reagent.[1][2]
Thionyl Chloride (SOCl₂)~90% or higherCan act as both reagent and solvent, often leading to higher yields and cleaner reactions.[1]
Step 2: Nucleophilic Aromatic Substitution (SNAr) with Phenol

Q2: The SNAr reaction between 4-chloro-6,7-dimethoxyquinoline and phenol is slow or results in a low yield of the final product. How can I improve it?

A2: The efficiency of the SNAr reaction is highly dependent on the base, solvent, and temperature.

  • Base Selection: A suitable base is required to deprotonate phenol, forming the more nucleophilic phenoxide anion. Common bases for this transformation include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[4][5] Cesium carbonate is often more effective due to its higher solubility in organic solvents.

  • Solvent Choice: Aprotic polar solvents like N,N-Dimethylformamide (DMF) are typically used to facilitate this type of reaction.[4][5]

  • Temperature: The reaction often requires elevated temperatures, for example, heating at 115 °C for several hours.[5]

  • Purity of Starting Material: Ensure the 4-chloro-6,7-dimethoxyquinoline intermediate is pure. Impurities from the previous step can interfere with the reaction.

Parameter Recommendation Rationale
Base K₂CO₃, Cs₂CO₃Generates the phenoxide nucleophile.[4][5]
Solvent DMFAprotic polar solvent stabilizes charged intermediates.[4][5]
Temperature 80-120 °CProvides sufficient energy to overcome the activation barrier.[4][5]
Atmosphere Inert (N₂, Ar)Prevents potential oxidative side reactions.[5]

Q3: I am observing unexpected side products during the SNAr reaction. What could they be?

A3: Side products can arise from incomplete reactions or reactions with residual reagents.

  • Unreacted Starting Material: The most common "impurity" is unreacted 4-chloro-6,7-dimethoxyquinoline. This can be addressed by increasing the reaction time, temperature, or using a more effective base.

  • Hydrolysis: If water is present in the reaction mixture, the 4-chloro intermediate can hydrolyze back to 4-hydroxy-6,7-dimethoxyquinoline. Ensure all reagents and solvents are anhydrous.

  • Other Nucleophiles: Quinolines can react with other nucleophiles. For example, reactions with amines are common.[6][7] Ensure the reaction environment is free from contaminating nucleophiles.

TroubleshootingFlowchart Start Low Yield in SNAr Step Check_Purity 1. Check Purity of 4-Chloro Intermediate Start->Check_Purity Check_Conditions 2. Review Reaction Conditions Start->Check_Conditions Check_Workup 3. Evaluate Work-up & Purification Start->Check_Workup Action_Recrystallize Recrystallize or Re-purify Intermediate Check_Purity->Action_Recrystallize Cond_Base Is Base Strong/Soluble Enough? Check_Conditions->Cond_Base Cond_Temp Is Temperature High Enough? Check_Conditions->Cond_Temp Cond_Time Is Reaction Time Sufficient? Check_Conditions->Cond_Time Action_Column Optimize Column Chromatography Check_Workup->Action_Column Action_Recrystallize2 Identify Suitable Recrystallization Solvent Check_Workup->Action_Recrystallize2 Action_Base Switch to Cs₂CO₃ Cond_Base->Action_Base No Action_Temp Increase Temp to 115-120 °C Cond_Temp->Action_Temp No Action_Time Extend Time to >12h Cond_Time->Action_Time No

References

Technical Support Center: Improving Regioselectivity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues and improve the outcome of your quinoline synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical synthesis methods for quinolines where regioselectivity is a concern?

A1: Regioselectivity is a significant consideration in several classical quinoline syntheses, particularly when using unsymmetrical starting materials. The most common methods where this issue arises include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1][2] In the Friedländer synthesis, the use of unsymmetrical ketones can lead to the formation of two different regioisomers.[2] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present challenges in controlling the position of substituents on the resulting quinoline ring.[2][3]

Q2: What are the key factors that influence regioselectivity in these reactions?

A2: The regiochemical outcome of quinoline synthesis is primarily influenced by a combination of electronic effects, steric hindrance, and reaction conditions. Electronic effects of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position. Steric hindrance, especially from bulky substituents, can favor the formation of the less sterically hindered product. Reaction conditions, including the choice of catalyst (acid or base), solvent, and temperature, play a crucial role in determining which regioisomer is preferentially formed.[4]

Q3: Can modern catalytic methods offer better regioselectivity?

A3: Yes, modern catalytic methods often provide superior control over regioselectivity. Transition metal-catalyzed reactions, for instance, can offer high regioselectivity through mechanisms that are distinct from classical methods.[5] For example, rhodium-catalyzed cyclization of anilines with alkynyl esters allows for the regioselective synthesis of quinoline carboxylates.[6] Similarly, specific Lewis acids and organocatalysts have been developed for the Friedländer synthesis to direct the reaction towards a single regioisomer.[7][8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones

Symptoms:

  • Formation of a mixture of quinoline regioisomers, making purification difficult and lowering the yield of the desired product.

Possible Causes and Solutions:

  • Cause: Lack of control over the initial condensation step between the 2-aminoaryl ketone and the unsymmetrical ketone.

  • Solution 1: Catalyst Selection: The choice of catalyst is critical in directing the regioselectivity. While traditional acid or base catalysis can be unselective, specific catalysts can favor the formation of one isomer. For example, using the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to provide high regioselectivity (up to 96:4) for the 2-substituted quinoline.[7][8] Lewis acids can also be employed to enhance regioselectivity.

  • Solution 2: Controlled Addition of Reactants: The rate of addition of the unsymmetrical ketone can influence the regiochemical outcome. Slow addition of the methyl ketone to the reaction mixture has been demonstrated to increase the regioselectivity in favor of the 2-substituted product.[7][8]

  • Solution 3: Temperature Optimization: The reaction temperature can affect the kinetic versus thermodynamic product distribution. A systematic study of the reaction temperature may reveal an optimal range for the formation of the desired regioisomer. Higher temperatures have been shown to positively correlate with increased regioselectivity in some cases.[7][8]

Issue 2: Undesired Regioisomer Formation in Combes Synthesis

Symptoms:

  • The major product of the reaction is the undesired regioisomer of the substituted quinoline.

Possible Causes and Solutions:

  • Cause: The interplay of steric and electronic effects of the substituents on the aniline and the β-diketone is directing the cyclization to the undesired position.

  • Solution 1: Modify Substituents on the β-Diketone: The steric bulk of the substituents on the β-diketone can significantly influence the regioselectivity. Increasing the steric bulk of one of the R groups on the diketone can favor the formation of the isomer where the cyclization occurs away from the bulky group.[3][9]

  • Solution 2: Modify Substituents on the Aniline: The electronic nature of the substituents on the aniline ring plays a crucial role. For the synthesis of trifluoromethyl-quinolines, using methoxy-substituted anilines (electron-donating) tends to favor the formation of 2-CF₃-quinolines. Conversely, using chloro- or fluoro-substituted anilines (electron-withdrawing) leads to the 4-CF₃ regioisomer as the major product.[3][9]

  • Solution 3: Catalyst and Reaction Medium: While concentrated sulfuric acid is traditionally used, employing a mixture of polyphosphoric acid (PPA) and an alcohol to form a polyphosphoric ester (PPE) catalyst can alter the reaction environment and potentially influence the regioselectivity.[3][9]

Experimental Protocols and Data

Regioselective Friedländer Synthesis Using an Amine Catalyst

This protocol is adapted from a study demonstrating high regioselectivity with the use of a specific amine catalyst.[7][8]

Objective: To synthesize a 2-substituted quinoline with high regioselectivity from an o-aminoaromatic aldehyde and an unsymmetrical methyl ketone.

Materials:

  • o-Aminoaromatic aldehyde (e.g., 2-aminobenzaldehyde)

  • Unsymmetrical methyl ketone (e.g., 2-butanone)

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) catalyst

  • Toluene (solvent)

Procedure:

  • To a solution of the o-aminoaromatic aldehyde and the TABO catalyst in toluene, slowly add the unsymmetrical methyl ketone at an elevated temperature.

  • Maintain the reaction at the desired temperature and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction mixture and work up as appropriate (e.g., extraction, chromatography) to isolate the product.

Expected Outcome: This method has been reported to yield 2-substituted quinolines with high regioselectivity. For example, the reaction of 2-amino-3-pyridincarboxaldehyde with 2-butanone using TABO as a catalyst can yield the corresponding 1,8-naphthyridine with a regioselectivity of up to 96:4.[7]

CatalystSubstratesRegioisomer Ratio (2-substituted:2,3-disubstituted)Yield (%)
TABO2-Amino-3-pyridincarboxaldehyde + 2-Butanone96:475
Pyrrolidine2-Aminobenzaldehyde + 2-Pentanone84:1668

Data is illustrative and based on reported findings.[7]

Controlling Regioselectivity in Combes Synthesis of Trifluoromethyl-Quinolines

This protocol is based on a study investigating the influence of substituents on the regioselectivity of the Combes synthesis.[3][9]

Objective: To selectively synthesize either the 2-CF₃- or 4-CF₃-quinoline regioisomer by choosing appropriate substituted anilines.

Materials:

  • Substituted aniline (e.g., p-anisidine or p-chloroaniline)

  • Trifluoromethyl-β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione)

  • Polyphosphoric acid (PPA)

  • Ethanol

Procedure:

  • Prepare the polyphosphoric ester (PPE) catalyst by mixing PPA and ethanol.

  • Condense the substituted aniline with the trifluoromethyl-β-diketone in the presence of the PPE catalyst.

  • Heat the reaction mixture to effect cyclization.

  • Monitor the reaction by TLC or GC-MS to determine the product distribution.

  • Isolate and characterize the products.

Expected Outcome: The electronic nature of the substituent on the aniline will direct the regioselectivity.

Aniline Substituent (para)Major RegioisomerNotes
-OCH₃ (electron-donating)2-CF₃-quinolineThe electron-donating group directs the cyclization to favor the 2-substituted product.[3][9]
-Cl (electron-withdrawing)4-CF₃-quinolineThe electron-withdrawing group directs the cyclization to favor the 4-substituted product.[3][9]
-F (electron-withdrawing)4-CF₃-quinolineSimilar to the chloro-substituent, the electron-withdrawing nature favors the 4-substituted isomer.[3][9]

Visual Guides

Friedlander_Regioselectivity cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Potential Products 2-Aminoaryl Ketone 2-Aminoaryl Ketone Reaction Reaction 2-Aminoaryl Ketone->Reaction Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Reaction Catalyst Catalyst Catalyst->Reaction Influences Temperature Temperature Temperature->Reaction Influences Addition Rate Addition Rate Addition Rate->Reaction Influences Regioisomer A Regioisomer A Regioisomer B Regioisomer B Reaction->Regioisomer A Pathway 1 Reaction->Regioisomer B Pathway 2

Caption: Factors influencing regioselectivity in the Friedländer synthesis.

Combes_Regioselectivity cluster_substituents Substituent Effects Substituted Aniline Substituted Aniline Intermediate Intermediate Substituted Aniline->Intermediate Unsymmetrical beta-Diketone Unsymmetrical beta-Diketone Unsymmetrical beta-Diketone->Intermediate Regioisomer_1 Regioisomer 1 (e.g., 2-substituted) Intermediate->Regioisomer_1 Regioisomer_2 Regioisomer 2 (e.g., 4-substituted) Intermediate->Regioisomer_2 Aniline_EDG Electron-Donating Group on Aniline Aniline_EDG->Regioisomer_1 Favors Aniline_EWG Electron-Withdrawing Group on Aniline Aniline_EWG->Regioisomer_2 Favors Diketone_Sterics Steric Bulk on Diketone Diketone_Sterics->Regioisomer_1 Favors (less hindered)

Caption: Influence of substituents on Combes synthesis regioselectivity.

References

Addressing off-target effects of 6,7-Dimethoxy-4-phenoxy-quinoline in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6,7-Dimethoxy-4-phenoxy-quinoline and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects and other common issues encountered during in-vitro and in-vivo assays. The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives targeting a range of proteins. This guide focuses on its activity as a putative protein kinase inhibitor, a common application for this structural class.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows potent activity in a cell-based assay, but I'm unsure if it's due to inhibiting my target kinase. How can I confirm this?

A1: This is a critical validation step. Potent cellular activity can arise from on-target engagement, off-target effects, or even assay artifacts. A multi-step approach is recommended to confirm on-target activity:

  • Biochemical Confirmation: Test the compound directly against the purified, isolated kinase of interest. This will determine if the compound can inhibit the kinase in the absence of other cellular components.

  • Cellular Target Engagement: Use an assay that directly measures the compound binding to its target inside the cell. Techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) are designed for this purpose.

  • Rescue Experiments: If you can introduce a mutated, inhibitor-resistant version of your target kinase into the cells, its presence should "rescue" the cells from the compound's effect, confirming the phenotype is on-target.

  • Downstream Signaling Analysis: Use Western blotting or other methods to verify that the phosphorylation of a known, direct substrate of your target kinase is reduced in a dose-dependent manner consistent with the compound's IC50.

Q2: I've observed an unexpected or paradoxical phenotype in my cell culture after treatment. What are the likely off-targets for a quinoline-based inhibitor?

A2: Quinoline-based compounds, particularly those designed as ATP-competitive kinase inhibitors, can have a range of off-targets. The most common off-targets are other kinases with structurally similar ATP-binding pockets.

  • Other Kinase Families: Compounds targeting a specific tyrosine kinase might also inhibit other tyrosine kinases or even serine/threonine kinases.

  • Tubulin Polymerization: Some quinoline derivatives are known to interfere with microtubule dynamics. If you observe mitotic arrest or changes in cell morphology, this could be a potential off-target effect.

  • Topoisomerases: The quinoline scaffold is also found in topoisomerase I inhibitors. DNA damage or cell cycle arrest at G2/M could indicate this type of activity.

  • Non-specific Cytotoxicity: At high concentrations, the compound may induce cell death through mechanisms unrelated to specific target inhibition, such as membrane disruption or mitochondrial toxicity.

A recommended first step is to perform a broad kinase selectivity screen to identify other potential kinase targets.

Q3: How should I design a kinase selectivity profiling experiment for my compound?

A3: Kinase selectivity profiling is crucial for characterizing your inhibitor. Commercial services offer large panels of hundreds of kinases.

  • Select a Panel: Choose a panel that provides broad coverage of the human kinome.

  • Choose a Concentration: Initially, screen your compound at a fixed, high concentration (e.g., 1 µM or 10 µM) to get a global view of its inhibitory activity.

  • Follow-up with Dose-Response: For any kinases that show significant inhibition (e.g., >50% inhibition) in the initial screen, perform a full dose-response curve to determine the IC50 value. This provides a quantitative measure of potency against off-targets.

  • Analyze the Data: Compare the IC50 for your primary target to the IC50 values for the off-targets. A compound is generally considered "selective" if there is at least a 30- to 100-fold difference in potency between the primary target and off-targets.

Q4: My compound appears to inhibit the coupling enzyme in my ADP-Glo™ or other coupled-enzyme kinase assay. How can I troubleshoot this?

A4: This is a common form of assay interference. Coupled assays use one or more additional enzymes to convert the kinase reaction product into a detectable signal (e.g., light). Your compound may be inhibiting these secondary enzymes instead of your target kinase.

Troubleshooting Steps:

  • Run a "Coupling Enzyme Only" Control: Set up a reaction that includes the substrate of the coupling enzyme (e.g., ADP for ADP-Glo™) and your compound, but without your target kinase.

  • Observe the Signal: If your compound inhibits the signal in this control reaction, it confirms interference with the coupling enzyme system.

  • Switch Assay Formats: If interference is confirmed, switch to a direct detection method that does not use a coupled-enzyme system, such as a fluorescence polarization (FP) assay or a mass spectrometry-based assay.

Troubleshooting Guides

Problem 1: High Variability Between Experimental Replicates
Potential Cause Recommended Solution
Compound Precipitation The compound may be falling out of solution at the tested concentrations. Visually inspect wells for precipitate. Determine the compound's kinetic solubility in the assay buffer.
Reagent Instability ATP and other reagents can degrade over time. Use freshly prepared reagents for each experiment and avoid repeated freeze-thaw cycles.
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use low-retention tips for viscous solutions or small volumes.
Edge Effects on Plates Evaporation from wells on the outer edges of a plate can concentrate reagents. Avoid using the outermost wells or fill them with buffer/media to create a humidity barrier.
Problem 2: No Inhibition Observed Where Expected
Potential Cause Recommended Solution
Inactive Kinase Enzyme The enzyme may have lost activity due to improper storage or handling. Test the enzyme lot with a known, potent control inhibitor to verify its activity.
High ATP Concentration If your compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will make it harder for the compound to bind. Run the assay at the ATP Km value for your kinase.
Compound Degradation The compound may be unstable in the assay buffer. Assess compound stability over the time course of the experiment using methods like HPLC.
Incorrect Target The compound may not be an inhibitor of the selected kinase. Verify its activity against other potential targets based on its chemical scaffold.

Quantitative Data: Example Kinase Selectivity Profile

The following table presents hypothetical data for a compound similar to this compound to illustrate how selectivity data is presented. Note: These values are for illustrative purposes only and may not reflect the actual activity of the compound.

Target Kinase Kinase Family IC50 (nM) Selectivity vs. Target A (Fold)
Target A (Primary) Tyrosine Kinase151
Off-Target B Tyrosine Kinase45030
Off-Target C Tyrosine Kinase1,20080
Off-Target D Ser/Thr Kinase> 10,000> 667
Off-Target E Ser/Thr Kinase8,500567

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for measuring kinase activity and its inhibition.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • This compound (solubilized in 100% DMSO)

  • Kinase buffer (specific to the enzyme)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Methodology:

  • Compound Plating: Serially dilute the compound in DMSO, then dilute into assay buffer to the desired final concentrations. Transfer the compound solutions to the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase Reaction: Add the kinase enzyme and substrate mixture to all wells. Allow a brief pre-incubation (e.g., 15 minutes) for the compound to bind to the kinase.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the specified reaction time (e.g., 60 minutes).

  • Develop Signal: Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Read luminescence on a plate reader. Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This protocol measures compound binding to a target protein within living cells.

Materials:

  • Cells stably expressing the target kinase fused to a NanoLuc® luciferase.

  • NanoBRET™ fluorescent tracer specific for the target kinase.

  • Opti-MEM® I Reduced Serum Medium.

  • White, opaque 96-well cell culture plates.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

Methodology:

  • Cell Plating: Seed the engineered cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM®. Add the compound dilutions to the cells.

  • Tracer Addition: Immediately after adding the compound, add the fluorescent tracer at its predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the required equilibration period (e.g., 2 hours).

  • Detection: Add the NanoBRET™ substrate/inhibitor mixture to all wells.

  • Data Analysis: Read the plate on a luminometer equipped with two filters to detect donor (NanoLuc®) and acceptor (tracer) emission simultaneously. Calculate the NanoBRET™ ratio. The displacement of the tracer by the test compound will result in a decrease in the BRET signal, allowing for the calculation of an IC50 value for target engagement.

Visualizations

G start Unexpected Cellular Phenotype Observed q1 Is the phenotype consistent with on-target MoA? start->q1 on_target_path Confirm On-Target Activity q1->on_target_path  Yes off_target_path Investigate Off-Target Effects q1->off_target_path  No / Unsure biochem Biochemical Assay (e.g., ADP-Glo) on_target_path->biochem cellular Cellular Target Engagement (e.g., NanoBRET) on_target_path->cellular profile Kinase Selectivity Profiling off_target_path->profile counterscreen Functional Counter-Screens (e.g., Tubulin Assay) off_target_path->counterscreen conclusion Characterize On- and Off-Target Profile biochem->conclusion cellular->conclusion profile->conclusion counterscreen->conclusion

Caption: Troubleshooting workflow for unexpected cellular activity.

Technical Support Center: Optimizing 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing compounds based on the 6,7-Dimethoxy-4-phenoxy-quinoline scaffold in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound derivatives?

A1: The this compound core is a versatile scaffold found in numerous synthetic compounds with a range of biological activities.[1][2][3] Derivatives have been shown to exhibit anticancer properties through various mechanisms, including:

  • Topoisomerase I Inhibition: Some derivatives can intercalate with DNA and stabilize the topoisomerase I-DNA complex, leading to DNA strand breaks and cell death.[1][4]

  • Tubulin Polymerization Inhibition: Certain compounds based on this scaffold can interfere with microtubule dynamics, arresting the cell cycle in the G2/M phase and inducing apoptosis.[5]

  • Kinase Inhibition: Specific derivatives have been identified as potent inhibitors of receptor tyrosine kinases like c-Met, which is involved in cell proliferation, survival, and migration.[6]

It is crucial to determine the specific mechanism of your particular derivative through targeted in vitro assays.

Q2: I am observing high cytotoxicity in my preliminary experiments. What is a recommended starting concentration range for a novel this compound derivative?

A2: Many derivatives of this scaffold exhibit potent cytotoxic effects in the low micromolar to sub-micromolar range.[1][7] For an initial dose-response experiment, a broad concentration range is recommended, followed by a narrower range around the estimated IC50.

Recommended Initial Concentration Range: 0.01 µM to 100 µM (e.g., using a 10-point serial dilution).

If significant cytotoxicity is observed at the lowest concentrations, subsequent experiments should focus on a lower range (e.g., 1 nM to 1 µM).

Q3: My compound is not showing the expected activity. What are some potential reasons?

A3: Several factors could contribute to a lack of activity:

  • Solubility: Quinoline derivatives can have poor aqueous solubility.[8] Ensure your compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your final dilutions in cell culture media. Visually inspect for any precipitation.

  • Stability: The stability of the compound in your specific cell culture media and conditions (e.g., temperature, light exposure) should be considered.[3]

  • Cell Line Specificity: The activity of these compounds can be highly dependent on the cancer cell line being tested, due to differences in target expression and cellular pathways.[1][5]

  • Incorrect Target: Your specific derivative may not be active against the intended biological target. It may be necessary to screen against a panel of targets to identify its mechanism of action.

Q4: How should I prepare my stock solutions and working concentrations?

A4:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a high-purity, anhydrous solvent such as DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Intermediate Dilutions: Create intermediate dilutions from your stock solution in your chosen solvent or directly in cell culture medium.

  • Final Working Concentration: Prepare the final working concentrations by diluting the intermediate solutions in your complete cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments (including vehicle control) and is non-toxic to your cells (typically ≤ 0.5%).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments 1. Compound precipitation: The compound may be precipitating out of solution at the working concentration. 2. Cell passage number: High passage numbers can lead to phenotypic drift. 3. Inconsistent cell seeding density: Variations in cell number can affect the drug-to-cell ratio.1. Visually inspect all solutions for precipitation. Consider using a solubility-enhancing agent if necessary. 2. Use cells within a consistent and low passage number range. 3. Ensure accurate and consistent cell counting and seeding for all experiments.
High background in vehicle control 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: Microbial contamination in the cell culture.1. Perform a solvent toxicity test to determine the maximum tolerated concentration for your cell line. Keep the final solvent concentration below this level (typically ≤ 0.5%). 2. Regularly check cultures for signs of contamination and practice good aseptic technique.
No dose-dependent effect observed 1. Concentration range is too narrow or not in the active range: The selected concentrations may be too high (all cells are dead) or too low (no effect). 2. Assay incubation time is too short or too long: The effect of the compound may not be apparent at the chosen time point.1. Broaden the concentration range in your next experiment (e.g., from nanomolar to high micromolar). 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
Discrepancy between cytotoxicity and target-based assays 1. Off-target effects: The compound may have cytotoxic effects that are independent of its intended target. 2. Cell permeability: The compound may not be effectively entering the cells to engage its intracellular target.1. Screen the compound against a panel of off-targets. 2. Evaluate the cell permeability of your compound using appropriate assays.[9]

Data Presentation

Table 1: In Vitro Cytotoxicity of Selected 6,7-Dimethoxy-quinoline Derivatives in Various Cancer Cell Lines

Compound Derivative Cell Line Assay Type IC50 / GI50 (µM) Reference
14m (a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline)Leukemia (SR)Growth Inhibition0.133[1]
14mNon-Small Cell Lung Cancer (NCI-H226)Growth Inhibition0.343[1]
14mColon Cancer (COLO205)Growth Inhibition0.401[1]
14mMelanoma (LOX IMVI)Growth Inhibition0.116[1]
7c (a 6,7-dimethoxyquinazoline)Colon Cancer (HCT116 p53+/+)Cytotoxicity0.7[7]
7cColon Cancer (HCT116 p53-/-)Cytotoxicity1.7[7]
12n (a 6,7-dimethoxy-4-anilinoquinoline)c-Met KinaseKinase Inhibition0.030[6]
7e (a 5,6,7-trimethoxy quinoline)Ovarian Cancer (A2780)Cytotoxicity5.02 - 35.75[5]
7f (a 5,6,7-trimethoxy quinoline)Ovarian Cancer (A2780/RCIS - resistant)Cytotoxicity5.02 - 35.75[5]

Experimental Protocols

Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells grown in 6-well plates with various concentrations of the compound and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using appropriate software. An accumulation of cells in the G2/M phase may suggest an effect on tubulin polymerization.[5]

Visualizations

experimental_workflow Experimental Workflow for Dosage Optimization cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO serial_dil Prepare Serial Dilutions stock->serial_dil treat Treat Cells with Compound serial_dil->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (e.g., 48h) treat->incubate viability Perform Viability Assay (e.g., MTT) incubate->viability readout Measure Absorbance viability->readout calc Calculate % Viability readout->calc ic50 Determine IC50 calc->ic50

Caption: Workflow for determining the IC50 of a novel compound.

troubleshooting_workflow Troubleshooting: No Compound Activity cluster_checks Troubleshooting: No Compound Activity cluster_solutions Troubleshooting: No Compound Activity start No Activity Observed solubility Is the compound soluble in media? start->solubility concentration Is the concentration range appropriate? solubility->concentration Yes sol_solution Check for precipitation. Use solubility enhancers. solubility->sol_solution No time Is the incubation time optimal? concentration->time Yes conc_solution Broaden concentration range (e.g., 1 nM to 100 µM). concentration->conc_solution No cell_line Is the cell line sensitive to this class of compound? time->cell_line Yes time_solution Perform a time-course experiment (24, 48, 72h). time->time_solution No cell_solution Test on a panel of different cell lines. cell_line->cell_solution No

Caption: Decision tree for troubleshooting lack of compound activity.

signaling_pathway Potential Signaling Pathways Affected cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes compound 6,7-Dimethoxy-4-phenoxy- quinoline Derivative top1 Topoisomerase I compound->top1 tubulin Tubulin compound->tubulin cMet c-Met Kinase compound->cMet dna_damage DNA Damage top1->dna_damage g2m_arrest G2/M Cell Cycle Arrest tubulin->g2m_arrest proliferation Decreased Proliferation cMet->proliferation apoptosis Apoptosis dna_damage->apoptosis g2m_arrest->apoptosis

Caption: Potential molecular targets and resulting cellular outcomes.

References

Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage and experimentation.

Troubleshooting Guides

Issue: Unexpected Degradation of this compound Observed in Stored Samples

If you observe impurity peaks or a decrease in the purity of your this compound sample upon analysis, it is likely that the compound has degraded during storage. This guide will help you identify the potential cause and implement corrective actions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Photodegradation 1. Review storage conditions. Was the sample exposed to direct sunlight or fluorescent lighting for extended periods? 2. Analyze a sample that has been intentionally exposed to light and compare its degradation profile to the stored sample.Store the compound in amber vials or containers wrapped in aluminum foil to protect it from light. Work with the compound under subdued lighting conditions.
Oxidation 1. Was the container properly sealed? Exposure to air can lead to oxidation. 2. Consider the possibility of peroxide formation in solvents if the compound was stored in solution.Store the solid compound under an inert atmosphere (e.g., nitrogen or argon). If in solution, use freshly opened, high-purity solvents and consider purging with an inert gas before sealing.
Hydrolysis 1. Was the compound exposed to high humidity? Quinoline derivatives can be hygroscopic. 2. If stored in solution, was the solvent anhydrous and the pH neutral?Store the solid compound in a desiccator with a suitable desiccant. For solutions, use anhydrous solvents and store over molecular sieves if necessary. Avoid acidic or basic conditions during storage unless required for a specific application.
Thermal Degradation 1. Was the sample stored at an elevated temperature?Store the compound at the recommended temperature, typically in a refrigerator (2-8 °C) or freezer (-20 °C) for long-term storage. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of similar quinoline-based kinase inhibitors such as Bosutinib, Erlotinib, and Gefitinib, the primary degradation pathways for this compound are likely to be photodegradation, oxidation, and hydrolysis under acidic or basic conditions.[1][2] The quinoline core is susceptible to light-induced degradation, and the electron-rich dimethoxy and phenoxy groups may be prone to oxidation.

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) under an inert atmosphere (nitrogen or argon) at low temperatures (refrigerated at 2-8 °C or frozen at -20 °C). To prevent hydrolysis, storage in a desiccator is also recommended.

Q3: How can I prevent degradation of this compound when it is in solution?

A3: To minimize degradation in solution, use high-purity, anhydrous solvents and prepare solutions fresh whenever possible. If storage in solution is necessary, use a low-volume, tightly capped vial with minimal headspace, purge with an inert gas, and store protected from light at low temperatures. For aqueous solutions, use buffers to maintain a neutral pH.

Q4: Are there any recommended stabilizers for this compound?

A4: While specific stabilizers for this exact compound are not extensively documented, general-purpose antioxidants and photostabilizers can be considered. For protection against oxidation, antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) could be evaluated at low concentrations (e.g., 0.01-0.1%). For photostabilization, UV absorbers like benzophenones or hindered amine light stabilizers (HALS) might be effective, but their compatibility and potential for interference with downstream applications must be carefully assessed.

Q5: How can I detect and quantify the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Diode Array Detection (DAD) is the most common and effective technique.[3] This method can separate the parent compound from its degradation products, allowing for accurate quantification of purity and the extent of degradation. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Data Presentation

The following tables summarize the expected degradation of quinoline-based compounds under various stress conditions, based on data from forced degradation studies of structurally related kinase inhibitors. This data can be used as a general guide for understanding the stability of this compound.

Table 1: Summary of Forced Degradation Studies on Related Quinoline Kinase Inhibitors

Stress Condition Bosutinib [1][4][5][6]Erlotinib [2][7][8][9][10]Gefitinib [11][12][13][14]Lapatinib [3][15][16]
Acid Hydrolysis Significant DegradationSignificant DegradationSignificant DegradationStable
Base Hydrolysis Significant DegradationSignificant DegradationSignificant DegradationStable
Oxidative (H₂O₂) Significant DegradationStableSignificant DegradationStable
Photolytic (UV/Vis) Significant DegradationSignificant DegradationMinor DegradationStable
Thermal StableStableStableStable

Table 2: Illustrative Quantitative Degradation Data from a Forced Degradation Study of a Quinoline Derivative

Stress Condition Conditions Duration Degradation (%) Number of Degradants
Acid Hydrolysis 1 M HCl8 hours15.2%2
Base Hydrolysis 1 M NaOH4 hours21.5%3
Oxidative 30% H₂O₂24 hours12.8%4
Photolytic 1.2 million lux hours7 days18.7%2
Thermal 80 °C48 hours5.1%1

Note: This data is illustrative and based on typical results for related compounds. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 8 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours.

  • Control Sample: Keep a stock solution at 4 °C, protected from light.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-DAD Method

This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector (DAD) at a suitable wavelength (e.g., determined by UV scan of the parent compound, likely around 254 nm and 330 nm).

Visualizations

Degradation Troubleshooting Workflow

Degradation_Troubleshooting cluster_conditions Potential Causes start Degradation Observed check_storage Review Storage Conditions start->check_storage analyze_sample Analyze Stressed Samples check_storage->analyze_sample identify_cause Identify Degradation Pathway analyze_sample->identify_cause implement_solution Implement Corrective Actions identify_cause->implement_solution light Light Exposure identify_cause->light Photodegradation oxygen Oxygen Exposure identify_cause->oxygen Oxidation humidity Humidity identify_cause->humidity Hydrolysis temperature High Temperature identify_cause->temperature Thermal end_node Stable Compound implement_solution->end_node

Caption: A logical workflow for troubleshooting the degradation of this compound.

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, RT) start->base oxidation Oxidation (30% H2O2, RT) start->oxidation photo Photolysis (UV/Vis Light) start->photo thermal Thermal (80°C, Solid) start->thermal analysis Neutralize & Dilute Samples acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis hplc Analyze by Stability-Indicating HPLC-DAD analysis->hplc characterization Identify Degradants (LC-MS) hplc->characterization Degradation_Pathways cluster_pathways Degradation Mechanisms parent This compound photo_path Photodegradation (e.g., cleavage of ether bond, ring modification) parent->photo_path Light (UV/Vis) ox_path Oxidation (e.g., N-oxidation, demethylation) parent->ox_path Oxygen / Peroxides hydro_path Hydrolysis (e.g., cleavage of ether bond) parent->hydro_path H₂O (Acid/Base) degradants Degradation Products photo_path->degradants ox_path->degradants hydro_path->degradants

References

Technical Support Center: Purification of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to refine the purification protocols for 6,7-dimethoxy-4-phenoxy-quinoline analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound analogs?

A1: The primary purification techniques for this class of compounds are flash column chromatography over silica gel and recrystallization.[1][2] For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) can also be employed.[3][4][5]

Q2: What are the typical impurities I might encounter after synthesis?

A2: Common impurities include unreacted starting materials such as 4-chloro-6,7-dimethoxyquinoline, residual catalysts, and solvents like DMF or isopropanol.[1][6] Side products from incomplete reactions or alternative reaction pathways may also be present.

Q3: Why is high purity essential for these quinoline analogs?

Q4: How can I effectively monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring purification by column chromatography. For HPLC, fraction analysis is performed using analytical HPLC. Purity of the final compound should be confirmed using methods like ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC analysis.[1][3][4]

Purification Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound analogs.

Issue 1: Poor Separation or Overlapping Spots in Column Chromatography

  • Q: My compound co-elutes with an impurity on the silica gel column. How can I improve the separation?

    • A: Try adjusting the polarity of your eluent system. A shallower gradient or isocratic elution with a less polar solvent system may improve resolution. Consider switching to a different solvent system altogether (e.g., from Ethyl Acetate/Hexane to Dichloromethane/Methanol). The use of a small percentage of triethylamine (0.1-1%) can be helpful if your compounds are basic, reducing tailing on the silica gel.

Issue 2: Compound Crystallization Failures

  • Q: I am unable to induce crystallization of my purified analog. What steps can I take?

    • A: Ensure your compound is sufficiently pure, as impurities can inhibit crystal formation. Experiment with various solvent systems; a good starting point is a solvent in which the compound is soluble when hot but poorly soluble when cold (e.g., methanol, ethanol, or isopropanol).[2] If single-solvent systems fail, try a binary solvent system (e.g., Dichloromethane/Hexane, Ethyl Acetate/Heptane). Other techniques include scratching the inside of the flask with a glass rod, adding a seed crystal, or slowly cooling the solution.

Issue 3: Low Recovery After Purification

  • Q: My final yield is significantly lower than expected after column chromatography. Where could I be losing my product?

    • A: Product loss can occur due to irreversible adsorption onto the silica gel, especially for polar or basic compounds. Pre-treating your silica with triethylamine can mitigate this. Ensure complete elution from the column by flushing with a highly polar solvent at the end of the run. Finally, check that your compound is stable on silica gel by running a small spot on a TLC plate and letting it sit for an hour before eluting to see if degradation occurs.

Issue 4: Presence of Residual High-Boiling Solvents

  • Q: My NMR spectrum shows residual DMF or other high-boiling solvents after purification. How can I remove them?

    • A: High-boiling solvents can be difficult to remove under standard rotary evaporation. Techniques to facilitate their removal include co-evaporation with a lower-boiling solvent like toluene or dichloromethane multiple times, or lyophilization (freeze-drying) from a suitable solvent like water/acetonitrile if the compound is soluble and stable.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

PolarityPrimary SolventCo-SolventTypical Ratio (v/v)Notes
Low to MediumHexane / HeptaneEthyl Acetate9:1 to 1:1Good starting point for many organic compounds.
Medium to HighDichloromethane (DCM)Methanol (MeOH)99:1 to 9:1Effective for more polar analogs.[1]
AlternativeTolueneAcetone9:1 to 1:1Offers different selectivity compared to ester-based systems.

Experimental Protocols

Protocol 1: General Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in the initial, low-polarity eluent.[1]

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the silica bed is flat and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) or maintain a constant solvent composition (isocratic elution).

  • Fraction Collection: Collect fractions based on volume and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Recrystallization

  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol is often a suitable choice for quinoline derivatives.[2]

  • Dissolution: Add a minimal amount of the hot solvent to the crude compound until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 4-Chloro-6,7-dimethoxyquinoline + Substituted Phenol reaction Reaction (e.g., K2CO3, DMF, 115°C) start->reaction workup Aqueous Workup & Solvent Evaporation reaction->workup crude Crude Product workup->crude tlc_check TLC Analysis crude->tlc_check column Flash Column Chromatography tlc_check->column Impure pure_product Pure Analog tlc_check->pure_product Sufficiently Pure fractions Collect & Combine Pure Fractions column->fractions recrystal Recrystallization fractions->recrystal recrystal->pure_product nmr NMR pure_product->nmr ms MS pure_product->ms hplc HPLC pure_product->hplc cMet_pathway HGF/c-Met Signaling Pathway cluster_downstream Downstream Signaling Cascades ligand HGF (Ligand) receptor c-Met Receptor Tyrosine Kinase ligand->receptor Binds & Activates ras_raf RAS-RAF-MEK-ERK Axis receptor->ras_raf Phosphorylates & Recruits Adaptors pi3k_akt PI3K-AKT-mTOR Cascade receptor->pi3k_akt Phosphorylates & Recruits Adaptors stat STAT3 Pathway receptor->stat Phosphorylates & Recruits Adaptors inhibitor 6,7-Dimethoxy-4-phenoxy- quinoline Analog (Inhibitor) inhibitor->receptor Blocks ATP Binding Site downstream_effects Cell Proliferation, Survival, Migration ras_raf->downstream_effects pi3k_akt->downstream_effects stat->downstream_effects troubleshooting_tree start Post-Column Fractions Analyzed by TLC q1 Are target fractions pure? start->q1 combine Combine Fractions & Evaporate Solvent q1->combine Yes recolumn Combine impure fractions & Re-run column with shallower gradient q1->recolumn No q2 Does NMR show residual solvent? combine->q2 coevap Co-evaporate with Toluene or Lyophilize q2->coevap Yes final_product Final Pure Product q2->final_product No coevap->final_product q3 Is separation still poor? recolumn->q3 q3->combine No alt_system Switch to alternative solvent system or consider Prep-HPLC q3->alt_system Yes

References

Validation & Comparative

A Comparative Analysis of Kinase Inhibitors: 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives and Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a comparative study of the well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib, and the emerging class of 6,7-dimethoxy-4-phenoxy-quinoline derivatives, which have shown potent activity against other critical cancer-associated kinases. This analysis is supported by experimental data to objectively evaluate their performance and potential as anticancer agents.

Introduction to the Compounds

Gefitinib , marketed as Iressa, is a selective inhibitor of the EGFR tyrosine kinase.[1][2] EGFR is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), triggers downstream signaling pathways like the Ras/Raf/MAPK and PI3K/Akt pathways, promoting cell proliferation and survival.[3][4] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and thereby blocking these downstream signals.[1][5] It is particularly effective in non-small cell lung cancer (NSCLC) patients harboring activating mutations in the EGFR gene.[1]

This compound derivatives represent a versatile scaffold that has been explored for various anticancer activities. Unlike gefitinib's specific targeting of EGFR, different derivatives of this quinoline core have been shown to inhibit other key kinases involved in oncogenesis, such as c-Met and Aurora Kinase B (AURKB).[2][6][7] This highlights the chemical tractability of the quinoline scaffold for developing inhibitors against a range of kinase targets. For the purpose of this comparison, we will examine representative compounds from this class to contrast their mechanism and performance with gefitinib.

Performance Data: A Comparative Summary

The following tables summarize the in vitro efficacy of gefitinib and representative this compound derivatives against their respective targets and in various cancer cell lines.

Compound Target Kinase IC50 (nM) Reference
GefitinibEGFR (Tyr1173)26[8]
GefitinibEGFR (Tyr992)57[8]
Compound 1s (a 4-phenoxyquinoline derivative)c-Met1.42[9]
Compound 41 (a 4-phenoxyquinoline derivative)c-Met0.90[2]

Table 1: Comparative Kinase Inhibitory Activity. This table showcases the half-maximal inhibitory concentration (IC50) of the compounds against their primary kinase targets. Lower values indicate greater potency.

Compound Cell Line Cancer Type IC50 (µM) Reference
GefitinibA549 (NSCLC)Lung Cancer~6-10[10][11]
GefitinibPC-9 (NSCLC, EGFR mutant)Lung Cancer~0.01[11]
GefitinibH358 (NSCLC)Lung Cancer>10[10]
Compound 1s (a 4-phenoxyquinoline derivative)A549Lung Cancer0.39[9]
Compound 1s (a 4-phenoxyquinoline derivative)H460Lung Cancer0.18[9]
Compound 1s (a 4-phenoxyquinoline derivative)HT-29Colon Cancer0.38[9]
Compound 41 (a 4-phenoxyquinoline derivative)A549Lung Cancer0.18[2]
Compound 41 (a 4-phenoxyquinoline derivative)H460Lung Cancer0.05[2]
Compound 41 (a 4-phenoxyquinoline derivative)HT-29Colon Cancer0.06[2]

Table 2: Comparative Antiproliferative Activity. This table presents the IC50 values of the compounds in various cancer cell lines, indicating their potency in inhibiting cell growth.

Signaling Pathways and Mechanisms of Action

The distinct biological targets of gefitinib and the 4-phenoxy-quinoline derivatives translate to different mechanisms of action at the cellular level.

Gefitinib and the EGFR Signaling Pathway

Gefitinib's primary mechanism is the inhibition of EGFR autophosphorylation, which blocks the activation of downstream pro-survival and proliferative signaling cascades.[12]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Cell Proliferation, Survival EGF EGF EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of gefitinib.

4-Phenoxy-quinoline Derivatives: Targeting c-Met and AURKB

In contrast, the representative 4-phenoxy-quinoline derivatives inhibit c-Met, another receptor tyrosine kinase. Aberrant c-Met signaling can drive tumor growth, invasion, and metastasis. Other derivatives act by inducing the mislocalization of AURKB, a key regulator of mitosis, leading to cytokinesis failure and subsequent cancer cell death.[6][7]

Alternative_Targets cluster_cMet c-Met Pathway cluster_AURKB Mitosis Regulation cMet c-Met cMet_downstream Downstream Signaling cMet->cMet_downstream Proliferation, Invasion AURKB AURKB Cytokinesis Cytokinesis AURKB->Cytokinesis Phenoxyquinoline_cMet 4-Phenoxy-quinoline (c-Met Inhibitor) Phenoxyquinoline_cMet->cMet Inhibits Phenoxyquinoline_AURKB 4-Phenoxy-quinoline (AURKB Blocker) Phenoxyquinoline_AURKB->AURKB Mislocalizes

Caption: Alternative kinase targets of 4-phenoxy-quinoline derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays cited in this guide.

Kinase Inhibition Assay (EGFR)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Kinase_Assay_Workflow start Start reagents Prepare reaction mix: - EGFR enzyme - Kinase buffer - ATP - Substrate peptide start->reagents add_compound Add test compound (e.g., Gefitinib) or DMSO (vehicle control) reagents->add_compound incubate1 Incubate at 30°C for 10 min add_compound->incubate1 start_reaction Initiate reaction by adding ATP incubate1->start_reaction incubate2 Incubate at 30°C for 60 min start_reaction->incubate2 stop_reaction Stop reaction (e.g., add EDTA) incubate2->stop_reaction detection Detect phosphorylation (e.g., Luminescence, Fluorescence) stop_reaction->detection end End detection->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA). Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate, and ATP.

  • Compound Addition: In a 96-well plate, add serial dilutions of the test compound (e.g., gefitinib) or DMSO as a vehicle control.

  • Enzyme and Substrate Addition: Add the EGFR enzyme and substrate to each well and incubate for 10 minutes at 30°C.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation via a luminescent signal.[13]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4][14]

Western Blotting for EGFR Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling molecules.

Protocol:

  • Cell Lysis: Treat cells with the compound of interest for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total EGFR, phospho-EGFR, Akt, phospho-Akt, ERK, phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[1][3][15]

Conclusion

This comparative guide illustrates that while gefitinib is a potent and selective inhibitor of EGFR, the this compound scaffold offers a versatile platform for the development of inhibitors against other clinically relevant kinases such as c-Met and AURKB. The choice of the quinoline core and its substitutions dictates the target specificity and, consequently, the mechanism of anticancer action. For researchers in drug discovery, this underscores the importance of scaffold-based design and the potential to generate diverse biological activities from a common chemical framework. The provided experimental protocols serve as a foundation for the in-house evaluation and comparison of novel kinase inhibitors.

References

Efficacy of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs in Cancer Therapy: A Comparative Analysis with Lapatinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with enhanced efficacy and specificity is a continuous endeavor. This guide provides a comparative analysis of emerging 6,7-Dimethoxy-4-phenoxy-quinoline analogs against the established dual tyrosine kinase inhibitor, lapatinib. The focus is on their performance in preclinical studies, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential as anticancer agents.

Comparative Efficacy Against Kinase Targets and Cancer Cell Lines

While direct head-to-head comparisons of this compound analogs with lapatinib are emerging, existing data allows for a preliminary assessment of their relative potency. Lapatinib, a well-characterized inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), serves as a crucial benchmark.

Recent studies have explored quinoline-based compounds as dual EGFR/HER-2 inhibitors. One such study synthesized a series of novel quinoline derivatives, with compound 5a emerging as a potent inhibitor. In enzymatic assays, compound 5a demonstrated an IC50 value of 31 nM against HER-2, which is comparable to lapatinib's IC50 of 26 nM.[1] However, for EGFR inhibition, compound 5a (IC50 = 71 nM) was slightly less potent than the reference compound erlotinib (IC50 = 80 nM).[1]

Other research on 6,7-dimethoxy-4-anilinoquinolines has identified compounds with significant inhibitory activity against c-Met, a receptor tyrosine kinase implicated in various cancers. For instance, compound 12n from one study showed a potent c-Met inhibition with an IC50 of 0.030 µM.

It is important to note that not all this compound analogs target EGFR/HER2. Some derivatives have been identified as inhibitors of other crucial cancer-related enzymes like Topoisomerase I, indicating a diversity of mechanisms within this chemical class.

Below is a summary of the available quantitative data for lapatinib and representative this compound analogs.

Data Presentation

Table 1: Comparative Inhibitory Activity (IC50)

CompoundTarget(s)IC50 (nM)Cancer Cell Line(s)Reference
Lapatinib EGFR, HER210.8 (EGFR), 9.2 (HER2) (cell-free)BT474 (25), SK-BR-3 (79), HN5 (120)[2][3]
Quinoline Analog (5a) EGFR, HER271 (EGFR), 31 (HER2)MCF-7, A-549[1]
6,7-dimethoxy-4-anilinoquinoline (12n) c-Met30A549, MCF-7, MKN-45
4-alkoxy-2-aryl-6,7-dimethoxyquinoline (14h, 14p) Topoisomerase INot specified in IC50NCI-60 panel[4]

Table 2: Lapatinib Antiproliferative Activity (IC50) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
BT474Breast Cancer0.025 - 0.046[2][3]
SK-BR-3Breast Cancer0.079[3]
HN5Head and Neck Cancer0.12[2]
USPC1Endometrial Cancer0.052[5]
HEC155Endometrial Cancer10.9[5]

Signaling Pathways and Experimental Workflows

The therapeutic efficacy of these compounds is intrinsically linked to their ability to modulate specific signaling pathways crucial for cancer cell proliferation and survival. Lapatinib exerts its effect by inhibiting the tyrosine kinase domains of EGFR and HER2, thereby blocking downstream signaling cascades such as the MAPK/Erk and PI3K/Akt pathways.

lapatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1. Lapatinib mechanism of action on EGFR/HER2 signaling pathways.

In contrast, certain this compound analogs may act on different pathways. For example, those targeting c-Met would inhibit the HGF/c-Met signaling cascade, while Topoisomerase I inhibitors interfere with DNA replication and repair.

quinoline_pathways cluster_cMet c-Met Inhibition cluster_TopoI Topoisomerase I Inhibition cMet_analog 6,7-Dimethoxy-4-anilinoquinoline (e.g., 12n) cMet c-Met Receptor cMet_analog->cMet cMet_pathway Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) cMet->cMet_pathway cMet_proliferation Tumor Growth & Metastasis cMet_pathway->cMet_proliferation TopoI_analog 4-alkoxy-2-aryl-6,7- dimethoxyquinoline (e.g., 14h) TopoI Topoisomerase I TopoI_analog->TopoI DNA_replication DNA Replication & Repair TopoI->DNA_replication Apoptosis Apoptosis DNA_replication->Apoptosis experimental_workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Compound Series (e.g., Lapatinib, Analogs) cell_culture->treatment incubation Incubation (e.g., 72 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT, SRB) incubation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dimethoxy-4-phenoxy-quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for their therapeutic potential, particularly in oncology. This guide provides a head-to-head comparison of various derivatives, summarizing their biological activities with supporting experimental data from published studies.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro activity of selected this compound and structurally related 6,7-dimethoxy-4-anilino-quinoline derivatives against the c-Met kinase and various cancer cell lines. Direct comparison should be approached with caution due to variations in experimental conditions between studies.

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
18b c-Met1.39HT-29 (Colon)-[1]
H460 (Lung)-[1]
MKN-45 (Gastric)-[1]
A549 (Lung)-[1]
U87MG (Glioblastoma)-[1]
12n c-Met30A549 (Lung)-[2]
MCF-7 (Breast)-[2]
MKN-45 (Gastric)-[2]
Foretinib c-Met-HT-29 (Colon)-[1]
Cabozantinib c-Met-A549, MCF-7, MKN-45-[3]
Lapatinib EGFR, ErbB2---[4]

Note: "-" indicates data not available in the cited sources. IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Key Findings and Structure-Activity Relationships

  • Substitution on the Phenoxy/Anilino Ring: The nature and position of substituents on the 4-phenoxy or 4-anilino ring significantly impact the inhibitory activity. For instance, the introduction of a pyridine/pyrimidine scaffold in one series of compounds led to potent c-Met inhibition, with compound 18b demonstrating a 7.3-fold increase in activity against the HT-29 cell line compared to foretinib.[1]

  • Anilino vs. Phenoxy Linker: While this guide focuses on phenoxy-quinolines, the closely related anilino-quinolines have also shown significant activity. Compound 12n , a 6,7-dimethoxy-4-anilinoquinoline derivative, exhibited potent c-Met inhibitory activity with an IC50 of 0.030 µM.[2][3]

  • Lapatinib and its Derivatives: Lapatinib, a well-known kinase inhibitor with a quinazoline core, targets EGFR and ErbB2.[4] The exploration of its derivatives highlights the importance of the quinoline/quinazoline scaffold in kinase inhibition.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.

In Vitro c-Met Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection enzyme Dilute c-Met Kinase mix Combine Kinase, Substrate, and Inhibitor in Assay Plate enzyme->mix substrate Prepare Substrate (e.g., Poly(Glu,Tyr)) substrate->mix atp Prepare ATP Solution inhibitor Prepare Test Compound Dilutions inhibitor->mix incubate1 Pre-incubate mix->incubate1 start Initiate Reaction with ATP incubate1->start incubate2 Incubate at Room Temperature start->incubate2 stop Stop Reaction incubate2->stop detect Measure Kinase Activity (e.g., ADP-Glo™, ELISA) stop->detect analyze Calculate IC50 Values detect->analyze

c-Met Kinase Assay Workflow

General Protocol:

  • Preparation: Recombinant c-Met kinase, a suitable substrate (e.g., poly(Glu,Tyr)4:1), and ATP are prepared in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[7] Test compounds are serially diluted to the desired concentrations.

  • Reaction: The c-Met kinase, substrate, and test compound are combined in the wells of a microplate and pre-incubated.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated for a specific period (e.g., 60 minutes) at room temperature.

  • Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. This can be achieved using various methods, such as:

    • ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced.[7]

    • ELISA-based Assay: This method uses an anti-phosphotyrosine antibody to detect the phosphorylated substrate.[8]

  • Data Analysis: The results are used to calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the c-Met kinase activity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Workflow:

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed Seed Cancer Cells in 96-well Plates incubate1 Incubate for 24h seed->incubate1 treat Add Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Measure Absorbance at ~570nm solubilize->read analyze Calculate IC50 Values read->analyze

MTT Assay Workflow

General Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[9]

  • Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. The plates are incubated for approximately 4 hours to allow for this conversion.[1]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[9]

  • Data Analysis: The absorbance values are used to determine the percentage of cell viability, and the IC50 value for each compound is calculated.

Signaling Pathway

The this compound derivatives discussed often target receptor tyrosine kinases like c-Met, which play a crucial role in cell signaling pathways that regulate growth, proliferation, and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Response Proliferation, Survival, Angiogenesis Transcription->Response Inhibitor Quinoline Derivative Inhibitor->cMet Inhibition

c-Met Signaling Pathway Inhibition

Pathway Description:

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are central to cell proliferation, survival, and angiogenesis. The this compound derivatives act as inhibitors of c-Met, blocking the initiation of these downstream signals and thereby exerting their anti-tumor effects.

This guide provides a consolidated overview of the comparative performance of different this compound derivatives. For more in-depth information, researchers are encouraged to consult the primary literature cited.

References

In Vivo Anticancer Efficacy of 6,7-Dimethoxy-4-phenoxy-quinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the in vivo anticancer activity of the 6,7-Dimethoxy-4-phenoxy-quinoline scaffold, with a comparative look at its derivatives and the multi-targeted quinoline-based inhibitor, Anlotinib.

This guide provides a comprehensive comparison of the in vivo anticancer activity of compounds based on the this compound structure. We will delve into the efficacy of two notable derivatives, 91b1 and LXY18, and contrast their performance with Anlotinib, a clinically relevant multi-targeted tyrosine kinase inhibitor that also features a quinoline core. This objective analysis is supported by experimental data, detailed methodologies for the cited in vivo studies, and visualizations of the key signaling pathways involved.

Comparative Analysis of In Vivo Anticancer Activity

The following tables summarize the quantitative data from in vivo xenograft studies for the this compound derivatives 91b1 and LXY18, alongside the alternative quinoline-based drug, Anlotinib.

CompoundCancer ModelTreatment ProtocolTumor Growth InhibitionMechanism of Action
91b1 Esophageal Squamous Cell Carcinoma (KYSE450 Xenograft)50 mg/kg/day, intraperitoneal injection, for 25 daysSignificantly inhibited tumor growth compared to vehicle control[1]Downregulation of Lumican[1]
LXY18 Human Gastric Carcinoma (NCI-N87 Xenograft)100 mg/kg, twice daily (b.i.d.), oral administration, for 33 days55.13%[2]Aurora Kinase B (AURKB) Relocation Blocker[2]
Anlotinib Cisplatin-Resistant Ovarian Cancer (A2780 CIS Xenograft)Not specified in abstractSignificantly suppressed tumor growth compared to control[3]Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, FGFR, PDGFR, c-Kit)[1][2]
Anlotinib Head-and-Neck Squamous Cell Carcinoma (Patient-Derived Xenograft)Not specified in abstract79.02%Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, FGFR, PDGFR, c-Kit)[1][2]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the replication and validation of these findings.

In Vivo Xenograft Study for 91b1

Objective: To evaluate the in vivo anticancer activity of 91b1 in a nude mouse xenograft model of esophageal squamous cell carcinoma.

Animal Model: Athymic nude mice.[1]

Cell Line: Human esophageal squamous cell carcinoma cell line KYSE450.[1]

Procedure:

  • KYSE450 cells are cultured and harvested during the exponential growth phase.

  • A suspension of KYSE450 cells is subcutaneously injected into the flank of each nude mouse.

  • Tumor growth is monitored regularly. Once the tumors reach a palpable size, the mice are randomly assigned to a treatment group and a vehicle control group.

  • The treatment group receives intraperitoneal injections of 91b1 at a dose of 50 mg/kg/day.[1]

  • The control group receives intraperitoneal injections of the vehicle (e.g., 6% PEG saline).[1]

  • Treatment is administered daily for 25 consecutive days.[1]

  • Tumor volume is measured at regular intervals throughout the study using calipers. The formula (length × width²) / 2 is typically used to calculate tumor volume.

  • At the end of the 25-day treatment period, the mice are euthanized, and the tumors are excised and weighed.

  • The relative tumor volume changes between the treated and control groups are analyzed to determine the extent of tumor growth inhibition.

In Vivo Xenograft Study for LXY18

Objective: To assess the in vivo antitumor efficacy of orally administered LXY18 in a human gastric carcinoma xenograft model.

Animal Model: Mice bearing NCI-N87 human gastric carcinoma xenografts.[2]

Procedure:

  • NCI-N87 human gastric carcinoma cells are implanted in mice to establish xenograft tumors.

  • Once tumors are established, mice are randomized into treatment and control groups.

  • LXY18 is administered orally to the treatment group at a dose of 100 mg/kg twice daily (b.i.d.).[2]

  • The control group receives a vehicle control orally.

  • The treatment is continued for 33 days.[2]

  • Tumor sizes are monitored twice a week throughout the study.

  • The body weight of the mice is also regularly monitored to assess toxicity.

  • At the end of the study, mice are euthanized, and tumors are harvested and weighed.

  • Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the LXY18-treated and control groups.

  • Immunohistochemical analysis of tumor tissues for proliferation markers like Ki-67 is performed to further evaluate the compound's effect.[2]

General In Vivo Xenograft Protocol for Anlotinib

Objective: To determine the in vivo anticancer activity of Anlotinib in various cancer models.

Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID mice).

Cell Lines/Tissues: A variety of human cancer cell lines (e.g., A2780 CIS for ovarian cancer) or patient-derived tumor tissues (for PDX models).[3]

Procedure:

  • Human cancer cells are injected subcutaneously or orthotopically into the mice. For Patient-Derived Xenografts (PDX), small fragments of a patient's tumor are implanted.

  • Tumor growth is monitored, and when tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Anlotinib is typically administered orally, with the dose and schedule varying depending on the specific study.

  • The control group receives a vehicle.

  • Tumor volume and mouse body weight are measured regularly (e.g., twice or three times a week).

  • At the end of the experiment, tumors are excised, weighed, and often processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • The antitumor efficacy is determined by comparing the tumor growth, final tumor weight, and other relevant endpoints between the Anlotinib-treated and control groups.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the signaling pathways targeted by each compound and a general workflow for in vivo anticancer activity validation.

G cluster_91b1 91b1 Signaling Pathway 91b1 91b1 Lumican Lumican 91b1->Lumican downregulates Tumor Progression Tumor Progression Lumican->Tumor Progression promotes

Caption: Signaling pathway of 91b1.

G cluster_LXY18 LXY18 Mechanism of Action LXY18 LXY18 AURKB Aurora Kinase B (AURKB) LXY18->AURKB blocks relocation to Mitotic Spindle Mitotic Spindle AURKB->Mitotic Spindle localizes to Cell Division Cell Division Mitotic Spindle->Cell Division enables

Caption: Mechanism of action of LXY18.

G cluster_Anlotinib Anlotinib Signaling Pathway Anlotinib Anlotinib VEGFR VEGFR Anlotinib->VEGFR inhibits FGFR FGFR Anlotinib->FGFR inhibits PDGFR PDGFR Anlotinib->PDGFR inhibits c-Kit c-Kit Anlotinib->c-Kit inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Tumor Growth Tumor Growth FGFR->Tumor Growth PDGFR->Tumor Growth c-Kit->Tumor Growth

Caption: Signaling pathway of Anlotinib.

G cluster_workflow In Vivo Anticancer Activity Validation Workflow start Start cell_culture Cancer Cell Culture /PDX Tissue Preparation start->cell_culture implantation Tumor Cell/Tissue Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Drug Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Data Collection monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis end End analysis->end

Caption: General experimental workflow.

References

A Comparative Guide to the Efficacy of 6,7-Dimethoxy-4-phenoxy-quinoline and Other Quinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of 6,7-Dimethoxy-4-phenoxy-quinoline and related quinoline-based compounds as potential anticancer agents. The data presented is compiled from preclinical studies to offer an objective overview of their performance, supported by experimental details and pathway visualizations.

Executive Summary

Quinoline derivatives have emerged as a versatile scaffold in anticancer drug discovery, exhibiting a wide range of mechanisms of action including inhibition of topoisomerase, receptor tyrosine kinases, and tubulin polymerization.[1] This guide focuses on this compound and its analogues, which have shown promise as potent antimitotic agents. A notable example is LXY18, a brominated 4-phenoxy-quinoline derivative, which demonstrates significant in vitro and in vivo efficacy by disrupting the localization of Aurora Kinase B (AURKB), a key regulator of mitosis.[2] This guide will compare the efficacy of these AURKB inhibitors with other quinoline derivatives targeting different pathways, such as c-Met and Topoisomerase I.

In Vitro Efficacy Comparison

The in vitro cytotoxic activity of various quinoline derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for representative compounds.

Compound ClassSpecific Compound ExampleMechanism of ActionCancer Cell LineGI₅₀ / IC₅₀ (µM)Reference
4-Phenoxy-quinoline LXY18Aurora Kinase B Relocation BlockerMultipleMEC* < 0.001 (RPE-MYCH2B-GFP)[2]
This compound Derivative Compound with propyl linker at C4 and p-chlorophenyl at C2 (14e)Topoisomerase I InhibitorNCI-60 PanelGI₅₀ MG-MID = 1.26[1]
Leukemia (SR)GI₅₀ = 0.133[1]
Melanoma (LOX IMVI)GI₅₀ = 0.116[1]
6,7-Dimethoxy-4-anilinoquinoline Compound 12nc-Met Inhibitorc-Met KinaseIC₅₀ = 0.030 ± 0.008[3]
A549 (Lung)IC₅₀ = 0.12 ± 0.02[4]
MCF-7 (Breast)IC₅₀ = 0.25 ± 0.05[4]
MKN-45 (Gastric)IC₅₀ = 0.09 ± 0.01[4]
Pyrazolo[4,3-f]quinoline Compound 2PTopoisomerase I/IIα InhibitorNUGC-3 (Gastric)Highly Toxic (<30% cell proliferation)
Quinazoline Compound 7c (6,7-dimethoxy)CytotoxicHCT116p53(+/+)IC₅₀ = 0.7[5]
HCT116p53(-/-)IC₅₀ = 1.7[5]

*MEC (Minimum Effective Concentration)

In Vivo Efficacy Comparison

In vivo studies using xenograft models in immunocompromised mice are crucial for evaluating the therapeutic potential of anticancer compounds. The following table summarizes the available in vivo data for quinoline derivatives. Of note, specific in vivo data for this compound was not available in the reviewed literature; therefore, data for the structurally similar and potent 4-phenoxy-quinoline derivative, LXY18, is presented as a surrogate.

Compound ClassSpecific Compound ExampleAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
4-Phenoxy-quinoline LXY18NCI-N87 Gastric Cancer XenograftOral, daily for 33 days55.13% ± 29.05%
Quinazoline Compound 21Ehrlich Ascites Carcinoma (EAC)20 mg/kg body weightSignificant restoration of mean survival time and haematological parameters[6]
Compound 12Dalton's Ascites Lymphoma (DLA)20 mg/kg body weightSignificant restoration of tumor volume and weight[6]
Makaluvamine Analog FBA-TPQMCF-7 Breast Cancer Xenograft5 mg/kg/d, 3 d/wk for 3 weeks36.2%[7]
20 mg/kg/d, 3 d/wk for 1 week71.6%[7]
Quinazolinone Derivative Compound 2NCI-H460 Lung Cancer Xenograft1.0 mg/kg62%[8]
Aurora Kinase B Inhibitor BarasertibApcMin/+ Mouse Model (Intestinal Neoplasia)25 mg/kg IP, 4x/week for 3 weeks43% reduction in adenoma burden[9]

Signaling Pathways and Mechanisms of Action

The anticancer effects of quinoline derivatives are mediated through various signaling pathways. Below are diagrams illustrating some of the key pathways targeted by these compounds.

experimental_workflow Experimental Workflow for Efficacy Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies synthesis Compound Synthesis (e.g., this compound) cell_culture Cancer Cell Line Culture synthesis->cell_culture kinase_assay Kinase Inhibition Assay (IC₅₀) synthesis->kinase_assay western_blot_vitro Western Blot for Target Modulation synthesis->western_blot_vitro animal_model Xenograft Animal Model (e.g., Nude Mice) synthesis->animal_model mtt_assay MTT Assay for Cytotoxicity (GI₅₀) cell_culture->mtt_assay cell_culture->western_blot_vitro dosing Compound Administration (Oral/IP) animal_model->dosing tumor_measurement Tumor Volume & Weight Measurement dosing->tumor_measurement toxicity_assessment Toxicity Assessment (Body Weight, etc.) dosing->toxicity_assessment western_blot_vivo Western Blot on Tumor Tissue tumor_measurement->western_blot_vivo

Caption: A generalized workflow for the preclinical evaluation of quinoline-based anticancer agents.

aurora_kinase_b_pathway Aurora Kinase B Signaling Pathway in Mitosis cluster_mitosis Mitosis prophase Prophase metaphase Metaphase prophase->metaphase anaphase Anaphase metaphase->anaphase cytokinesis Cytokinesis anaphase->cytokinesis cell_division Successful Cell Division cytokinesis->cell_division aurkb Aurora Kinase B (AURKB) histone_h3 Phosphorylation of Histone H3 (Ser10) aurkb->histone_h3 phosphorylates spindle_assembly Spindle Assembly Checkpoint aurkb->spindle_assembly mitotic_arrest Mitotic Arrest aurkb->mitotic_arrest chromosome_condensation Chromosome Condensation histone_h3->chromosome_condensation proper_segregation Proper Chromosome Segregation spindle_assembly->proper_segregation proper_segregation->cytokinesis compound This compound (e.g., LXY18) mislocalization AURKB Mislocalization compound->mislocalization mislocalization->aurkb disrupts function mislocalization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: The role of Aurora Kinase B in mitosis and its inhibition by 4-phenoxy-quinolines.

cmet_signaling_pathway c-Met Signaling Pathway in Cancer cluster_downstream Downstream Signaling Cascades hgf HGF (Hepatocyte Growth Factor) cmet c-Met Receptor hgf->cmet binds to dimerization Receptor Dimerization & Autophosphorylation cmet->dimerization ras_raf RAS-RAF-MEK-ERK dimerization->ras_raf pi3k_akt PI3K-AKT-mTOR dimerization->pi3k_akt stat STAT dimerization->stat cellular_responses Cell Proliferation, Survival, Migration, Invasion ras_raf->cellular_responses pi3k_akt->cellular_responses stat->cellular_responses tumor_progression Tumorigenesis & Metastasis cellular_responses->tumor_progression compound 6,7-Dimethoxy-4-anilinoquinoline compound->cmet inhibits

Caption: Inhibition of the HGF/c-Met signaling pathway by 6,7-dimethoxy-4-anilinoquinolines.

Detailed Experimental Protocols

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ or IC₅₀ value is determined.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a xenograft mouse model.[9]

  • Cell Implantation: Human cancer cells (e.g., NCI-N87) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., LXY18) via a specified route (e.g., oral gavage) and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes of the treated group to the control group.

Western Blot Analysis for Aurora Kinase B Pathway

Western blotting is used to detect the expression levels of specific proteins involved in a signaling pathway.[13][14]

  • Protein Extraction: Protein lysates are prepared from treated and untreated cells or tumor tissues.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-Histone H3 (Ser10), anti-Aurora Kinase B).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data suggests that derivatives of this scaffold can potently inhibit cancer cell growth through various mechanisms, with the inhibition of Aurora Kinase B being a particularly noteworthy mode of action. The strong in vitro and in vivo efficacy of the closely related 4-phenoxy-quinoline, LXY18, underscores the potential of this class of compounds.

Compared to other quinoline-based anticancer agents that target c-Met or topoisomerases, the Aurora Kinase B inhibitors offer a distinct mechanism of action focused on disrupting mitosis. This could provide a therapeutic advantage, particularly in cancers that are resistant to other therapies.

Further research is warranted to evaluate the in vivo efficacy of this compound itself and to optimize its pharmacological properties. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations. The continued exploration of quinoline derivatives holds significant promise for the discovery of new and effective cancer treatments.

References

A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its versatility allows for substitutions that can be fine-tuned to achieve high potency and selectivity against various kinase targets implicated in cancer.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of prominent quinoline-based kinase inhibitors, supported by quantitative data and detailed experimental protocols.

Core Concept: The Quinoline Scaffold

The quinoline ring system, an fusion of a benzene and a pyridine ring, serves as an excellent anchor for kinase inhibitors.[5] Its aromatic nature allows for various substitutions, and the nitrogen atom can act as a hydrogen bond acceptor, crucial for binding to the hinge region of the kinase ATP-binding pocket. Modifications at different positions of the quinoline core dramatically influence the inhibitor's potency and selectivity profile.

Comparative Analysis of Key Quinoline-Based Inhibitors

This section dissects the SAR of three notable FDA-approved quinoline-based multi-kinase inhibitors: Lenvatinib, Cabozantinib, and Bosutinib.

Lenvatinib (Lenvima®) is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET.[6][7][8]

  • Core Structure: The 4-phenoxy-quinoline core is essential for its activity. The oxygen linker provides the correct orientation for the quinoline to interact with the kinase hinge region.

  • C6 Position: The carboxamide group at the C6 position is a key interaction point, forming hydrogen bonds within the ATP-binding site.

  • Phenoxy Ring Substituents: The 3-chloro and 4-amino substituents on the phenoxy ring are crucial for potency. The cyclopropylaminocarbonyl group at the 4-amino position further enhances binding affinity.[6]

Cabozantinib (Cabometyx®) primarily targets MET, VEGFR2, and AXL, but also inhibits RET, KIT, and FLT3.[9][10][11]

  • Core Structure: Similar to Lenvatinib, it features a 4-phenoxy-quinoline core. The 6,7-dimethoxy substitution on the quinoline ring enhances its inhibitory activity.[9]

  • Phenoxy Ring Linker: The cyclopropane-1,1-dicarboxamide linker connecting the phenoxy and fluorophenyl rings is a distinguishing feature. This rigid linker positions the terminal fluorophenyl group optimally within the binding pocket.

  • Structure-Activity Insights: Studies have shown that the acylthiourea moiety in related structures is important for effective binding to the c-Met ATP site.[12] Modifications at the C-3 and C-6 positions of the quinoline scaffold have also been explored to improve selectivity.[5]

Bosutinib (Bosulif®) is a dual inhibitor of Src and Abl kinases, including the BCR-ABL fusion protein found in chronic myeloid leukemia (CML).

  • Core Structure: Bosutinib is built on a 4-anilino-3-cyanoquinoline scaffold. The cyano group at the C3 position is critical for its high potency.

  • Anilino Moiety: The 2,4-dichloro-5-methoxyphenyl group attached at the 4-anilino position occupies a hydrophobic pocket in the kinase domain.

  • C7 Position: The solubilizing group, a 4-methylpiperazin-1-yl)propoxy moiety at the C7 position, improves the pharmacokinetic properties of the drug.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the inhibitory potency (IC50) of Lenvatinib and Cabozantinib against key kinase targets. Lower IC50 values indicate higher potency.

Kinase TargetLenvatinib IC50 (nM)Cabozantinib IC50 (nM)
VEGFR2 (KDR)4[13]0.035
VEGFR3 (FLT4)5.2[13]6.0
c-Met551.3
KIT70.84.6
RET44.74.0
AXL-7.0
FGFR146-
PDGFRα51-

Data compiled from various sources. Note that assay conditions can vary between studies, affecting absolute IC50 values.

Experimental Protocols & Methodologies

Accurate determination of inhibitor potency is critical. Below are detailed protocols for common assays used in the evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based assay to measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.

Principle: The assay quantifies the amount of ADP produced by the kinase reaction. A proprietary kinase detection reagent is added to terminate the kinase reaction and convert the generated ADP to ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal.

Materials:

  • Recombinant Kinase (e.g., VEGFR2, c-Met)

  • Kinase Substrate (specific for the kinase)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test Inhibitor (e.g., Lenvatinib, dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute further in the kinase assay buffer.

  • Kinase Reaction Setup:

    • To each well of the plate, add 5 µL of the diluted test inhibitor or DMSO (for control wells).

    • Add 10 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.

    • Initiate the reaction by adding 10 µL of ATP solution (at a concentration near the Km for the specific kinase).

  • Incubation: Incubate the plate at 30°C for 60 minutes.[14]

  • Reaction Termination and Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.[15]

Principle: Cells are treated with the kinase inhibitor, followed by stimulation to activate a specific signaling pathway. The level of phosphorylation of a target protein downstream of the kinase of interest is then measured, typically by ELISA, Western Blot, or TR-FRET-based methods.[16][17]

Materials:

  • Cancer cell line expressing the target kinase (e.g., HUVEC for VEGFR2, MKN-45 for c-Met).

  • Cell Culture Medium (e.g., DMEM with 10% FBS).

  • Stimulating Ligand (e.g., VEGF for VEGFR2, HGF for c-Met).

  • Test Inhibitor.

  • Lysis Buffer.

  • Phospho-specific and total protein antibodies for the downstream target (e.g., Phospho-ERK, Total-ERK).

  • Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate for Western Blot).

Procedure:

  • Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with a low-serum or serum-free medium and incubate for 4-24 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Treat the cells with various concentrations of the kinase inhibitor for 1-2 hours.

  • Ligand Stimulation: Add the appropriate stimulating ligand (e.g., VEGF) to all wells (except for the unstimulated control) and incubate for a short period (e.g., 10-30 minutes) to induce kinase phosphorylation.

  • Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well to extract cellular proteins.

  • Quantification of Phosphorylation:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies. Quantify band intensity to determine the ratio of phosphorylated to total protein.

    • ELISA/TR-FRET: Use a commercially available assay kit to quantify the specific phosphorylated protein in the cell lysates according to the manufacturer's instructions.[17]

  • Data Analysis: Determine the IC50 value by plotting the inhibition of substrate phosphorylation against the inhibitor concentration.

Signaling Pathway & Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by quinoline-based inhibitors and a typical drug discovery workflow.

VEGFR2 Signaling Pathway

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; VEGFR2 -> GRB2 [label="Recruits"]; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT;

ERK -> Proliferation; ERK -> Migration; AKT -> Survival;

// Lenvatinib Inhibition Lenvatinib [label="Lenvatinib", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Lenvatinib -> VEGFR2 [edge_style=dashed, arrowhead=tee, color="#EA4335", penwidth=2.0]; } dot Caption: Simplified VEGFR2 signaling cascade leading to cell proliferation, survival, and migration.

c-Met Signaling Pathway

// Edges HGF -> cMet [label="Binds"]; cMet -> GAB1 [label="Recruits"]; GAB1 -> PI3K; GAB1 -> GRB2; PI3K -> AKT; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK;

AKT -> Survival; ERK -> Proliferation; ERK -> Invasion;

// Cabozantinib Inhibition Cabozantinib [label="Cabozantinib", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Cabozantinib -> cMet [edge_style=dashed, arrowhead=tee, color="#EA4335", penwidth=2.0]; } dot Caption: Key downstream pathways activated by HGF/c-Met signaling, promoting tumor progression.

Kinase Inhibitor Discovery Workflow

// Nodes Target_ID [label="Target Identification\n& Validation", fillcolor="#FBBC05"]; Assay_Dev [label="Assay Development\n(Biochemical & Cellular)"]; HTS [label="High-Throughput\nScreening (HTS)"]; Hit_ID [label="Hit Identification", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_to_Lead [label="Hit-to-Lead\n(SAR Studies)"]; Lead_Op [label="Lead Optimization\n(ADME/Tox)"]; Preclinical [label="Preclinical Studies\n(In Vivo Models)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Clinical [label="Clinical Trials", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Target_ID -> Assay_Dev; Assay_Dev -> HTS; HTS -> Hit_ID; Hit_ID -> Hit_to_Lead; Hit_to_Lead -> Lead_Op; Lead_Op -> Preclinical; Preclinical -> Clinical; } dot Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.

References

Benchmarking the Selectivity of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dimethoxy-4-phenoxy-quinoline scaffold is a privileged structure in kinase inhibitor drug discovery, forming the core of several clinical candidates. Understanding the selectivity profile of compounds based on this scaffold is crucial for predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinase selectivity of a prominent this compound derivative, Foretinib, alongside other kinase inhibitors to highlight different selectivity profiles.

Comparative Kinase Selectivity

Foretinib (GSK1363089, XL880) is a multi-targeted receptor tyrosine kinase inhibitor based on the this compound core. Its selectivity has been extensively profiled and serves as a key example for this class of compounds. The following table summarizes the inhibitory activity (IC50) of Foretinib against a panel of kinases, compared with Pexmetinib, a dual Tie-2/p38 MAPK inhibitor, and Tucatinib, a highly selective HER2 inhibitor. This comparison illustrates the spectrum of selectivity profiles, from multi-targeted to highly specific.

Kinase TargetForetinib (IC50, nM)Pexmetinib (ARRY-614) (IC50, nM)Tucatinib (ARRY-380) (IC50, nM)
c-Met (MET) 0.4 [1][2]--
KDR (VEGFR2) 0.9 [1]--
Tie-2 Potent Inhibition[1]1 [3]-
p38α -35 [3]-
p38β -26 [3]-
HER2 (ErbB2) --8 [4]
p95 HER2 --7 [4]
EGFR Weakly active[1]-~4000 (500-fold selective for HER2)[4][5]
Ron 3[1]--
Flt-1 (VEGFR1) 6.8[1]47[3]-
Flt-3 Potent Inhibition[1]--
Flt-4 (VEGFR3) 2.8[1]42[3]-
c-Kit Potent Inhibition[1]--
PDGFRα Potent Inhibition[1]--
PDGFRβ Potent Inhibition[1]--
ROS1 2 (FIG-ROS), 10 (SLC-ROS)[6]--
Abl -4[3]-
FGFR1 Weakly active[1]28[3]-

Experimental Protocols

The determination of kinase inhibitor selectivity is a critical step in drug development. Below is a generalized protocol for a biochemical kinase assay, which is a common method for generating the type of data presented above.

General Protocol for In Vitro Kinase Selectivity Profiling

This protocol outlines a typical workflow for assessing the inhibitory activity of a compound against a panel of protein kinases using a radiometric or luminescence-based assay format.

1. Reagents and Materials:

  • Purified recombinant kinase enzymes.

  • Specific peptide or protein substrates for each kinase.

  • [γ-³³P]ATP or unlabeled ATP.

  • Kinase reaction buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, DTT, and BSA.

  • Test compound (e.g., this compound derivative) dissolved in DMSO.

  • ATP detection reagent (for luminescence-based assays, e.g., ADP-Glo™).

  • Microplates (e.g., 384-well).

  • Plate reader (scintillation counter for radiometric assays or luminometer).

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup:

    • Add kinase reaction buffer to the wells of the microplate.

    • Add the test compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (known inhibitor).

    • Add the specific kinase enzyme to each well.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add a mixture of the specific substrate and ATP (radiolabeled or unlabeled) to each well to start the reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-120 minutes).

  • Termination and Detection:

    • Radiometric Assay: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Add the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by some 4-phenoxy-quinoline derivatives and a typical experimental workflow for kinase inhibitor screening.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Raf STAT->Nucleus

Caption: Simplified EGFR signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation Migration ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Permeability Akt->Survival eNOS->Survival

Caption: Key VEGFR2 signaling cascades.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (6,7-Dimethoxy-4-phenoxy-quinolines) Primary_Screen Primary Screen (Single High Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profiling Broad Kinase Panel Selectivity Profiling Dose_Response->Selectivity_Profiling Lead_Compound Lead Compound (Potent & Selective) Selectivity_Profiling->Lead_Compound

Caption: Kinase inhibitor screening workflow.

References

A Comparative Analysis of the Biological Effects of Halogenated 4-Phenoxy-quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of halogenated 4-phenoxy-quinolines, focusing on their anticancer and antimicrobial properties. The introduction of different halogen atoms (Fluorine, Chlorine, Bromine, and Iodine) to the 4-phenoxy-quinoline scaffold significantly influences their biological activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Comparative Biological Activity

The biological activities of halogenated 4-phenoxy-quinolines have been primarily investigated in the context of cancer therapeutics, with a particular focus on their role as kinase inhibitors. The nature of the halogen substitution plays a critical role in the potency and mechanism of action of these compounds.

Anticancer Activity: Cytotoxicity and Kinase Inhibition

Recent studies have highlighted the potential of 6-halogenated 4-phenoxy-quinoline derivatives as potent anticancer agents. A comparative study systematically evaluated the impact of different halogen substitutions (F, Cl, Br, I) on the mislocalization of Aurora kinase B (AURKB), a key regulator of mitosis, and the resulting cytotoxicity in cancer cell lines.

Table 1: Comparative Cytotoxicity and Aurora Kinase B Relocation Activity of 6-Halogenated 4-Phenoxy-Quinolines

Halogen Substitution (at position 6)Compound IDMinimum Effective Concentration (MEC) for AURKB Relocation in RPE-MYCH2B-GFP cells (nM)[1]
Fluorine (F)LXY15100 - 300
Chlorine (Cl)LXY1630 - 100
Bromine (Br)LXY1810 - 30
Iodine (I)LXY1730 - 100

MEC (Minimum Effective Concentration) is the lowest concentration that induces phenotypes reminiscent of AURKB inhibition.[1]

The data indicates a clear structure-activity relationship, with the brominated analog (LXY18) exhibiting the most potent activity in inducing AURKB mislocalization.[1] This suggests that the size and electronegativity of the halogen atom at the 6-position significantly influence the compound's ability to interfere with this critical mitotic pathway.

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives is well-established. However, a systematic comparative analysis of 6-halogenated 4-phenoxy-quinolines against a panel of bacterial and fungal strains is not extensively documented in the currently available literature. Studies on other halogenated quinolines suggest that the presence and position of halogens can significantly modulate antimicrobial efficacy. For example, a study on functionalized phenoxy quinolines highlighted the antibacterial activity of a 6-bromo-4-(3,5-dichlorophenoxy)quinoline derivative against ESBL-producing E. coli and MRSA. Further research is required to systematically evaluate the impact of each halogen (F, Cl, Br, I) on the antimicrobial spectrum and potency of the 4-phenoxy-quinoline scaffold.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experiments cited in the evaluation of halogenated 4-phenoxy-quinolines.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated 4-phenoxy-quinoline derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay: Aurora Kinase B

This protocol describes a general method for determining the inhibitory activity of compounds against Aurora Kinase B.

Principle: The assay measures the phosphorylation of a substrate by Aurora Kinase B. The amount of phosphorylation is quantified, and the inhibitory effect of the test compound is determined by the reduction in phosphorylation compared to a control.

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer (e.g., Tris-HCl, MgCl2, DTT), a suitable substrate (e.g., histone H3), and ATP.

  • Inhibitor Addition: Add the halogenated 4-phenoxy-quinoline derivatives at various concentrations to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding purified active Aurora Kinase B to each well.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the phosphorylated substrate. This can be achieved through various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Antibody-based Detection (ELISA): Using a specific antibody that recognizes the phosphorylated form of the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Enzyme Inhibition Assay: c-Met Kinase

A similar principle to the Aurora Kinase B assay is applied to measure the inhibition of c-Met kinase activity.

Procedure:

  • Reaction Components: The reaction typically includes recombinant c-Met kinase, a substrate (e.g., a synthetic peptide or poly(Glu, Tyr)), ATP, and a buffer containing MgCl2 and/or MnCl2.

  • Assay Execution: The test compounds are pre-incubated with the enzyme before the addition of ATP to start the reaction.

  • Detection: The extent of substrate phosphorylation is measured. Common methods include ELISA-based detection with anti-phosphotyrosine antibodies or luminescence-based assays.

  • IC50 Determination: The concentration of the compound required to inhibit 50% of the c-Met kinase activity is calculated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Procedure:

  • Compound Preparation: Prepare a stock solution of the halogenated 4-phenoxy-quinoline derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and dilute it to the final required concentration.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway Visualizations

Understanding the molecular pathways affected by these compounds is crucial for elucidating their mechanism of action and for rational drug design.

Aurora Kinase B Signaling in Mitosis

Halogenated 4-phenoxy-quinolines have been shown to disrupt the localization of Aurora Kinase B, a key component of the Chromosomal Passenger Complex (CPC). This complex plays a critical role in ensuring proper chromosome segregation and cytokinesis.

Aurora_B_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) cluster_localization CPC Localization cluster_function Biological Function Prophase Prophase/ Prometaphase Metaphase Metaphase Centromeres Centromeres Prophase->Centromeres Localization Anaphase Anaphase Telophase Telophase Spindle_Midzone Spindle Midzone Anaphase->Spindle_Midzone Relocalization AURKB Aurora Kinase B INCENP INCENP Chromosome_Segregation Correct Chromosome Segregation AURKB->Chromosome_Segregation Ensures Cytokinesis Cytokinesis AURKB->Cytokinesis Regulates Survivin Survivin Borealin Borealin Centromeres->AURKB Spindle_Midzone->AURKB Halogenated_4PQ Halogenated 4-Phenoxy-Quinolines Halogenated_4PQ->Spindle_Midzone Blocks Relocalization cMet_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT JAK/STAT Pathway cMet->STAT Halogenated_4PQ Halogenated 4-Phenoxy-Quinolines Halogenated_4PQ->cMet Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Metastasis Metastasis STAT->Metastasis

References

Safety Operating Guide

Navigating the Safe Disposal of 6,7-Dimethoxy-4-phenoxy-quinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 6,7-Dimethoxy-4-phenoxy-quinoline, drawing upon safety data for structurally related compounds to establish best practices in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Core Safety and Handling Principles

Before proceeding with disposal, it is crucial to handle this compound with the appropriate safety measures. Based on data from analogous quinoline derivatives, this compound should be treated as potentially hazardous.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary if there is a splash hazard.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: In case of dust or aerosol generation, a dust respirator should be used in a well-ventilated area or under a fume hood.[1]

Immediate First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Quantitative Hazard Data Summary

Hazard ClassificationCompound AnalogueSource
Acute Oral Toxicity6-Methoxyquinoline[4]
Acute Dermal Toxicity6-Methoxyquinoline[4]
Skin Corrosion/Irritation6-Methoxyquinoline, 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline[1][4]
Serious Eye Damage/Irritation6-Methoxyquinoline, 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline[1][4]

Experimental Protocol for Disposal

The recommended procedure for the disposal of this compound emphasizes that chemical waste generators are responsible for determining if a substance is hazardous and must adhere to all applicable local, regional, and national regulations.

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and any solutions.

  • Segregate this waste from other laboratory waste streams to await proper disposal.

Step 2: Containment and Labeling

  • Place the waste in a suitable, sealed, and properly labeled container. The container should be clearly marked with the chemical name "this compound" and any known hazard symbols (e.g., irritant).

  • Store the sealed container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Step 3: Professional Disposal

  • Do not dispose of this compound down the drain or in regular solid waste.[5]

  • Arrange for the collection and disposal of the chemical waste through an approved and licensed hazardous waste disposal company.[4][5] These companies are equipped to handle and process chemical waste in an environmentally safe and compliant manner.

  • Provide the disposal company with all available safety information, including the information presented in this guide, to ensure they can manage the waste appropriately.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Step 1: Waste Identification - Pure Compound - Contaminated Materials - Solutions B Step 2: Segregation - Isolate from other waste streams A->B C Step 3: Containment & Labeling - Sealable, labeled container - Chemical name & hazards B->C D Step 4: Secure Storage - Designated, cool, ventilated area - Secondary containment C->D E Step 5: Professional Disposal - Contact licensed waste disposal company D->E F Step 6: Documentation - Maintain disposal records E->F

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.